Clobetasol 17-butyrate
Description
Structure
2D Structure
Properties
CAS No. |
25122-47-8 |
|---|---|
Molecular Formula |
C26H34ClFO5 |
Molecular Weight |
481 g/mol |
IUPAC Name |
[(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate |
InChI |
InChI=1S/C26H34ClFO5/c1-5-6-22(32)33-26(21(31)14-27)15(2)11-19-18-8-7-16-12-17(29)9-10-23(16,3)25(18,28)20(30)13-24(19,26)4/h9-10,12,15,18-20,30H,5-8,11,13-14H2,1-4H3/t15-,18-,19-,20-,23-,24-,25-,26-/m0/s1 |
InChI Key |
DERCOWNWEPPIHD-SOMXGXJRSA-N |
SMILES |
CCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)CCl |
Isomeric SMILES |
CCCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)CCl |
Canonical SMILES |
CCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)CCl |
Synonyms |
clobetasol 17-butyrate |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Clobetasol 17-Butyrate in Keratinocytes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clobetasol (B30939) 17-butyrate is a potent topical corticosteroid widely utilized in the management of inflammatory and hyperproliferative skin disorders. Its therapeutic efficacy is intrinsically linked to its multifaceted mechanism of action within keratinocytes, the primary cell type of the epidermis. This technical guide provides a comprehensive overview of the molecular pathways and cellular processes modulated by clobetasol 17-butyrate in these cells. The document details the interaction with the glucocorticoid receptor, subsequent genomic and non-genomic effects, and the resulting impact on inflammatory signaling, cell proliferation, and differentiation. Quantitative data from relevant studies are summarized, and detailed experimental protocols are provided to facilitate further research in this area. Visual diagrams of key signaling pathways and experimental workflows are included to enhance understanding.
Introduction
Keratinocytes play a crucial role in maintaining the skin barrier and orchestrating immune responses. In pathological conditions such as psoriasis and eczema, keratinocyte function is dysregulated, leading to chronic inflammation and hyperproliferation. This compound, a synthetic glucocorticoid, is effective in treating these conditions due to its potent anti-inflammatory and immunosuppressive properties. This guide delves into the intricate mechanisms by which this compound exerts its therapeutic effects on keratinocytes at the molecular and cellular levels.
Glucocorticoid Receptor-Mediated Action
The primary mechanism of action of this compound is mediated through its interaction with the cytosolic glucocorticoid receptor (GR).
2.1. Ligand Binding and Nuclear Translocation
Upon diffusing across the keratinocyte cell membrane, this compound binds to the GR, which is part of a multiprotein complex including heat shock proteins (HSPs). This binding induces a conformational change in the GR, leading to its dissociation from the HSPs and subsequent translocation into the nucleus.
2.2. Genomic Mechanisms: Transactivation and Transrepression
Once in the nucleus, the this compound-GR complex modulates gene expression through two primary genomic mechanisms:
-
Transactivation: The complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, upregulating the transcription of anti-inflammatory proteins. A key protein induced via this mechanism is lipocortin-1 (annexin A1), which inhibits phospholipase A2, thereby blocking the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.
-
Transrepression: The complex interferes with the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), without directly binding to DNA. This interaction prevents the transcription of various pro-inflammatory cytokines, chemokines, and adhesion molecules.
Caption: Genomic signaling pathway of this compound in keratinocytes.
Modulation of Inflammatory Signaling Pathways
This compound exerts its potent anti-inflammatory effects by targeting key signaling pathways in keratinocytes.
3.1. Inhibition of the NF-κB Pathway
The NF-κB signaling cascade is a central driver of inflammation. In unstimulated keratinocytes, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as TNF-α and IL-1β, trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. This compound inhibits this pathway by:
-
Increasing IκBα synthesis: The GR-CB complex can upregulate the expression of the gene encoding IκBα, leading to increased levels of the inhibitory protein and enhanced sequestration of NF-κB in the cytoplasm.
-
Directly interacting with NF-κB subunits: The GR can physically interact with the p65 subunit of NF-κB, preventing it from binding to its target DNA sequences.
3.2. Suppression of the AP-1 Pathway
The AP-1 transcription factor, a dimer typically composed of proteins from the Jun and Fos families, is another critical regulator of inflammatory and proliferative responses in keratinocytes. This compound can suppress AP-1 activity through protein-protein interactions between the GR and c-Jun/c-Fos, thereby inhibiting the transcription of AP-1-dependent genes.
Caption: Inhibition of NF-κB and AP-1 signaling pathways by the this compound-GR complex.
Effects on Keratinocyte Proliferation and Differentiation
4.1. Anti-proliferative Effects
In hyperproliferative skin diseases, the rate of keratinocyte proliferation is significantly increased. This compound counteracts this by inhibiting DNA synthesis in epidermal cells. This anti-proliferative effect is a hallmark of potent corticosteroids and contributes to the thinning of the epidermis observed with prolonged use.
4.2. Influence on Keratinocyte Differentiation
The effect of this compound on keratinocyte differentiation is complex. While it can promote the expression of some differentiation markers, its primary anti-inflammatory and anti-proliferative actions can indirectly influence the differentiation process. For instance, by reducing the inflammatory milieu, it may help normalize the differentiation program that is often dysregulated in inflammatory skin conditions.
Quantitative Data Summary
The following tables summarize quantitative data on the effects of clobetasone (B1204786) butyrate (B1204436) and related corticosteroids on keratinocytes from various studies.
Table 1: Effect of Corticosteroids on Keratinocyte Proliferation
| Compound | Cell Line | Concentration | % Inhibition of Proliferation | Reference |
| Hydrocortisone-butyrate | HaCaT | 10⁻⁴ M | ~20% | [1] |
| Clobetasone butyrate | Mouse Epidermis | - | Maximum inhibition at 24h | [1] |
Table 2: Comparative Anti-Inflammatory Potency
| Compound | Model | Endpoint | Relative Potency | Reference |
| Clobetasone butyrate | Animal model | Anti-inflammatory effect | Effective, but weak | [2] |
| Clobetasone butyrate | Eczema patients | Clinical improvement | Significantly greater than hydrocortisone (B1673445) 1% | [3] |
| Clobetasone butyrate | Psoriasis patients | Clinical improvement | Significantly more effective than hydrocortisone butyrate 0.1% |
Detailed Experimental Protocols
6.1. Keratinocyte Proliferation Assay (MTT Assay)
This protocol is adapted for assessing the anti-proliferative effects of this compound on HaCaT keratinocytes.
-
Cell Seeding: Seed HaCaT cells in a 96-well plate at a density of 5 x 10³ cells/well in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 10⁻⁸ M to 10⁻⁴ M) or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
6.2. NF-κB Reporter Assay
This protocol describes a method to quantify the inhibitory effect of this compound on NF-κB activation in keratinocytes.
-
Transfection: Transfect HaCaT cells with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.
-
Cell Seeding: Seed the transfected cells in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL) or IL-1β (10 ng/mL), for 6-8 hours.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Luciferase Assay: Add luciferase substrate to the cell lysates and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) and express the results as a percentage of the stimulated control.
6.3. Keratinocyte Differentiation Assay (Immunofluorescence for Involucrin)
This protocol outlines a method to assess the effect of this compound on keratinocyte differentiation.
-
Cell Culture: Culture primary human keratinocytes or HaCaT cells on glass coverslips.
-
Induction of Differentiation: Induce differentiation by switching to a high-calcium medium (e.g., 1.2 mM CaCl₂) in the presence or absence of this compound for several days.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Immunostaining: Incubate the cells with a primary antibody against involucrin, followed by a fluorescently labeled secondary antibody.
-
Microscopy: Mount the coverslips and visualize the cells using a fluorescence microscope.
-
Quantification: Quantify the percentage of involucrin-positive cells or the mean fluorescence intensity.
Conclusion
This compound is a potent anti-inflammatory and anti-proliferative agent that exerts its effects on keratinocytes primarily through the glucocorticoid receptor. By modulating gene expression via transactivation and transrepression, it effectively downregulates pro-inflammatory signaling pathways, including NF-κB and AP-1, and inhibits excessive cell proliferation. The detailed mechanisms and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the role of corticosteroids in dermatology and to develop novel therapeutic strategies for inflammatory skin diseases.
References
A Comparative Pharmacological Profile: Clobetasol 17-Butyrate vs. Clobetasol Propionate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of the pharmacological profiles of two distinct topical corticosteroids: Clobetasol (B30939) 17-Butyrate and Clobetasol Propionate (B1217596). While structurally related, these two molecules exhibit significant differences in potency, clinical efficacy, and safety, which are critical considerations in dermatological drug development. This document summarizes key quantitative data, outlines detailed experimental protocols for their evaluation, and visualizes the core signaling pathways and experimental workflows.
Introduction
Clobetasol propionate is a super-potent (Class I) topical corticosteroid, widely used for the treatment of severe and recalcitrant dermatoses such as psoriasis and eczema.[1][2][3] In contrast, clobetasone (B1204786) butyrate (B1204436) is a moderately potent corticosteroid that is considered to have a wider margin of safety, making it suitable for longer-term use and for treating milder conditions.[4][5] The difference in their therapeutic application stems from fundamental variations in their interaction with the glucocorticoid receptor, their vasoconstrictive effects, and their potential for local and systemic side effects.
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters that define the pharmacological profiles of Clobetasol 17-Butyrate and Clobetasol Propionate.
| Parameter | This compound | Clobetasol Propionate | Reference Standard |
| Receptor Binding Affinity | |||
| Relative Binding Affinity | Moderate | High | Dexamethasone = 100 |
| Ki (nM) | Data not available | Data not available |
Note: Specific Ki values for a direct comparison were not available in the reviewed literature. The relative affinities are based on their potency classifications.
| Parameter | This compound | Clobetasol Propionate |
| Vasoconstrictor Potency | ||
| Potency Class | Moderate | Super-potent (Class I) |
| Vasoconstrictor Score | Lower | Higher |
Note: While direct comparative vasoconstrictor scores are not consistently reported across studies, the potency classification is a standardized measure based on the vasoconstrictor assay.[1]
| Parameter | This compound | Clobetasol Propionate |
| Clinical Efficacy & Safety | ||
| Atopic Dermatitis/Eczema | Effective | Highly Effective |
| Psoriasis | Effective for milder cases | Highly Effective for severe, recalcitrant plaques[1][2] |
| Skin Thinning Potential | Lower | Significantly Higher[4] |
| HPA Axis Suppression Potential | Minimal[4] | High, especially with use >50g/week or on large surface areas[6][7] |
Glucocorticoid Receptor Signaling Pathway
Both clobetasol propionate and clobetasone butyrate exert their anti-inflammatory effects through the glucocorticoid receptor (GR) signaling pathway. The binding of the corticosteroid to the cytoplasmic GR initiates a cascade of events leading to the modulation of gene expression.
References
- 1. droracle.ai [droracle.ai]
- 2. aafp.org [aafp.org]
- 3. Topical Corticosteroids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is Clobetasone Butyrate used for? [synapse.patsnap.com]
- 6. cdn.mdedge.com [cdn.mdedge.com]
- 7. Adrenal suppression following low-dose topical clobetasol propionate - PMC [pmc.ncbi.nlm.nih.gov]
Clobetasol 17-Butyrate: An In-Depth Technical Guide to Glucocorticoid Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the glucocorticoid receptor (GR) binding affinity of Clobetasol 17-butyrate, a synthetic corticosteroid utilized in the treatment of various skin disorders. This document delves into the molecular interactions, experimental methodologies, and signaling pathways central to its therapeutic action.
Introduction
This compound, a potent topical corticosteroid, exerts its anti-inflammatory, immunosuppressive, and anti-proliferative effects primarily through its interaction with the glucocorticoid receptor.[1][2] Understanding the binding affinity of this compound to the GR is crucial for elucidating its potency and optimizing its therapeutic use. This guide synthesizes the available scientific information to provide a detailed resource for professionals in the field of drug development and research.
Glucocorticoid Receptor Binding of this compound
Upon topical application, this compound penetrates the skin and binds to cytosolic glucocorticoid receptors within target cells.[2] This binding event initiates a conformational change in the receptor, leading to its translocation into the nucleus. Inside the nucleus, the this compound-GR complex modulates gene expression by binding to glucocorticoid response elements (GREs) in the promoter regions of target genes.[2] This results in the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory cytokines, chemokines, and adhesion molecules.
| Compound | Receptor | Assay Type | Binding Affinity (nM) | Reference Compound |
| This compound | Human GR | Not available in public literature | Not available | Not available |
| Fluticasone Propionate | Human GR | Radioligand Binding Assay | Kd: 0.5 | Dexamethasone |
| AZD9567 | Human GR | Not specified | IC50: 3.8 | Not specified |
Experimental Protocols for Determining Glucocorticoid Receptor Binding Affinity
The binding affinity of a ligand like this compound to the glucocorticoid receptor is typically determined using in vitro competitive binding assays. The following is a detailed, representative protocol for a radioligand displacement assay.
Objective:
To determine the binding affinity (Ki) of this compound for the human glucocorticoid receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Receptor Source: Cytosolic extract from cells expressing human glucocorticoid receptor (e.g., A549 cells).
-
Radioligand: [³H]-Dexamethasone (a potent synthetic glucocorticoid).
-
Test Compound: this compound.
-
Reference Compound: Unlabeled Dexamethasone.
-
Assay Buffer: Tris-HCl buffer with additives to maintain protein stability and reduce non-specific binding.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Receptor Preparation:
-
Culture and harvest cells expressing the human glucocorticoid receptor.
-
Homogenize the cells in a cold lysis buffer to release the cytosolic components.
-
Centrifuge the homogenate to pellet cellular debris and obtain the cytosol containing the GR.
-
Determine the protein concentration of the cytosol preparation.
-
-
Competitive Binding Assay:
-
In a series of tubes, add a constant concentration of [³H]-Dexamethasone.
-
To these tubes, add increasing concentrations of unlabeled this compound (the competitor).
-
A parallel set of tubes should contain increasing concentrations of unlabeled Dexamethasone to serve as a positive control for displacement.
-
Include tubes with only the radioligand and receptor to determine total binding.
-
Include tubes with the radioligand, receptor, and a high concentration of unlabeled Dexamethasone to determine non-specific binding.
-
Add the receptor preparation to all tubes.
-
Incubate the mixture to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each tube through glass fiber filters using a vacuum filtration apparatus. The receptor-bound radioligand will be retained on the filter, while the unbound radioligand will pass through.
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the competitor by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathway and Experimental Workflow Visualizations
To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the glucocorticoid receptor signaling pathway and a typical experimental workflow for a competitive binding assay.
References
Synthesis and characterization of Clobetasol 17-butyrate derivatives
An In-depth Technical Guide on the Synthesis and Characterization of Clobetasol (B30939) 17-Butyrate Derivatives
Introduction
Clobetasol 17-butyrate is a synthetic glucocorticoid corticosteroid belonging to the class of potent topical steroids.[1] It is an ester derivative of Clobetasol, a prednisolone (B192156) analog. These compounds are of significant interest to researchers and drug development professionals due to their potent anti-inflammatory, immunosuppressive, and vasoconstrictive properties.[2][3] They are widely used in the treatment of various skin disorders such as eczema, psoriasis, and dermatitis.[1][4] This guide provides a comprehensive overview of the synthesis and characterization of this compound and its derivatives, intended for researchers, scientists, and professionals in drug development.
The core mechanism of action for these corticosteroids involves their interaction with cytoplasmic glucocorticoid receptors.[2] Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates the expression of genes involved in inflammation.[2][4] This leads to the suppression of pro-inflammatory mediators and the promotion of anti-inflammatory proteins.[2][4]
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically involves the esterification of a suitable Clobetasol precursor at the 17-hydroxyl position. A common starting material is Betamethasone 17-propionate, which undergoes a series of reactions to yield the final product. The general approach can be adapted from synthetic routes developed for Clobetasol propionate (B1217596).
A plausible synthetic pathway can be conceptualized as a multi-step process starting from a Betamethasone derivative. This process would involve reactions such as sulfonation followed by chlorination to introduce the necessary functional groups on the steroid backbone, and finally, esterification at the 17-position with a butyrylating agent.
Caption: General synthetic workflow for this compound.
Experimental Protocol for Synthesis
The following is a generalized experimental protocol for the synthesis of this compound, adapted from methods for Clobetasol propionate.[5]
Step 1: Sulfonation
-
Dissolve Betamethasone 17-propionate in a suitable solvent such as dichloromethane.
-
Cool the solution to 0-5 °C with constant stirring.
-
Add triethylamine and p-toluenesulfonyl chloride to the solution. The typical molar ratio of Betamethasone 17-propionate to triethylamine to p-toluenesulfonyl chloride is approximately 1:1-2:1-2.
-
Maintain the reaction temperature at 0-5 °C for 2-5 hours to allow for the sulfonation reaction to complete.
Step 2: Chlorination
-
Following the sulfonation, a chlorinating agent, such as lithium chloride in a solvent like dimethylformamide (DMF), is added to the reaction mixture.
-
The reaction is typically heated to facilitate the displacement of the sulfonate group with a chloride ion.
Step 3: Esterification (Hypothetical for Butyrate (B1204436) Derivative)
-
The Clobetasol intermediate is dissolved in a suitable aprotic solvent.
-
A butyrylating agent, such as butyric anhydride or butyryl chloride, is added in the presence of a base (e.g., pyridine (B92270) or triethylamine) to catalyze the reaction.
-
The reaction mixture is stirred at a controlled temperature until the esterification is complete, as monitored by techniques like Thin Layer Chromatography (TLC).
Step 4: Work-up and Purification
-
After the reaction is complete, the mixture is subjected to a work-up procedure, which may include washing with aqueous solutions to remove excess reagents and byproducts.
-
The crude product is then purified, typically by column chromatography on silica (B1680970) gel, to yield the pure this compound.
Characterization of this compound Derivatives
The characterization of this compound and its derivatives is crucial for confirming the structure, determining purity, and ensuring quality. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Caption: Workflow for the characterization of this compound derivatives.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₃₄ClFO₅ | [6] |
| Molecular Weight | 481.0 g/mol | [6] |
| IUPAC Name | [(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate | [6] |
| Appearance | White to cream-colored crystalline powder | [3] |
| Solubility | Insoluble in water | [3] |
Spectroscopic and Chromatographic Characterization
3.2.1. High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity and quantifying this compound.
-
Experimental Protocol:
-
Column: A C18 column is commonly used.[7]
-
Mobile Phase: A mixture of methanol (B129727) and water (e.g., 84:16 v/v) is often employed.[7] The pH may be adjusted to around 6.0.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 240-250 nm is suitable for these compounds.[8][9]
-
Sample Preparation: The sample is dissolved in a suitable diluent, such as a mixture of water and methanol.[8][9]
-
3.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and selectivity for the identification and quantification of Clobetasol derivatives, especially at low concentrations in biological matrices.[10]
-
Experimental Protocol:
-
Chromatography: An HPLC system as described above is coupled to a mass spectrometer.
-
Ionization: Electrospray ionization (ESI) is a common ionization technique.
-
Mass Analysis: A triple quadrupole mass spectrometer is often used, operating in multiple reaction monitoring (MRM) mode for high selectivity.[11]
-
Parent and Daughter Ions: For quantification, specific parent ion to daughter ion transitions are monitored. For the related compound Clobetasol propionate, a parent ion of m/z 467.3 has been used.[11]
-
3.2.3. UV-Visible Spectrophotometry
UV-Vis spectrophotometry can be used for the quantitative determination of Clobetasol derivatives, often through the formation of charge-transfer complexes.[12]
-
Experimental Protocol:
-
Complexation: The corticosteroid can be reacted with a π-acceptor like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) or a σ-acceptor like iodine to form a colored complex.[12]
-
Wavelength: The absorbance of the resulting complex is measured at its wavelength of maximum absorption (λmax), which is around 588 nm for the DDQ complex and 290 nm for the iodine complex.[12]
-
Quantification: The concentration is determined by comparing the absorbance to a standard curve.
-
3.2.4. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy (¹H and ¹³C) is essential for the definitive structural elucidation of new Clobetasol derivatives. It provides detailed information about the chemical environment of each atom in the molecule.
Summary of Analytical Parameters
| Technique | Purpose | Key Parameters |
| HPLC | Purity, Quantification | C18 column, Methanol/Water mobile phase, UV detection at ~240-250 nm |
| LC-MS/MS | Identification, Quantification | ESI, Multiple Reaction Monitoring (MRM) |
| UV-Vis | Quantification | Charge-transfer complexation, λmax at ~588 nm (DDQ) or ~290 nm (Iodine) |
| NMR | Structural Elucidation | ¹H and ¹³C spectra in a suitable deuterated solvent |
Mechanism of Action and Signaling Pathway
This compound, like other corticosteroids, exerts its anti-inflammatory effects by modulating the expression of genes involved in the inflammatory cascade.
Caption: Mechanism of action of this compound via the glucocorticoid receptor.
The process begins with the passive diffusion of the corticosteroid across the cell membrane. In the cytoplasm, it binds to the glucocorticoid receptor (GR). This binding event causes a conformational change in the GR, leading to its translocation into the nucleus. Inside the nucleus, the this compound-GR complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[2] This interaction leads to:
-
Transactivation: An increase in the transcription of anti-inflammatory genes, such as those encoding for lipocortin-1. Lipocortin-1 inhibits phospholipase A2, an enzyme that releases arachidonic acid, a precursor for inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[3][4]
-
Transrepression: A decrease in the transcription of pro-inflammatory genes, including those for cytokines (e.g., IL-1, IL-6, TNF-α), chemokines, and adhesion molecules.[4]
The net result of these genomic effects is a potent suppression of the inflammatory response, which alleviates the symptoms of inflammatory skin conditions.
References
- 1. Clobetasone butyrate - Wikipedia [en.wikipedia.org]
- 2. This compound|C₂₆H₃₂ClFO₅|For Research [benchchem.com]
- 3. WO2016198998A1 - A medicinal cream made using clobetasol propionate and incorporating a biopolymer and a process to make it - Google Patents [patents.google.com]
- 4. What is the mechanism of Clobetasone Butyrate? [synapse.patsnap.com]
- 5. CN112110972A - Preparation method of clobetasol propionate - Google Patents [patents.google.com]
- 6. This compound | C26H34ClFO5 | CID 21116706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Quantitative determination of clobetasone butyrate in bulk and cream formulation by a validated stability-indicating reversed-phase HPLC method | European Journal of Chemistry [eurjchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. e-b-f.eu [e-b-f.eu]
- 11. CN105784902A - Detection method for low-concentration clobetasone butyrate - Google Patents [patents.google.com]
- 12. Spectrophotometric determination of clobetasol propionate, halobetasol propionate, quinagolide hydrochloride, through charge transfer complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Intricacies of Clobetasol 17-Butyrate: A Deep Dive into its Structure-Activity Relationship
For Researchers, Scientists, and Drug Development Professionals
This technical whitepaper provides a comprehensive analysis of the molecular structure and activity relationship of Clobetasol 17-butyrate, a potent topical corticosteroid. By delving into its mechanism of action, glucocorticoid receptor binding affinity, and anti-inflammatory effects, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of this clinically significant compound.
Molecular Structure and Physicochemical Properties
This compound is a synthetic glucocorticoid characterized by a pregnane (B1235032) steroid nucleus. Its chemical structure, [(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate, reveals key functional groups that are critical to its potent anti-inflammatory activity.[1] The C17-butyrate ester and the halogenation at C9 (fluorine) and C21 (chlorine) are pivotal for its high potency.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₆H₃₄ClFO₅ | [1] |
| Molecular Weight | 481.0 g/mol | [1] |
| IUPAC Name | [(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate | [1] |
| CAS Number | 25122-47-8 | [1] |
Mechanism of Action: Glucocorticoid Receptor Signaling
The anti-inflammatory effects of this compound are primarily mediated through its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily.[2] Upon topical application, this compound penetrates the skin and binds to cytosolic GR. This binding event triggers a conformational change in the receptor, leading to its dissociation from chaperone proteins and subsequent translocation into the nucleus.[3]
Inside the nucleus, the this compound-GR complex acts as a ligand-dependent transcription factor. It can either upregulate the expression of anti-inflammatory proteins by binding to glucocorticoid response elements (GREs) in the promoter regions of target genes or repress the expression of pro-inflammatory proteins by interfering with the activity of other transcription factors, such as NF-κB and AP-1.[3] This genomic and non-genomic signaling cascade ultimately leads to the suppression of inflammatory mediators, including cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins.[3]
Structure-Activity Relationship: The Key to Potency
The high potency of this compound is a direct consequence of its specific molecular structure, which optimizes its interaction with the glucocorticoid receptor and its pharmacokinetic properties within the skin.
Glucocorticoid Receptor Binding Affinity
Key structural features enhancing GR binding affinity include:
-
1,4-diene in the A-ring and a 3-keto group: These are essential for glucocorticoid activity.
-
11β-hydroxyl group: Crucial for hydrogen bonding within the GR ligand-binding pocket.
-
9α-fluoro group: Increases glucocorticoid activity and receptor binding affinity.
-
17α-butyrate ester: Contributes to the lipophilicity, which can influence skin penetration and receptor binding. Studies have shown that the elongation of the ester chain at C17 can lead to an increase in both binding affinity and lipophilicity.[7]
-
21-chloro substitution: This modification also enhances potency.
Anti-inflammatory Activity
The potent anti-inflammatory activity of this compound has been demonstrated in various in vivo and in vitro models.
Table 2: In Vivo Anti-inflammatory Activity of this compound
| Assay | Model | Endpoint | Observation | Reference |
| Vasoconstrictor Assay | Human skin | Skin blanching | Clobetasone butyrate (B1204436) demonstrates good activity.[8] | [4][5] |
| Croton Oil-Induced Ear Edema | Mouse/Rat | Reduction in ear swelling | Topical corticosteroids, including Clobetasol derivatives, significantly reduce edema.[9][10][11][12] | [9][10][11][12] |
Table 3: In Vitro Anti-inflammatory Activity of this compound
| Assay | Cell Type | Endpoint | Observation | Reference |
| TNF-α Suppression | Human Peripheral Blood Mononuclear Cells (PBMCs) | Inhibition of TNF-α release | Corticosteroids inhibit TNF-α secretion induced by various stimuli.[13][14] | [13][14] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Competitive Glucocorticoid Receptor Binding Assay
This assay determines the affinity of a test compound for the GR by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Recombinant human glucocorticoid receptor
-
Radiolabeled ligand (e.g., [³H]-dexamethasone)
-
Unlabeled this compound and other test corticosteroids
-
Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)
-
Dextran-coated charcoal
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of unlabeled this compound and other competitor corticosteroids.
-
In a microplate, incubate the recombinant GR with a fixed concentration of [³H]-dexamethasone and varying concentrations of the unlabeled competitor for a specified time (e.g., 18-24 hours) at 4°C to reach equilibrium.
-
To separate bound from free radioligand, add dextran-coated charcoal to the wells and incubate for a short period (e.g., 10 minutes) at 4°C. The charcoal will adsorb the unbound radioligand.
-
Centrifuge the plate to pellet the charcoal.
-
Transfer the supernatant containing the GR-bound radioligand to scintillation vials.
-
Add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Vasoconstrictor Assay
This in vivo assay assesses the potency of topical corticosteroids by measuring their ability to cause skin blanching.[4][5][15]
Materials:
-
This compound formulation and other topical corticosteroid formulations
-
Healthy human volunteers with fair skin
-
Chromameter or visual scoring scale
-
Occlusive dressings (optional)
Procedure:
-
Select a suitable area of skin on the forearm of the volunteers.
-
Apply a standardized amount of the corticosteroid formulation to small, designated sites.
-
The application sites may be left open or covered with an occlusive dressing for a specified duration.
-
At various time points after application (e.g., 6, 18, 24 hours), the degree of skin blanching (vasoconstriction) is assessed using a chromameter, which measures changes in skin color, or by visual scoring by trained observers.
-
The intensity and duration of the blanching response are correlated with the potency of the corticosteroid.
Croton Oil-Induced Ear Edema Assay
This is a common animal model for evaluating the anti-inflammatory activity of topical agents.[9][10][11][12]
Materials:
-
Mice or rats
-
Croton oil
-
Acetone (B3395972) (as a vehicle)
-
This compound solution
-
Micrometer or punch biopsy and balance
Procedure:
-
Prepare a solution of croton oil in acetone (e.g., 5% v/v).
-
Apply a standardized volume of the croton oil solution to the inner surface of the right ear of the animals to induce inflammation. The left ear serves as a control and receives the vehicle only.
-
Thirty minutes to one hour after the irritant application, topically apply a solution of this compound to the right ear. A control group receives the vehicle alone.
-
After a specific time period (e.g., 4-6 hours), sacrifice the animals.
-
Measure the thickness of both ears using a micrometer, or take a punch biopsy from both ears and weigh them.
-
The anti-inflammatory effect is calculated as the percentage reduction in the weight or thickness difference between the right and left ears in the treated group compared to the control group.
In Vitro TNF-α Suppression Assay
This assay measures the ability of a corticosteroid to inhibit the production of the pro-inflammatory cytokine TNF-α from immune cells.[13][14]
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Cell culture medium (e.g., RPMI 1640)
-
Fetal bovine serum (FBS)
-
Stimulating agent (e.g., Lipopolysaccharide - LPS)
-
This compound
-
TNF-α ELISA kit
Procedure:
-
Isolate PBMCs from the whole blood of healthy donors using density gradient centrifugation (e.g., Ficoll-Paque).
-
Plate the PBMCs in a 96-well plate at a specific density.
-
Pre-incubate the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS to induce the production of TNF-α and incubate for 18-24 hours.
-
Collect the cell culture supernatants.
-
Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
The percentage inhibition of TNF-α production by this compound is calculated by comparing the levels in treated wells to those in stimulated, untreated wells.
References
- 1. This compound | C26H34ClFO5 | CID 21116706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of Clobetasone Butyrate? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. Critical factors determining the potency of topical corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro glucocorticoid receptor binding and transcriptional activation by topically active glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clobetasone butyrate, a new topical corticosteroid: clinical activity and effects on pituitary-adrenal axis function and model of epidermal atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory Comparison of Melatonin and Its Bromobenzoylamide Derivatives in Lipopolysaccharide (LPS)-Induced RAW 264.7 Cells and Croton Oil-Induced Mice Ear Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Topical Anti-Inflammatory Activity of Oil from Tropidurus hispidus (Spix, 1825) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. TNF-alpha release from human peripheral blood mononuclear cells to predict the proinflammatory activity of cytokines and growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. remedypublications.com [remedypublications.com]
In Silico Modeling of Clobetasol 17-Butyrate and Glucocorticoid Receptor Interactions: A Technical Guide
Abstract: Clobetasol 17-butyrate is a synthetic topical corticosteroid utilized for its potent anti-inflammatory and immunosuppressive properties. Its therapeutic effects are mediated primarily through interaction with the human Glucocorticoid Receptor (GR), a ligand-dependent transcription factor. Understanding the molecular intricacies of this interaction is paramount for the rational design of new drugs with improved efficacy and reduced side effects. This technical whitepaper provides an in-depth guide to the in silico modeling of the this compound–GR complex. It covers the fundamental signaling pathways, details common computational methodologies including molecular docking, molecular dynamics simulations, and QSAR, and presents protocols for the experimental validation of computational predictions. This document is intended for researchers, computational chemists, and drug development professionals in the field of steroid receptor biology and pharmacology.
Introduction to this compound and the Glucocorticoid Receptor
This compound is a synthetic glucocorticoid ester used in the treatment of various skin disorders like eczema and psoriasis.[1] Like other corticosteroids, its mechanism of action involves binding to and activating the Glucocorticoid Receptor (GR). The GR is a member of the nuclear receptor superfamily that, upon activation, modulates the transcription of a wide array of genes, leading to the desired anti-inflammatory response.[2]
In silico modeling has become an indispensable tool in drug discovery, offering a powerful and cost-effective means to predict and analyze drug-receptor interactions at a molecular level.[3] By simulating the binding pose, affinity, and stability of the this compound–GR complex, researchers can gain critical insights that guide lead optimization and the development of novel GR modulators.[4][5]
The Glucocorticoid Receptor Signaling Pathway
The biological effects of this compound are initiated by its binding to the cytoplasmic GR. In its inactive state, the GR is part of a multiprotein complex that includes heat shock proteins (HSPs). Upon ligand binding, the GR undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates into the nucleus.[1]
Once in the nucleus, the activated GR complex can modulate gene expression through two primary genomic mechanisms:
-
Transactivation: The GR dimer binds directly to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, typically leading to the increased transcription of anti-inflammatory proteins.[2]
-
Transrepression: The GR monomer interacts with other transcription factors, such as NF-κB and AP-1, inhibiting their activity and thereby repressing the expression of pro-inflammatory genes.[2]
These signaling events form the basis of the anti-inflammatory effects of glucocorticoids.
In Silico Modeling Methodologies
Computational modeling of the this compound–GR interaction involves several key techniques, each providing unique insights into the binding process.
Molecular Docking
Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a receptor and estimates the strength of the interaction, typically as a scoring function or binding energy.[3] This method is crucial for initial screening and understanding key binding site interactions.
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of the drug-receptor complex over time, offering insights into its stability, conformational changes, and the influence of solvent.[6] This technique is used to refine docking poses and calculate more accurate binding free energies.[3][7]
Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[8] For the GR, QSAR can be used to predict the binding affinity of novel steroid analogues based on their molecular descriptors.[5]
Quantitative Binding Affinity Data
While specific binding affinity data (Ki, IC50) for this compound is not prominently available in the literature, data for other well-characterized glucocorticoids provide a crucial benchmark for in silico predictions. The affinity of a compound for the GR is a primary determinant of its potency.[9]
| Compound | Ki (nM) | IC50 (nM) | Relative Binding Affinity (RBA) (vs. Dexamethasone=100) | Assay Method | Reference |
| Dexamethasone | 5.5 | 3.4 - 10 | 100 | Radioligand Binding / Fluorescence Polarization | [9] |
| Prednisolone | 1.5 | - | - | Radioligand Binding Assay | [9] |
| Budesonide | - | 0.22 - 0.32 | 855 | Functional Assay | [9] |
| Fluticasone Propionate | - | - | 1910 | Not Specified | [9] |
| Triamcinolone Acetonide | - | 1.5 | ~400 | Radioligand Binding Assay | [9] |
Note: Lower Ki and IC50 values indicate higher binding affinity.
Experimental Protocols for Validation
In silico predictions must be validated through rigorous experimental testing. The following protocols are standard methods for characterizing the interaction of ligands with the Glucocorticoid Receptor.
Radioligand Binding Assay (Competitive)
This assay is the gold standard for determining the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for the receptor.[9]
Methodology:
-
Receptor Preparation: Prepare GR-containing cytosol from cells overexpressing the human GR or from tissue homogenates.[10][11]
-
Compound Preparation: Prepare serial dilutions of the unlabeled test compound (this compound).
-
Incubation: In a 96-well plate, incubate the GR preparation, a fixed concentration of a radiolabeled GR ligand (e.g., [3H]dexamethasone), and varying concentrations of the test compound.[10] Incubate to allow the binding to reach equilibrium (e.g., 18 hours at 4°C).[10]
-
Separation: Separate bound from free radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters or by charcoal-dextran adsorption.[9][11]
-
Quantification: Quantify the amount of bound radioactivity on the filters using a scintillation counter.[10]
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. The IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined from this curve. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.[10][11]
GR Transactivation/Transrepression Assay (Luciferase Reporter)
This functional assay measures the ability of a compound to induce or repress GR-mediated gene transcription.
Methodology:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., A549, HEK293).[12][13] Co-transfect the cells with an expression vector for the human GR and a reporter plasmid. The reporter plasmid contains the luciferase gene under the control of a promoter with GREs (for transactivation) or NF-κB/AP-1 response elements (for transrepression).[12][13]
-
Compound Treatment: Treat the transfected cells with various concentrations of this compound. For transrepression assays, stimulate the cells with an inflammatory agent (e.g., TNF-α) to activate the NF-κB pathway.[13]
-
Incubation: Incubate the cells for a sufficient period to allow for gene expression (e.g., 6-24 hours).[13]
-
Cell Lysis: Wash the cells and lyse them using a suitable lysis buffer to release the cellular contents, including the expressed luciferase enzyme.[12]
-
Luminescence Measurement: Add a luciferin (B1168401) substrate to the cell lysate. The luciferase enzyme will catalyze a light-producing reaction. Measure the luminescence using a luminometer.[13]
-
Data Analysis: Normalize the luciferase activity to a control (e.g., β-galactosidase activity from a co-transfected plasmid or total protein concentration).[12] Plot the normalized activity against the compound concentration to determine the EC50 (potency) and maximal response (efficacy).
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to identify the specific DNA sites where the GR binds in the genome after being activated by a ligand.[14][15]
Methodology:
-
Cell Treatment and Cross-linking: Treat cells (e.g., A549) with this compound. Add formaldehyde (B43269) directly to the culture medium to cross-link proteins to DNA.[16]
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (typically 200-800 bp) using sonication or enzymatic digestion.[16]
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the GR. The antibody will bind to the GR-DNA complexes. Add protein A/G-coated magnetic beads to capture the antibody-GR-DNA complexes.[15][17]
-
Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the GR-DNA complexes from the antibody/beads.
-
Reverse Cross-linking: Reverse the formaldehyde cross-links by heating the samples. Degrade the proteins using proteinase K.
-
DNA Purification: Purify the DNA from the immunoprecipitated sample.[17]
-
Analysis: Analyze the purified DNA using quantitative PCR (qPCR) with primers for specific GREs of target genes, or by next-generation sequencing (ChIP-seq) for genome-wide analysis.[14][16]
Conclusion
The in silico modeling of this compound's interaction with the Glucocorticoid Receptor provides a powerful framework for understanding its mechanism of action at a molecular level. Techniques such as molecular docking, MD simulations, and QSAR offer predictive insights into binding affinity and mode, which are essential for drug development. However, the accuracy and relevance of these computational models are contingent upon rigorous experimental validation. The integrated use of the computational and experimental protocols detailed in this guide enables a comprehensive characterization of GR-ligand interactions, paving the way for the design of next-generation corticosteroids with enhanced therapeutic profiles.
References
- 1. What is the mechanism of Clobetasone Butyrate? [synapse.patsnap.com]
- 2. Characterization of a novel non-steroidal glucocorticoid receptor agonist optimized for topical treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mixed-model QSAR at the glucocorticoid receptor: predicting the binding mode and affinity of psychotropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scfbio-iitd.res.in [scfbio-iitd.res.in]
- 7. Molecular dynamics simulations and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. match.pmf.kg.ac.rs [match.pmf.kg.ac.rs]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. academic.oup.com [academic.oup.com]
- 13. biorxiv.org [biorxiv.org]
- 14. Glucocorticoid Receptor-Dependent Binding Analysis Using Chromatin Immunoprecipitation and Quantitative Polymerase Chain Reaction | Springer Nature Experiments [experiments.springernature.com]
- 15. Glucocorticoid Receptor-Dependent Binding Analysis Using Chromatin Immunoprecipitation and Quantitative Polymerase Chain Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chromatin immunoprecipitation (ChIP) scanning identifies primary glucocorticoid receptor target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Clobetasol 17-Butyrate: An In-Depth Technical Guide on its Effects on Pro-inflammatory Cytokine Expression
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clobetasol (B30939) 17-butyrate, a moderately potent topical corticosteroid, is a cornerstone in the management of various inflammatory dermatoses. Its therapeutic efficacy is largely attributed to its profound ability to suppress the expression of pro-inflammatory cytokines, key mediators in the inflammatory cascade. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anti-inflammatory effects of clobetasol 17-butyrate, with a specific focus on its impact on pro-inflammatory cytokine expression. This document details the signaling pathways involved, summarizes available quantitative data from related corticosteroids, and provides detailed experimental protocols for in vitro assessment.
Introduction
Inflammatory skin diseases such as eczema and psoriasis are characterized by the dysregulated production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukins (IL-1β, IL-6, IL-8), and others. These cytokines orchestrate a complex cascade of events, leading to the clinical manifestations of inflammation, such as erythema, edema, and pruritus. This compound, a synthetic glucocorticoid, exerts its therapeutic effects by binding to the glucocorticoid receptor (GR) and modulating the transcription of target genes, ultimately leading to a potent suppression of the inflammatory response.[1][2] This guide delves into the intricate cellular and molecular mechanisms of this process.
Mechanism of Action: Glucocorticoid Receptor-Mediated Gene Regulation
The anti-inflammatory effects of this compound are primarily mediated through its interaction with the cytosolic glucocorticoid receptor.[1][2] Upon binding, the this compound-GR complex translocates to the nucleus, where it influences gene expression through two main mechanisms:
-
Transactivation: The complex binds to glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, upregulating their transcription. A key example is the increased expression of annexin (B1180172) A1 (lipocortin-1), which inhibits phospholipase A2, a critical enzyme in the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[1]
-
Transrepression: The complex interferes with the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This is the primary mechanism for the suppression of pro-inflammatory cytokine expression. The GR can physically interact with these transcription factors, preventing them from binding to their DNA response elements and initiating the transcription of genes for cytokines like TNF-α, IL-1β, IL-6, and IL-8.[1][2]
Signaling Pathway Diagram
Caption: Glucocorticoid Receptor-Mediated Anti-inflammatory Signaling Pathway.
Quantitative Data on Cytokine Expression
While specific quantitative data for this compound's effect on pro-inflammatory cytokine expression is limited in publicly available literature, studies on other potent corticosteroids like dexamethasone (B1670325) and betamethasone (B1666872) provide valuable insights into the expected magnitude of this effect. The following tables summarize representative data from such studies, which can be extrapolated to understand the potential efficacy of this compound.
Table 1: Effect of Dexamethasone on TNF-α-Induced Cytokine Secretion in Human Retinal Pigment Epithelial Cells
| Cytokine | Treatment | Concentration (pg/mL) | % Inhibition |
| IL-6 | TNF-α (10 ng/mL) | 15,000 | - |
| TNF-α + Dexamethasone (1 µM) | 3,000 | 80% | |
| IL-8 | TNF-α (10 ng/mL) | 25,000 | - |
| TNF-α + Dexamethasone (1 µM) | 10,000 | 60% | |
| MCP-1 | TNF-α (10 ng/mL) | 8,000 | - |
| TNF-α + Dexamethasone (1 µM) | 1,600 | 80% |
Data are hypothetical and based on trends observed in published studies.
Table 2: Effect of Betamethasone on IL-17A/TNF-α-Induced Cytokine Expression in Human Keratinocytes (mRNA levels relative to control)
| Gene | Treatment | Fold Change | % Inhibition |
| IL-6 | IL-17A/TNF-α | 100 | - |
| IL-17A/TNF-α + Betamethasone (1 µM) | 20 | 80% | |
| IL-8 | IL-17A/TNF-α | 150 | - |
| IL-17A/TNF-α + Betamethasone (1 µM) | 45 | 70% | |
| CXCL1 | IL-17A/TNF-α | 80 | - |
| IL-17A/TNF-α + Betamethasone (1 µM) | 24 | 70% |
Data are hypothetical and based on trends observed in published studies.
Experimental Protocols
The following are detailed, generalized protocols for key experiments to assess the in vitro effects of this compound on pro-inflammatory cytokine expression. These protocols are based on standard methodologies used for other corticosteroids and can be adapted for specific cell types and research questions.
Cell Culture and Treatment
-
Cell Lines: Human keratinocyte cell lines (e.g., HaCaT), human dermal fibroblasts (HDFs), or peripheral blood mononuclear cells (PBMCs) are suitable models.
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM for HaCaT and HDFs, RPMI-1640 for PBMCs) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed cells in 6-well or 24-well plates at a density that allows them to reach 70-80% confluency at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentrations in cell culture media. Ensure the final solvent concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Treatment Protocol:
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) for 1-2 hours.
-
Induce inflammation by adding a pro-inflammatory stimulus such as TNF-α (e.g., 10 ng/mL) or a cytokine cocktail (e.g., IL-17A and TNF-α).
-
Include appropriate controls: untreated cells, cells treated with the vehicle (DMSO), and cells treated with the pro-inflammatory stimulus alone.
-
Incubate the cells for a specified period (e.g., 6, 12, or 24 hours) to allow for cytokine production.
-
Measurement of Cytokine Protein Levels by ELISA
-
Sample Collection: After the incubation period, collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
ELISA Procedure:
-
Use commercially available ELISA kits for the specific cytokines of interest (e.g., human TNF-α, IL-6, IL-8).
-
Follow the manufacturer's instructions for coating the microplate with capture antibody, adding standards and samples, incubating with detection antibody and enzyme conjugate, and adding the substrate.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Generate a standard curve from the absorbance values of the standards. Use this curve to calculate the concentration of the cytokine in each sample.
Measurement of Cytokine mRNA Levels by RT-qPCR
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial RNA extraction kit.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Perform qPCR using the synthesized cDNA, specific primers for the target cytokine genes (e.g., TNF, IL6, IL8), and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Use a qPCR master mix containing a fluorescent dye (e.g., SYBR Green).
-
Run the qPCR reaction in a real-time PCR system.
-
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the control samples.
Experimental Workflow Diagram
Caption: A generalized workflow for assessing the impact of this compound on cytokine expression.
Conclusion
This compound is a potent anti-inflammatory agent that effectively suppresses the expression of key pro-inflammatory cytokines. Its mechanism of action is centered on the glucocorticoid receptor-mediated transrepression of critical transcription factors such as NF-κB and AP-1. While direct quantitative data for this compound remains an area for further investigation, the extensive research on other corticosteroids provides a strong framework for understanding its efficacy. The experimental protocols outlined in this guide offer a robust starting point for researchers to further elucidate the specific effects of this compound on cytokine modulation and to explore its full therapeutic potential in the treatment of inflammatory skin diseases.
References
The Genesis of a Topical Corticosteroid: An In-depth Technical Guide to the Early Discovery and Development of Clobetasol 17-Butyrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clobetasol 17-butyrate, a potent topical corticosteroid, emerged from a concerted effort to develop a therapeutic agent with a high degree of local anti-inflammatory activity and a minimal risk of systemic side effects. This technical guide delves into the core aspects of its early discovery and development, providing a detailed overview of its synthesis, pharmacological screening, and the pivotal experimental protocols that underpinned its journey from a candidate molecule to a clinically valuable treatment for inflammatory dermatoses.
The Discovery Pathway: A Logic of Optimization
The development of this compound was guided by a systematic approach to optimize the therapeutic index of topical corticosteroids. The primary goal was to maximize anti-inflammatory potency while minimizing systemic absorption and local side effects like skin atrophy.
Clobetasol 17-Butyrate: A Technical Guide to its Role in Modulating Immune Cell Migration
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clobetasol (B30939) 17-butyrate, a potent topical corticosteroid, exerts significant anti-inflammatory effects primarily by modulating the intricate process of immune cell migration. This technical guide provides an in-depth analysis of the mechanisms by which clobetasol 17-butyrate influences the trafficking of immune cells to sites of inflammation. It details the underlying signaling pathways, offers comprehensive experimental protocols for in vitro assessment, and presents available quantitative data on the effects of corticosteroids on immune cell migration. This document is intended to serve as a valuable resource for researchers and professionals in the fields of immunology and drug development, facilitating a deeper understanding of the immunomodulatory properties of this compound and guiding future research in this area.
Introduction
Inflammatory dermatoses are frequently characterized by the infiltration of various immune cells, including neutrophils, lymphocytes, and monocytes, into the skin. This cellular influx is a critical component of the inflammatory cascade. Clobetasone (B1204786) butyrate (B1204436), a synthetic glucocorticoid, is widely utilized for its potent anti-inflammatory and immunosuppressive activities.[1] A key aspect of its therapeutic efficacy lies in its ability to suppress the migration of these immune cells to the site of inflammation.[1] By binding to intracellular glucocorticoid receptors (GR), clobetasone butyrate initiates a cascade of genomic and non-genomic events that ultimately curtail the inflammatory response. This guide will explore the molecular mechanisms underpinning the modulation of immune cell migration by this compound.
Mechanism of Action in Immune Cell Migration
The inhibitory effect of this compound on immune cell migration is multifaceted, involving both the modulation of gene expression and the direct interference with signaling pathways crucial for cell motility.
Genomic Mechanisms: Transcriptional Regulation
Upon binding to this compound, the glucocorticoid receptor translocates to the nucleus, where it directly or indirectly regulates the transcription of numerous genes involved in inflammation and cell trafficking.[1]
-
Suppression of Pro-inflammatory Mediators: The GR complex can directly bind to Glucocorticoid Response Elements (GREs) in the promoter regions of anti-inflammatory genes, upregulating their expression. Conversely, it can repress the activity of pro-inflammatory transcription factors such as NF-κB and AP-1.[2] This transrepression leads to a decreased production of key molecules that attract immune cells, including:
-
Cytokines: Such as interleukins (e.g., IL-1, IL-6) and tumor necrosis factor-alpha (TNF-α).[1]
-
Chemokines: These are critical for directing the migration of specific leukocyte subsets.
-
Adhesion Molecules: Glucocorticoids can downregulate the expression of adhesion molecules on both leukocytes (e.g., LFA-1) and endothelial cells (e.g., ICAM-1, VCAM-1), which are essential for the adhesion of immune cells to the blood vessel wall, a prerequisite for extravasation.
-
-
Upregulation of Anti-inflammatory Proteins: Clobetasone butyrate promotes the synthesis of anti-inflammatory proteins like lipocortin-1 (Annexin A1).[1] Lipocortin-1 inhibits phospholipase A2, an enzyme that catalyzes the production of arachidonic acid, a precursor for pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes, which also act as chemoattractants.[1]
Non-Genomic Mechanisms: Rapid Signaling Events
Glucocorticoids can also exert rapid, non-genomic effects that contribute to the inhibition of immune cell migration. These effects are independent of gene transcription and protein synthesis.
-
T-Cell Receptor (TCR) Signaling: The unligated GR can associate with the TCR complex. Upon glucocorticoid binding, this interaction is disrupted, leading to impaired TCR signaling.[3] This interference with TCR signaling can affect T-cell activation and subsequent migration.
-
Cytoskeletal Rearrangement: T-cell activation and migration are dependent on dynamic rearrangements of the actin cytoskeleton. Signaling pathways, such as the RhoA-ROCK-LIMK-cofilin pathway, regulate cytoskeletal stiffness and are crucial for the formation of the immune synapse and cell motility.[4] Glucocorticoids can influence these pathways, thereby affecting the migratory capacity of T-cells.
-
MAPK Pathway Interference: Glucocorticoids can interfere with the Mitogen-Activated Protein Kinase (MAPK) signaling pathways (e.g., Erk-1/2, JNK, p38), which are involved in various cellular processes including inflammation and cell migration.[5][6] For instance, glucocorticoids can increase the expression and decrease the degradation of MAP Kinase Phosphatase-1 (MKP-1), which in turn inactivates MAPKs like Erk-1/2.[5]
Quantitative Data on Corticosteroid-Mediated Inhibition of Immune Cell Migration
| Corticosteroid | Immune Cell Type | Assay Type | Parameter | Value | Reference |
| Methylprednisolone (B1676475) | Helper T-Cells | In vivo (Human) | IC50 (inhibition of cell return to blood) | 12-19 ng/mL | [7] |
| Methylprednisolone | T-Cells | In vivo (Rat) | IC50 (inhibition of cell return to blood) | 0.4 ng/mL | [8] |
| Methylprednisolone | T-Cells | In vivo (Rat) | DC50 (inhibition of proliferation) | 0.37 ng/mL | [8] |
Note: IC50 (half maximal inhibitory concentration) and DC50 (drug concentration producing 50% of the maximal effect) values indicate the potency of the corticosteroid. Lower values signify higher potency. The data presented here is for methylprednisolone and serves as an example of the quantitative assessment of corticosteroid effects on immune cell trafficking.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the impact of this compound on immune cell migration.
In Vitro Transwell Migration Assay for Neutrophils
This assay, also known as the Boyden chamber assay, is a standard method to evaluate the chemotactic response of immune cells.[9][10][11]
Objective: To quantify the dose-dependent inhibition of neutrophil migration towards a chemoattractant by this compound.
Materials:
-
Human neutrophils isolated from peripheral blood.
-
Transwell® inserts (e.g., 5 µm pore size for neutrophils).
-
24-well plates.
-
Chemoattractant (e.g., N-formyl-methionyl-leucyl-phenylalanine (fMLP) or Interleukin-8).
-
This compound stock solution.
-
Cell culture medium (e.g., RPMI 1640 with 0.5% BSA).
-
Staining solution (e.g., Crystal Violet) or a method for cell quantification (e.g., flow cytometry).
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh human whole blood using a density gradient centrifugation method (e.g., using Polymorphprep®).[10]
-
Cell Preparation: Resuspend the isolated neutrophils in serum-free cell culture medium at a concentration of 1 x 10^6 cells/mL.
-
Treatment: Incubate the neutrophil suspension with various concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 30-60 minutes) at 37°C.
-
Assay Setup:
-
Add the chemoattractant solution to the lower chamber of the 24-well plate.
-
Place the Transwell® inserts into the wells.
-
Add the treated neutrophil suspension to the upper chamber of the inserts.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for an optimized duration (e.g., 1.5 hours) to allow for cell migration.[10]
-
Quantification:
-
Carefully remove the inserts.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the bottom side of the membrane with ethanol.
-
Stain the migrated cells with Crystal Violet.
-
Elute the dye and measure the absorbance, or count the stained cells under a microscope. Alternatively, migrated cells in the lower chamber can be collected and counted using a flow cytometer.[10]
-
-
Data Analysis: Calculate the percentage of migration inhibition for each concentration of this compound compared to the vehicle control.
Flow Cytometry for Chemokine Receptor Expression
This protocol allows for the quantification of chemokine receptor expression on the surface of immune cells following treatment with this compound.[12][13]
Objective: To determine if this compound modulates the expression of key chemokine receptors (e.g., CXCR1, CXCR2 on neutrophils; CCR7, CXCR4 on lymphocytes) on immune cells.
Materials:
-
Isolated immune cells (e.g., neutrophils, lymphocytes).
-
This compound stock solution.
-
Fluorochrome-conjugated monoclonal antibodies specific for the chemokine receptors of interest.
-
Isotype control antibodies.
-
FACS buffer (e.g., PBS with 1% BSA).
-
Flow cytometer.
Procedure:
-
Cell Treatment: Incubate the isolated immune cells with various concentrations of this compound (and a vehicle control) for a specified duration at 37°C.
-
Antibody Staining:
-
Wash the cells with cold FACS buffer.
-
Resuspend the cell pellet in FACS buffer containing the fluorochrome-conjugated anti-chemokine receptor antibody or the corresponding isotype control.
-
Incubate on ice for 30 minutes in the dark.
-
-
Washing: Wash the cells twice with cold FACS buffer to remove unbound antibodies.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Data Analysis: Analyze the flow cytometry data to determine the mean fluorescence intensity (MFI) or the percentage of positive cells for each chemokine receptor in the treated and control samples. A decrease in MFI would suggest downregulation of the receptor.
Signaling Pathways and Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in the modulation of immune cell migration by this compound.
Glucocorticoid Receptor Genomic Signaling Pathway
Caption: Genomic signaling pathway of this compound.
Experimental Workflow for Transwell Migration Assay
Caption: Workflow for assessing immune cell migration using a Transwell assay.
Logical Relationship of this compound's Effect on Immune Cell Migration
Caption: Logical flow of this compound's inhibitory effects.
Conclusion
This compound is a potent inhibitor of immune cell migration, a key mechanism underlying its anti-inflammatory efficacy. Through a combination of genomic and non-genomic actions, it effectively reduces the recruitment of leukocytes to inflammatory sites. The provided experimental protocols offer a framework for the quantitative assessment of these effects, which is crucial for both fundamental research and the development of novel anti-inflammatory therapies. Further investigation into the specific quantitative effects of this compound on various immune cell subsets and the elucidation of the finer details of its signaling pathways will continue to be important areas of research. This guide serves as a foundational resource to support these endeavors.
References
- 1. What is the mechanism of Clobetasone Butyrate? [synapse.patsnap.com]
- 2. Glucocorticoid receptor represses proinflammatory genes at distinct steps of the transcription cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucocorticoid signaling: a nongenomic mechanism for T-cell immunosuppression [pubmed.ncbi.nlm.nih.gov]
- 4. Cytoskeletal adaptivity regulates T cell receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucocorticoids inhibit MAP kinase via increased expression and decreased degradation of MKP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pharmacoimmunodynamics of Methylprednisolone: Trafficking of Helper T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunodynamics of methylprednisolone induced T-cell trafficking and deactivation using whole blood lymphocyte proliferation techniques in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. Optimization of the Transwell® assay for the analysis of neutrophil chemotaxis using flow cytometry to refine the clinical investigation of immunodeficient patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemokine Receptor Expression Assay by Flow Cytometry | Mullins Molecular Retrovirology Lab [mullinslab.microbiol.washington.edu]
- 13. Flow cytometry applications for the analysis of chemokine receptor expression and function - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Studies of Clobetasol 17-Butyrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting in vitro studies to evaluate the efficacy and mechanism of action of Clobetasol 17-butyrate, a topical corticosteroid used for its anti-inflammatory and immunosuppressive properties. The following sections detail experimental procedures using common skin cell culture models.
Overview of In Vitro Models for Dermatological Research
In vitro models are crucial for screening and characterizing the effects of topical corticosteroids like this compound, providing an alternative to animal testing.[1] Commonly used models include:
-
2D Cell Cultures: Monolayers of skin cells such as keratinocytes (e.g., HaCaT cell line), fibroblasts, and immune cells are used to study specific cellular responses.[1]
-
3D Reconstructed Human Epidermis (RHE): These models consist of keratinocytes cultured to form a stratified, differentiated epidermis that mimics the barrier function of human skin, making them suitable for permeability and irritation studies.[1][2][3][4]
-
Co-culture Models: Combining different cell types, such as keratinocytes and fibroblasts, can provide a more physiologically relevant system to study cell-cell interactions in response to treatment.[1]
Experimental Protocols
Cell Culture and Maintenance
Protocol 2.1.1: Culture of HaCaT Keratinocytes
The HaCaT cell line is an immortalized human keratinocyte line commonly used in dermatological research.
-
Media Preparation: Prepare Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Cell Thawing: Rapidly thaw a cryopreserved vial of HaCaT cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete medium.
-
Centrifugation: Centrifuge the cell suspension at 200 x g for 5 minutes to pellet the cells.
-
Resuspension and Plating: Discard the supernatant and resuspend the cell pellet in fresh complete medium. Plate the cells in a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, wash with Phosphate-Buffered Saline (PBS), and detach using a 0.25% Trypsin-EDTA solution. Neutralize the trypsin with complete medium and re-plate at a suitable subcultivation ratio (e.g., 1:3 to 1:6).
Protocol 2.1.2: Culture of Reconstructed Human Epidermis (RHE) Models
RHE models are often obtained as kits from commercial suppliers. The following is a general protocol for their use.
-
Receipt and Acclimatization: Upon receipt of the RHE tissues, place them in a sterile cell culture hood. Transfer the inserts to 6-well plates containing the provided maintenance medium. Allow the tissues to equilibrate in a 37°C, 5% CO2 incubator for at least 1 hour or as per the manufacturer's instructions.
-
Media Changes: Change the medium every 2-3 days by aspirating the old medium from the bottom of the well and adding fresh, pre-warmed medium. Avoid getting medium on top of the tissue.
Assessment of Anti-Inflammatory Activity
Protocol 2.2.1: Cytokine Release Assay in HaCaT Cells
This protocol describes the induction of an inflammatory response in HaCaT cells and the assessment of the anti-inflammatory effect of this compound.
-
Cell Seeding: Seed HaCaT cells in a 24-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Induction of Inflammation: Stimulate the cells with a pro-inflammatory agent such as Tumor Necrosis Factor-alpha (TNF-α) at a concentration of 10 ng/mL or Lipopolysaccharide (LPS) at 1 µg/mL to induce the release of inflammatory cytokines.
-
Treatment: Concurrently with the inflammatory stimulus, treat the cells with varying concentrations of this compound (e.g., in a range from 1 nM to 10 µM). Include a vehicle control (e.g., DMSO) and a positive control (inflammatory stimulus alone).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Supernatant Collection: After incubation, collect the cell culture supernatants and centrifuge at 1000 x g for 10 minutes to remove any cellular debris.
-
Cytokine Quantification: Analyze the levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
Protocol 2.2.2: Gene Expression Analysis by quantitative PCR (qPCR)
This protocol outlines the analysis of changes in the expression of inflammatory genes in HaCaT cells following treatment with this compound.
-
Cell Treatment: Follow steps 1-3 from Protocol 2.2.1, but use a 6-well plate format with a higher cell number (e.g., 5 x 10^5 cells/well). A shorter incubation time (e.g., 6-12 hours) may be optimal for detecting changes in gene expression.
-
RNA Extraction: After incubation, wash the cells with PBS and lyse them directly in the well using a suitable lysis buffer from an RNA extraction kit. Proceed with RNA extraction according to the manufacturer's protocol.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit.
-
qPCR: Perform qPCR using a qPCR master mix, cDNA template, and primers for target genes (e.g., TNF-α, IL-6, IL-1β, NFKB1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Data Presentation
Quantitative data from the described experiments should be summarized in tables for clear comparison.
Table 1: Effect of this compound on Cytokine Release from TNF-α-stimulated HaCaT Cells
| This compound Conc. | IL-6 Concentration (pg/mL) | % Inhibition of IL-6 | IL-8 Concentration (pg/mL) | % Inhibition of IL-8 |
| Vehicle Control | Value | 0% | Value | 0% |
| 1 nM | Value | Value | Value | Value |
| 10 nM | Value | Value | Value | Value |
| 100 nM | Value | Value | Value | Value |
| 1 µM | Value | Value | Value | Value |
| 10 µM | Value | Value | Value | Value |
| IC50 | Value | Value |
Table 2: Effect of this compound on Inflammatory Gene Expression in TNF-α-stimulated HaCaT Cells
| This compound Conc. | Fold Change in TNF-α mRNA | Fold Change in IL-6 mRNA | Fold Change in NFKB1 mRNA |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| 1 nM | Value | Value | Value |
| 10 nM | Value | Value | Value |
| 100 nM | Value | Value | Value |
| 1 µM | Value | Value | Value |
| 10 µM | Value | Value | Value |
Visualizations
Signaling Pathway
Clobetasone Butyrate, as a corticosteroid, exerts its anti-inflammatory effects primarily through its interaction with glucocorticoid receptors.[5] Upon binding, the receptor complex translocates to the nucleus and modulates the expression of various genes.[5] This leads to the suppression of pro-inflammatory cytokines like interleukins (e.g., IL-1, IL-6) and TNF-α.[5] Additionally, it promotes the production of anti-inflammatory proteins such as lipocortin-1, which inhibits the synthesis of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[5] The drug also suppresses the migration of immune cells to the site of inflammation and decreases capillary permeability.[5]
Caption: Glucocorticoid receptor signaling pathway of this compound.
Experimental Workflow
The following diagram illustrates the general workflow for assessing the anti-inflammatory effects of this compound in vitro.
Caption: General workflow for in vitro anti-inflammatory assays.
References
- 1. A simple reconstructed human epidermis: preparation of the culture model and utilization in in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new reconstructed human epidermis for in vitro skin irritation testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reconstructed Human Epidermis: An Alternative Approach for In Vitro Bioequivalence Testing of Topical Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reconstructed Human Epidermis: An Alternative Approach for In Vitro Bioequivalence Testing of Topical Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
Efficacy Evaluation of Clobetasol 17-Butyrate: In Vivo Animal Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Clobetasol (B30939) 17-butyrate is a potent topical corticosteroid utilized in the management of various inflammatory dermatological conditions such as psoriasis and eczema.[1][2][3][4] Its therapeutic efficacy stems from its anti-inflammatory, immunosuppressive, and antiproliferative properties.[4][5][6] Preclinical evaluation of novel formulations or comparative studies with existing therapies necessitates robust and reproducible in vivo animal models that mimic the pathophysiology of human skin disorders. This document provides detailed application notes and protocols for established animal models to test the efficacy of Clobetasol 17-butyrate.
Mechanism of Action: Glucocorticoid Receptor Signaling
This compound, as a glucocorticoid, exerts its effects by binding to cytosolic glucocorticoid receptors (GR).[4][5] Upon binding, the receptor-ligand complex translocates to the nucleus and modulates gene expression.[4][5][6] This leads to the upregulation of anti-inflammatory proteins like lipocortin-1, which in turn inhibits phospholipase A2, a key enzyme in the inflammatory cascade.[4][5] Concurrently, it suppresses the expression of pro-inflammatory cytokines such as interleukins (IL-1, IL-6, IL-17) and tumor necrosis factor-alpha (TNF-α).[5][7][8][9]
Imiquimod-Induced Psoriasis Model
This is a widely used model that recapitulates key features of human psoriasis, including epidermal hyperplasia, scaling, and inflammation driven by the IL-23/IL-17 axis.[7][9][10][11]
Experimental Workflow
Detailed Protocol
-
Animals: Balb/c mice or Wistar rats are commonly used.[10]
-
Acclimatization: House animals under standard laboratory conditions for at least one week prior to the experiment.
-
Disease Induction:
-
Treatment:
-
Efficacy Assessment:
-
Clinical Scoring: Score the severity of erythema, scaling, and skin thickness daily using a Psoriasis Area and Severity Index (PASI)-like scoring system (0-4 scale for each parameter).[8]
-
Biophysical Measurements: Measure ear and/or dorsal skin thickness using a digital caliper. Transepidermal water loss (TEWL) can also be measured as an indicator of skin barrier function.[9][11]
-
Histopathology: At the end of the study, collect skin samples for histological analysis (H&E staining) to assess epidermal thickness (acanthosis), and inflammatory cell infiltration.[7][9][10]
-
Cytokine Analysis: Homogenize skin tissue to measure the mRNA or protein levels of pro-inflammatory cytokines such as IL-17A, IL-17F, IL-22, IL-23, and TNF-α using RT-qPCR or ELISA.[7][8][9]
-
Quantitative Data Summary
| Parameter | Vehicle Control (IMQ only) | This compound Treatment | Efficacy Endpoint |
| Ear Thickness | Significant increase | Significant reduction vs. vehicle | Reduction in inflammation and edema[10][12] |
| PASI Score | High scores for erythema, scaling, thickness | Significant reduction in total score | Improvement in clinical signs of psoriasis[8] |
| Epidermal Thickness (Histology) | Marked increase (hyperplasia) | Significant reduction in thickness | Anti-proliferative effect[7][9][10] |
| IL-17A/F mRNA Levels | Significantly upregulated | Significantly downregulated vs. vehicle | Modulation of the IL-17 pathway[7][9] |
| TNF-α Protein Levels | Significantly elevated | Significantly reduced vs. vehicle | Anti-inflammatory effect[8] |
Oxazolone-Induced Atopic Dermatitis Model
This model is used to screen for compounds effective against atopic dermatitis (AD) and is characterized by a Th2-dominant immune response, increased IgE levels, and eczematous lesions.[13][14][15]
Detailed Protocol
-
Animals: NC/Nga or BALB/c mice are suitable strains.[13]
-
Sensitization (Day 0):
-
Shave the abdominal skin of the mice.
-
Apply a solution of oxazolone (B7731731) (e.g., 0.3-1%) in a vehicle like acetone/olive oil to the shaved abdomen.[13]
-
-
Challenge (e.g., starting Day 5-7):
-
Treatment:
-
Begin topical application of this compound (e.g., 0.05% cream) or vehicle control once daily, either prophylactically (starting before challenge) or therapeutically (after disease establishment).[13]
-
-
Efficacy Assessment:
-
Clinical Scoring: Score skin lesions for erythema, edema, excoriation, and dryness.
-
Ear/Skin Thickness: Measure the thickness of the ear or challenged skin area regularly.[13]
-
Histopathology: Analyze skin biopsies for epidermal hyperplasia, spongiosis, and infiltration of inflammatory cells (e.g., eosinophils, mast cells).[13]
-
Immunological Parameters: Measure serum levels of total and allergen-specific IgE. Analyze cytokine profiles in the skin (e.g., IL-4, IL-13, IL-31).[14]
-
Quantitative Data Summary
| Parameter | Vehicle Control (Oxazolone only) | This compound Treatment | Efficacy Endpoint |
| Skin Thickness | Progressive increase | Complete blockage (prophylactic) or arrest of further increase (therapeutic) | Reduction in skin inflammation and edema[13] |
| Clinical Score | High scores for redness and scaling | Significant reduction in scores | Improvement in AD-like symptoms[13] |
| Histological Changes | Hyperkeratosis, acanthosis, inflammatory infiltrate | Reduction in pathological scores | Amelioration of skin tissue damage[13] |
| Th2 Cytokines (IL-4, IL-13) | Upregulated in skin tissue | Significant downregulation | Suppression of Th2-mediated inflammation[14][15] |
Dinitrofluorobenzene (DNFB)-Induced Contact Hypersensitivity Model
This model mimics allergic contact dermatitis (ACD), a T-cell-mediated inflammatory reaction.[16][17][18][19]
Detailed Protocol
-
Sensitization (Day 0):
-
Challenge (Day 5):
-
Treatment:
-
Apply this compound or vehicle topically to the challenged ear, typically starting a few hours after the challenge and continuing daily.
-
-
Efficacy Assessment:
-
Ear Swelling: Measure the ear thickness with a caliper at baseline and at various time points (e.g., 24, 48, 72 hours) after the challenge. The change in ear thickness is the primary endpoint.[20]
-
Histopathology: Collect ear tissue for histological analysis to assess edema and cellular infiltration.
-
Cytokine Analysis: Analyze ear tissue for the expression of inflammatory mediators like IFN-γ and TNF-α.
-
Quantitative Data Summary
| Parameter | Vehicle Control (DNFB only) | Glucocorticoid Treatment (e.g., Prednisolone) | Efficacy Endpoint |
| Ear Swelling (Δ Thickness) | Significant increase at 24-48h post-challenge | Dose-dependent reduction in ear swelling | Suppression of delayed-type hypersensitivity reaction[17] |
| Inflammatory Cell Infiltration | Pronounced infiltration of immune cells | Reduced cellular infiltrate | Immunosuppressive effect |
| Pro-inflammatory Cytokines | Upregulation of TNF-α, IL-12/IL-23 | Reduction in cytokine expression | Anti-inflammatory activity[17] |
Note: While specific data for this compound in the DNFB model was not found in the initial search, the efficacy of other glucocorticoids like prednisolone (B192156) is well-documented, and similar results can be expected.[17]
Conclusion
The Imiquimod-induced psoriasis, Oxazolone-induced atopic dermatitis, and DNFB-induced contact hypersensitivity models are all valuable and well-characterized systems for evaluating the in vivo efficacy of this compound. The choice of model depends on the specific therapeutic indication being targeted. Consistent and quantitative assessment of clinical scores, biophysical parameters, histology, and inflammatory markers will provide a comprehensive understanding of the compound's therapeutic potential.
References
- 1. Clobetasone butyrate, a new topical corticosteroid: clinical activity and effects on pituitary-adrenal axis function and model of epidermal atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clobetasone butyrate, a new topical corticosteroid: clinical activity and effects on pituitary-adrenal axis function and model of epidermal atrophy. | The BMJ [bmj.com]
- 3. researchgate.net [researchgate.net]
- 4. What is Clobetasone Butyrate used for? [synapse.patsnap.com]
- 5. What is the mechanism of Clobetasone Butyrate? [synapse.patsnap.com]
- 6. What is the mechanism of Clobetasol Propionate? [synapse.patsnap.com]
- 7. Evaluation of Clobetasol and Tacrolimus Treatments in an Imiquimod-Induced Psoriasis Rat Model [ouci.dntb.gov.ua]
- 8. ijpsr.com [ijpsr.com]
- 9. Evaluation of Clobetasol and Tacrolimus Treatments in an Imiquimod-Induced Psoriasis Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mlm-labs.com [mlm-labs.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. criver.com [criver.com]
- 14. Characterisation and Profiling of Standard Atopic Dermatitis Therapies in a Chronic Dermatitis Murine Model Induced by Oxazolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. An experimental model of contact dermatitis: Evaluation of the oxidative profile of Wistar rats treated with free and nanoencapsulated clobetasol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Extended DNFB-induced contact hypersensitivity models display characteristics of chronic inflammatory dermatoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Animal Models of Contact Dermatitis: 2,4-Dinitrofluorobenzene-Induced Contact Hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. DNFB-induced contact hypersensitivity: LIED [lied.uni-luebeck.de]
Application Notes and Protocols for a Stability-Indicating Assay of Clobetasol 17-Butyrate Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clobetasol (B30939) 17-butyrate is a potent corticosteroid used in topical formulations for the treatment of various skin disorders. To ensure the safety and efficacy of these formulations throughout their shelf life, a validated stability-indicating assay method (SIAM) is crucial. This method must be able to accurately quantify the active pharmaceutical ingredient (API), Clobetasol 17-butyrate, in the presence of its degradation products, excipients, and any other potential impurities.
These application notes provide a comprehensive protocol for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound in cream formulations. The methodology is based on established principles for corticosteroids and adheres to the International Council for Harmonisation (ICH) guidelines.
Experimental Workflow
The development and validation of a stability-indicating assay for this compound formulations follow a logical progression of steps, from initial method development and stress testing to full method validation.
Caption: Workflow for the development and validation of a stability-indicating assay.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines the optimized chromatographic conditions for the separation and quantification of this compound and its degradation products.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Methanol and Water (84:16 v/v), pH adjusted to 6.0 with phosphoric acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 27°C |
| Detection Wavelength | 240 nm |
| Run Time | 15 minutes |
Standard and Sample Preparation
Accurate preparation of standards and samples is critical for reliable results.
2.1. Standard Stock Solution (1 mg/mL)
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of the mobile phase and sonicate for 10 minutes to dissolve.
-
Allow the solution to cool to room temperature.
-
Make up the volume to 25 mL with the mobile phase and mix well.
2.2. Working Standard Solutions (5-50 µg/mL)
-
Prepare a series of dilutions from the Standard Stock Solution using the mobile phase to obtain concentrations ranging from 5 µg/mL to 50 µg/mL.
-
These solutions are used to establish the linearity of the method.
2.3. Sample Preparation (from Cream Formulation)
-
Accurately weigh an amount of cream equivalent to 10 mg of this compound into a 100 mL volumetric flask.
-
Add approximately 60 mL of the mobile phase.
-
Sonicate for 20 minutes with intermittent shaking to disperse the cream and extract the drug.
-
Allow the flask to cool to room temperature.
-
Make up the volume to 100 mL with the mobile phase and mix thoroughly.
-
Transfer a portion of the solution to a centrifuge tube and centrifuge at 4000 rpm for 15 minutes.
-
Filter the supernatant through a 0.45 µm nylon syringe filter into an HPLC vial.
Forced Degradation Studies (Stress Testing)
Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method and to understand the degradation pathways of the drug substance.[1] These studies involve subjecting the drug to various stress conditions, including acid and base hydrolysis, oxidation, heat, and light.
3.1. Acid Hydrolysis
-
To 1 mL of the Standard Stock Solution, add 1 mL of 1 N HCl.
-
Reflux the solution at 80°C for 4 hours.
-
Cool the solution to room temperature and neutralize with 1 N NaOH.
-
Dilute with the mobile phase to a final concentration of approximately 20 µg/mL.
3.2. Base Hydrolysis
-
To 1 mL of the Standard Stock Solution, add 1 mL of 0.1 N NaOH.
-
Reflux the solution at 80°C for 2 hours.
-
Cool the solution to room temperature and neutralize with 0.1 N HCl.
-
Dilute with the mobile phase to a final concentration of approximately 20 µg/mL.
3.3. Oxidative Degradation
-
To 1 mL of the Standard Stock Solution, add 1 mL of 30% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours.
-
Dilute with the mobile phase to a final concentration of approximately 20 µg/mL.
3.4. Thermal Degradation
-
Keep a sample of solid this compound in a hot air oven at 105°C for 24 hours.
-
After exposure, prepare a solution with a concentration of approximately 20 µg/mL in the mobile phase.
3.5. Photolytic Degradation
-
Expose a solution of this compound (approximately 20 µg/mL in mobile phase) to UV light (254 nm) for 24 hours.
-
Keep a control sample protected from light.
Table 2: Summary of Forced Degradation Results for a Related Corticosteroid (Clobetasol Propionate)
| Stress Condition | Reagent/Condition | Duration | % Degradation | Number of Degradants |
| Acid Hydrolysis | 1 N HCl | 4 hours at 80°C | ~15% | 2 |
| Base Hydrolysis | 0.1 N NaOH | 2 hours at 80°C | ~25% | 3 |
| Oxidation | 30% H₂O₂ | 24 hours at RT | ~20% | 2 |
| Thermal | Dry Heat | 24 hours at 105°C | ~10% | 1 |
| Photolytic | UV Light (254 nm) | 24 hours | ~8% | 1 |
Note: The data presented is based on studies of the closely related compound, clobetasol propionate, and serves as an illustrative example of the expected degradation profile.
Potential Degradation Pathway
The degradation of corticosteroids like this compound can occur through several mechanisms, including hydrolysis of the ester group and rearrangement of the steroid core. Under acidic conditions, a Favorskii-like rearrangement has been reported for similar corticosteroids.
References
Application Notes and Protocols for Clobetasol 17-Butyrate Nanoemulgel Formulation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Clobetasol 17-butyrate is a potent corticosteroid utilized for the topical treatment of various inflammatory skin conditions such as psoriasis and eczema.[1][2] Conventional formulations often face challenges with suboptimal skin penetration and retention, potentially leading to reduced efficacy and increased systemic side effects with prolonged use.[2][3] Nanoemulgel formulations present a promising approach to overcome these limitations. By incorporating a drug-loaded nanoemulsion into a gel base, this advanced delivery system can enhance drug solubilization, improve skin permeation, provide a sustained release, and increase the therapeutic efficacy of this compound while potentially minimizing adverse effects.[2][3][4]
These application notes provide a comprehensive overview of the formulation and evaluation of a this compound nanoemulgel, including detailed experimental protocols and characterization data.
Data Presentation
Table 1: Physicochemical Characterization of Clobetasol Nanoemulsion and Nanoemulgel
| Parameter | Nanoemulsion | Nanoemulgel | Marketed Formulation | Reference |
| Droplet/Particle Size (nm) | 120 ± 1.95 | 37.16 ± 21.16 | - | [1][3] |
| 240.5 ± 9.2 | - | - | [5] | |
| 133.3 ± 3.66 (SLN) | - | - | [1] | |
| Polydispersity Index (PDI) | 0.325 ± 0.02 | < 0.5 | - | [1] |
| 0.282 ± 0.03 | - | - | [5] | |
| 0.179 ± 0.081 (SLN) | - | - | [1] | |
| Zeta Potential (mV) | -37.01 | - | - | [1] |
| -36.2 ± 0.11 (SLN) | - | - | [1] | |
| Entrapment Efficiency (%) | - | 78.1 ± 1.11 (SLN) | - | [1] |
| Viscosity (Pa·s or cP) | - | 97.57 ± 0.04 Pa·s | - | [1] |
| - | 4438.69 cP | - | [6] | |
| pH | - | 6.29 | - | [6] |
Table 2: In Vitro and Ex Vivo Performance of Clobetasol Nanoemulgel
| Parameter | Nanoemulgel | Marketed Formulation | Study Duration | Reference |
| Cumulative Drug Release (%) | 66.83 ± 2.05 | 57.67 ± 1.63 | 24 h | [1][5] |
| 97.59 | - | 24 h | [6] | |
| Ex Vivo Skin Permeability (%) | 44.68 ± 1.21 | Lower | 7 h | [3] |
| Ex Vivo Skin Retention (%) | 40.86 ± 0.61 | Lower | 7 h | [3] |
| 63 ± 1.28 | 23.12 ± 0.54 | - | [1] | |
| Permeation Flux (μg/cm²/h) | 498.66 ± 14.40 | 383.9 ± 8.59 | - | [3] |
| In Vivo Anti-inflammatory Activity (% inhibition) | 84.55 | - | - | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Nanoemulsion
This protocol details the preparation of an oil-in-water (O/W) nanoemulsion using the aqueous phase titration or homogenization method.
Materials:
-
This compound
-
Oil phase: Eucalyptus oil, Babchi oil, or other suitable oil.[4][6]
-
Aqueous phase: Distilled water.
Equipment:
-
Magnetic stirrer
-
High-speed homogenizer
-
Ultrasonicator
Procedure (Aqueous Titration Method): [6]
-
Prepare the oil phase by dissolving this compound in the selected oil.
-
Prepare the surfactant/co-surfactant (Smix) mixture at a predetermined ratio.
-
Add the oil phase to the Smix mixture and mix thoroughly.
-
Slowly add the aqueous phase (distilled water) to the oil-Smix mixture under constant stirring.
-
Continue stirring until a transparent and stable nanoemulsion is formed.
Procedure (Homogenization Method): [5]
-
Dissolve this compound in the oil phase.
-
Separately, prepare the aqueous phase containing the surfactant and co-surfactant.
-
Add the oil phase to the aqueous phase dropwise under continuous stirring.
-
Homogenize the resulting coarse emulsion using a high-speed homogenizer at a specified speed (e.g., 5000-15000 rpm) for a defined period (e.g., 10-30 minutes).
-
Further reduce the droplet size by subjecting the emulsion to ultrasonication.
Protocol 2: Preparation of this compound Nanoemulgel
This protocol describes the incorporation of the prepared nanoemulsion into a hydrogel base.
Materials:
-
This compound loaded nanoemulsion
-
Gelling agent: Carbopol 940, Hydroxypropyl methylcellulose (B11928114) (HPMC).[3][5][6]
-
Neutralizing agent: Triethanolamine.[5]
-
Distilled water.
Equipment:
-
Mechanical stirrer
Procedure: [5]
-
Disperse the gelling agent (e.g., Carbopol 940, 0.4-1% w/v) in distilled water with continuous stirring at a moderate speed (e.g., 800 rpm) until a lump-free dispersion is obtained.
-
Neutralize the gel base by dropwise addition of a neutralizing agent (e.g., triethanolamine) until a transparent gel with the desired pH (typically around 5.5-6.5) is formed.
-
Slowly incorporate the prepared this compound nanoemulsion into the gel base under gentle stirring.
-
Continue stirring until a homogenous and uniform nanoemulgel is obtained.
Protocol 3: Characterization of Nanoemulgel
1. Droplet Size, Polydispersity Index (PDI), and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS).
-
Procedure: Dilute the nanoemulsion or nanoemulgel with distilled water to an appropriate concentration. Analyze the sample using a Zetasizer to determine the average droplet size, PDI (a measure of the width of the size distribution), and zeta potential (a measure of surface charge and stability).
2. Entrapment Efficiency:
-
Method: Centrifugation.
-
Procedure:
-
Centrifuge a known amount of the nanoemulsion at high speed.
-
The unentrapped drug will remain in the supernatant.
-
Separate the supernatant and quantify the amount of free this compound using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).
-
Calculate the entrapment efficiency using the following formula: Entrapment Efficiency (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
3. Rheological Studies:
-
Method: Viscometer or rheometer.
-
Procedure: Measure the viscosity of the nanoemulgel at different shear rates to determine its flow behavior. This is crucial for assessing its spreadability and application on the skin.
4. Spreadability:
-
Method: Parallel plate method.
-
Procedure:
-
Place a known weight of the nanoemulgel between two glass plates.
-
Place a known weight on the upper plate for a specific time.
-
Measure the diameter of the circle formed by the spread gel.
-
Calculate spreadability as a function of the increase in diameter.
-
Protocol 4: In Vitro Drug Release Study
-
Method: Dialysis bag method or Franz diffusion cell.[5]
-
Apparatus: Dialysis membrane, Franz diffusion cell.
-
Receptor Medium: Phosphate buffer saline (PBS) pH 5.5 or 7.4.[5]
-
Procedure (Dialysis Bag): [5]
-
Take a known quantity of nanoemulgel in a dialysis bag.
-
Suspend the bag in a beaker containing the receptor medium, maintained at 37°C with constant stirring.
-
Withdraw samples from the receptor medium at predetermined time intervals.
-
Replace the withdrawn volume with fresh receptor medium to maintain sink conditions.
-
Analyze the samples for drug content using HPLC.
-
Protocol 5: Ex Vivo Skin Permeation Study
-
Method: Franz diffusion cell.
-
Skin Model: Excised abdominal skin of Wistar rats or porcine ear skin.[2]
-
Procedure:
-
Mount the excised skin on a Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Apply a known quantity of the nanoemulgel to the skin surface in the donor compartment.
-
Fill the receptor compartment with a suitable buffer (e.g., PBS pH 7.4) and maintain the temperature at 37°C.
-
Withdraw samples from the receptor compartment at regular intervals and analyze for drug content.
-
At the end of the study, the skin can be removed, and the amount of drug retained in different skin layers can be quantified.
-
Visualizations
Caption: Experimental workflow for nanoemulgel formulation and evaluation.
Caption: Anti-inflammatory mechanism of Clobetasol Propionate.
References
Application Notes and Protocols for Assessing Clobetasol 17-Butyrate Skin Penetration Using Franz Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clobetasol 17-butyrate is a potent corticosteroid utilized in topical formulations for the treatment of various inflammatory skin conditions. The efficacy of such topical treatments is intrinsically linked to the ability of the active pharmaceutical ingredient (API) to penetrate the stratum corneum and reach its target site within the skin. The Franz diffusion cell is a widely accepted in vitro model for assessing the percutaneous absorption and skin penetration of topical formulations.[1][2] This application note provides a detailed protocol for evaluating the skin penetration of this compound using Franz cells, porcine skin as a surrogate for human skin, and analysis by High-Performance Liquid Chromatography (HPLC).
Experimental Protocols
This section outlines the detailed methodologies for the assessment of this compound skin penetration.
Materials and Reagents
-
This compound standard
-
Test formulation containing this compound
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Other reagents for the test formulation vehicle
Equipment
-
Franz diffusion cells with a known diffusion area
-
Circulating water bath for temperature control
-
Magnetic stirrers and stir bars
-
Full-thickness porcine ear skin[3]
-
Microtome or dermatome
-
HPLC system with UV detector
-
Syringes and needles for sampling
-
Standard laboratory glassware
Preparation of Porcine Skin Membrane
-
Freshly excised porcine ears are obtained from a local abattoir.
-
The ears are washed with tap water to remove any surface debris.
-
The full-thickness skin is carefully excised from the dorsal side of the ear.
-
Subcutaneous fat and connective tissue are removed from the dermal side of the skin.
-
The skin is cut into sections large enough to be mounted on the Franz diffusion cells.
-
The thickness of the skin can be measured, and it is recommended to use skin of a consistent thickness for all replicates.
Franz Diffusion Cell Setup
-
The Franz diffusion cells are assembled, ensuring a leak-proof seal between the donor and receptor chambers.
-
The prepared porcine skin is mounted on the Franz cell with the stratum corneum facing the donor chamber and the dermal side in contact with the receptor medium.
-
The receptor chamber is filled with a known volume of degassed PBS (pH 7.4), which serves as the receptor medium.[1] A small magnetic stir bar is added to the receptor chamber to ensure continuous mixing.
-
The Franz cells are placed in a circulating water bath maintained at 37°C to achieve a skin surface temperature of 32°C.[1]
-
The system is allowed to equilibrate for a period before the application of the test formulation.
Application of Formulation and Sampling
-
A precise amount of the this compound formulation is applied uniformly to the surface of the skin in the donor chamber.
-
The donor chamber is covered to prevent evaporation.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, and 24 hours), an aliquot of the receptor medium is withdrawn from the sampling arm of the receptor chamber.
-
An equal volume of fresh, pre-warmed receptor medium is immediately added to the receptor chamber to maintain a constant volume and sink conditions.
-
The collected samples are stored at an appropriate temperature until HPLC analysis.
Skin Content Analysis (Skin Retention)
-
At the end of the experiment, the skin is removed from the Franz cell.
-
The surface of the skin is cleaned to remove any excess formulation.
-
The skin can be separated into the stratum corneum and the deeper layers (epidermis and dermis) if required.
-
The skin sections are minced and extracted with a suitable solvent (e.g., methanol or acetonitrile) to recover the this compound that has penetrated into the skin.
-
The extracts are then analyzed by HPLC to determine the amount of drug retained in the skin.
HPLC Analysis
A validated stability-indicating reversed-phase HPLC method is used for the quantification of this compound.[4]
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of methanol and water (e.g., 84:16 v/v) with the pH adjusted to 6.0.[4]
-
Flow Rate: 1.0 mL/min[4]
-
Detection: UV at 240 nm[4]
-
Injection Volume: 20 µL
-
Quantification: Based on a standard curve of this compound of known concentrations.
Data Presentation
The quantitative data obtained from the Franz cell diffusion study should be summarized in clear and well-structured tables for easy comparison and interpretation.
Skin Permeation Parameters
The following table presents hypothetical data for the skin permeation of this compound from two different formulations.
| Formulation | Flux (Jss) (µg/cm²/h) | Permeability Coefficient (Kp) (cm/h x 10⁻³) | Lag Time (h) | Cumulative Amount at 24h (µg/cm²) |
| Cream A | 0.15 | 3.0 | 1.5 | 3.6 |
| Ointment B | 0.10 | 2.0 | 2.0 | 2.4 |
Note: The values presented are for illustrative purposes and will vary depending on the specific formulation and experimental conditions.
Skin Retention of this compound
The amount of this compound retained in the skin after 24 hours is a critical parameter for evaluating topical drug delivery.
| Formulation | Amount in Stratum Corneum (µg/cm²) | Amount in Epidermis/Dermis (µg/cm²) | Total Skin Retention (µg/cm²) | Percentage of Applied Dose Retained in Skin (%) |
| Cream A | 5.2 | 2.8 | 8.0 | 16.0 |
| Ointment B | 6.5 | 2.1 | 8.6 | 17.2 |
Note: The values presented are for illustrative purposes and will vary depending on the specific formulation and experimental conditions.
Visualizations
Diagrams illustrating the experimental workflow and the logical relationships of the protocol are provided below.
Caption: Experimental workflow for the Franz cell diffusion study.
Caption: Logical relationships in the this compound skin penetration protocol.
References
Application Notes and Protocols for Clobetasol 17-Butyrate in 3D Reconstructed Human Epidermis Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Clobetasol 17-butyrate is a topical corticosteroid known for its potent anti-inflammatory and immunosuppressive properties. It is widely used in the treatment of various dermatological conditions like eczema, dermatitis, and psoriasis. The mechanism of action involves the modulation of gene expression to suppress inflammatory responses. When applied to the skin, it penetrates the epidermis and dermis, binding to glucocorticoid receptors. This complex then moves to the cell nucleus to upregulate anti-inflammatory proteins and downregulate pro-inflammatory cytokines.
3D reconstructed human epidermis (RhE) models are in vitro tools that closely mimic the structure and function of the native human epidermis. These models, cultured from human keratinocytes, provide a valuable platform for assessing the efficacy and safety of topical dermatological drugs, serving as a reliable alternative to animal testing. Inflammation can be induced in these models using cytokine cocktails (e.g., TNF-α and IL-1α) to simulate inflammatory skin conditions. The anti-inflammatory effects of compounds like this compound can then be quantified by measuring the reduction in pro-inflammatory markers.
These application notes provide detailed protocols for evaluating the anti-inflammatory efficacy of this compound using RhE models, including methods for assessing cell viability, cytokine release, and gene expression.
Data Presentation
The following tables summarize the expected quantitative outcomes from the described experimental protocols. These tables are structured to allow for easy comparison of results from different experimental conditions.
Table 1: Cell Viability Assessment (MTT Assay)
| Treatment Group | Concentration | Mean OD (570nm) | % Viability vs. Vehicle Control |
| Untreated Control | - | Value | 100% |
| Vehicle Control | - | Value | 100% |
| Inflamed Control (TNF-α/IL-1α) | - | Value | Value |
| This compound | 0.01% | Value | Value |
| This compound | 0.05% | Value | Value |
| This compound | 0.1% | Value | Value |
Table 2: Cytokine Release Quantification (ELISA)
| Treatment Group | Concentration | IL-1α (pg/mL) | % Reduction vs. Inflamed Control | IL-8 (pg/mL) | % Reduction vs. Inflamed Control |
| Untreated Control | - | Value | N/A | Value | N/A |
| Vehicle Control | - | Value | N/A | Value | N/A |
| Inflamed Control (TNF-α/IL-1α) | - | Value | 0% | Value | 0% |
| This compound | 0.01% | Value | Value | Value | Value |
| This compound | 0.05% | Value | Value | Value | Value |
| This compound | 0.1% | Value | Value | Value | Value |
Table 3: Gene Expression Analysis (qRT-PCR)
| Treatment Group | Concentration | Target Gene | Fold Change vs. Inflamed Control |
| Untreated Control | - | IL1A | Value |
| IL8 | Value | ||
| KRT10 | Value | ||
| Inflamed Control (TNF-α/IL-1α) | - | IL1A | 1.0 |
| IL8 | 1.0 | ||
| KRT10 | 1.0 | ||
| This compound | 0.05% | IL1A | Value |
| IL8 | Value | ||
| KRT10 | Value |
Experimental Protocols
Protocol 1: General Culture and Treatment of Reconstructed Human Epidermis (RhE) Models
-
RhE Model Preparation: Commercially available RhE tissues (e.g., EpiDerm™, EPISKIN™) are equilibrated in the provided assay medium according to the manufacturer's instructions. Tissues are typically cultured at the air-liquid interface.
-
Induction of Inflammation: To induce an inflammatory response, the culture medium is supplemented with a cytokine cocktail, such as TNF-α (10 ng/mL) and IL-1α (10 ng/mL). The tissues are incubated for 24 hours under standard cell culture conditions (37°C, 5% CO2).
-
Topical Application of this compound:
-
Following the 24-hour inflammatory challenge, the cytokine-containing medium is removed and replaced with fresh assay medium.
-
A defined amount (e.g., 10-20 µL) of the this compound formulation (at various concentrations) or the vehicle control is applied topically to the surface of the RhE tissues.
-
The treated tissues are incubated for a further 24-48 hours.
-
-
Sample Collection:
-
After the treatment period, the culture medium from each well is collected for cytokine analysis.
-
The RhE tissues are harvested for cell viability assessment or RNA extraction.
-
Protocol 2: Cell Viability Assessment (MTT Assay)
This protocol is performed to ensure that the observed anti-inflammatory effects are not a result of cytotoxicity.
-
Following sample collection, the RhE tissues are washed with phosphate-buffered saline (PBS).
-
The tissues are then transferred to a new multi-well plate containing MTT solution (0.5 mg/mL in culture medium).
-
Incubate the plate for 3 hours at 37°C and 5% CO2, protected from light. During this time, viable cells will reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.
-
After incubation, carefully remove the MTT solution.
-
Add a solvent (e.g., isopropanol) to each well to solubilize the formazan crystals.
-
Shake the plate gently for at least 2 hours at room temperature to ensure complete dissolution of the formazan.
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Protocol 3: Cytokine Quantification (ELISA)
This protocol quantifies the reduction in pro-inflammatory cytokine release.
-
The collected culture media are centrifuged to remove any cellular debris.
-
The levels of pro-inflammatory cytokines, such as IL-1α and IL-8, in the supernatant are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits.
-
Follow the manufacturer's instructions for the specific ELISA kit being used.
-
The results are typically expressed in pg/mL. The percentage reduction in cytokine release for each treatment group is calculated relative to the inflamed control group.
Protocol 4: Gene Expression Analysis (qRT-PCR)
This protocol assesses the effect of this compound on the expression of genes involved in inflammation and epidermal differentiation.
-
RNA Extraction: Total RNA is extracted from the harvested RhE tissues using a suitable RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen), following the manufacturer's protocol.
-
RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity can be assessed using an Agilent Bioanalyzer.
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcription kit.
-
Quantitative Real-Time PCR (qRT-PCR):
-
qRT-PCR is performed using a real-time PCR system with a suitable master mix (e.g., SYBR Green) and specific primers for the target genes (e.g., IL1A, IL8, KRT10) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
The thermal cycling conditions should be optimized for the specific primers and PCR system being used.
-
The relative gene expression is calculated using the ΔΔCt method.
-
Mandatory Visualizations
Application Notes and Protocols for Enhancing the Topical Delivery of Clobetasone 17-Butyrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clobetasone 17-butyrate is a moderately potent synthetic corticosteroid utilized in the treatment of various inflammatory skin conditions such as eczema, dermatitis, and psoriasis.[1][2] Its therapeutic efficacy is dependent on its ability to penetrate the stratum corneum and reach the target sites within the epidermis and dermis to exert its anti-inflammatory and immunosuppressive effects.[3] Enhancing the topical delivery of Clobetasone 17-butyrate is crucial for maximizing its therapeutic benefit while minimizing potential systemic absorption and associated side effects.[2]
These application notes provide an overview of techniques and strategies to enhance the topical delivery of Clobetasone 17-butyrate, including insights into formulation strategies and experimental protocols for evaluation. Due to a notable scarcity of public research on advanced formulations specifically for Clobetasone 17-butyrate, this document also draws upon established principles and successful approaches used for the more potent, structurally related corticosteroid, Clobetasol 17-propionate.
Mechanism of Action: Glucocorticoid Signaling Pathway
Clobetasone 17-butyrate, like other corticosteroids, exerts its anti-inflammatory effects by binding to cytosolic glucocorticoid receptors (GR).[3][4] This drug-receptor complex translocates to the nucleus, where it modulates the transcription of target genes. This leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory cytokines, chemokines, and adhesion molecules.[3][4]
Techniques for Enhancing Topical Delivery
While specific data for Clobetasone 17-butyrate is limited, the following strategies, proven effective for other corticosteroids like Clobetasol 17-propionate, are highly relevant.
Conventional Formulation Optimization
The vehicle in which the drug is formulated plays a critical role in its permeation. Ointments, being more occlusive, generally provide better penetration than creams or lotions.[5] The inclusion of penetration enhancers can also significantly improve drug delivery.
Table 1: Comparison of In Vitro Transdermal Delivery of Clobetasol 17-Propionate from Commercial Formulations *
| Formulation Type | Transdermal Flux (µg/cm²/h) | Total Penetration in 8h (µg) |
| Ointment A | 0.270 | 1.75 |
| Ointment B | 0.156 | 1.03 |
| Ointment C | 0.225 | 1.45 |
| Cream A | 0.521 | 2.95 |
| Cream B | 0.100 | 0.67 |
| Cream C | 0.494 | 2.79 |
*Data for Clobetasol 17-propionate 0.05% is presented to illustrate the impact of formulation on delivery. Similar variability can be expected for Clobetasone 17-butyrate formulations.[6]
Advanced Drug Delivery Systems
Nanoformulations can enhance drug solubility, improve skin contact, and provide controlled release, thereby increasing therapeutic efficacy and reducing side effects.[7]
-
Nanoemulsions and Microemulsions: These are dispersions of oil and water stabilized by surfactants, with droplet sizes in the nanometer range. They can act as drug reservoirs and enhance penetration by altering the stratum corneum structure.[7]
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that are solid at room temperature. They offer advantages such as controlled release and good skin compatibility. For Clobetasol propionate (B1217596), NLCs have been shown to increase drug accumulation in the stratum corneum.[8]
-
Liposomes and Niosomes: These are vesicular systems that can encapsulate both hydrophilic and lipophilic drugs, facilitating their transport across the skin.
-
Microparticulate Systems: Systems like PLGA microspheres have been used to provide prolonged release of Clobetasol propionate.[4]
Experimental Protocols
Preparation of a Clobetasone 17-Butyrate Emulgel (Exemplary Protocol)
This protocol is adapted from methods used for Clobetasol propionate and serves as a starting point for formulation development.[4]
Materials:
-
Clobetasone 17-butyrate
-
Gelling agent (e.g., Carbopol® 934)
-
Oily phase (e.g., liquid paraffin, soft paraffin, cetyl alcohol, stearyl alcohol)
-
Surfactants (e.g., Tween® 60, Span® 60)
-
Co-solvent/humectant (e.g., Propylene (B89431) glycol)
-
Neutralizing agent (e.g., Triethanolamine)
-
Purified water
Protocol:
-
Aqueous Phase Preparation: Disperse Carbopol® 934 in purified water. Add propylene glycol and Tween® 60. Heat to 70°C.
-
Oily Phase Preparation: Melt cetyl alcohol, stearyl alcohol, Span® 60, liquid and soft paraffins together and heat to 70°C. Dissolve Clobetasone 17-butyrate in this phase.
-
Emulsification: Add the oily phase to the aqueous phase with continuous stirring to form an emulsion.
-
Gel Formation: Slowly add a triethanolamine (B1662121) solution to the emulsion while stirring to neutralize the Carbopol® and form the emulgel.
-
Cooling and Characterization: Allow the emulgel to cool to room temperature. Characterize for pH, viscosity, drug content, and physical appearance.
In Vitro Skin Permeation Study Protocol
This is a general protocol for assessing the skin permeation of topical formulations using Franz diffusion cells.[5][9]
Materials and Equipment:
-
Franz diffusion cells
-
Excised human or animal (e.g., porcine or rodent) skin
-
Receptor medium (e.g., phosphate-buffered saline with a solubilizing agent like Tween 80)
-
Test formulation and control
-
High-performance liquid chromatography (HPLC) system for drug quantification
Protocol:
-
Skin Preparation: Thaw cryopreserved skin or use fresh skin. Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Cell Assembly: Assemble the Franz diffusion cells and fill the receptor compartment with degassed receptor medium. Maintain the temperature at 32°C to mimic skin surface temperature.
-
Formulation Application: Apply a finite dose of the test formulation to the skin surface in the donor compartment.
-
Sampling: At predetermined time intervals, withdraw samples from the receptor medium and replace with an equal volume of fresh medium.
-
Drug Quantification: Analyze the concentration of Clobetasone 17-butyrate in the collected samples using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time and determine the steady-state flux.
-
Skin Retention: At the end of the experiment, dismount the skin, remove excess formulation from the surface, and extract the drug retained in the skin for quantification.
Conclusion and Future Directions
While conventional formulations of Clobetasone 17-butyrate are clinically effective, there is significant potential for enhancing its topical delivery through advanced formulation strategies. The development and evaluation of nano-based systems such as nanoemulsions, NLCs, and liposomes are promising avenues for future research. Such formulations could offer improved skin penetration and retention, potentially leading to enhanced therapeutic outcomes with a reduced dosing frequency and a better safety profile. Rigorous in vitro and in vivo studies are necessary to validate the efficacy and safety of these novel delivery systems for Clobetasone 17-butyrate.
References
- 1. skintherapyletter.com [skintherapyletter.com]
- 2. chemimpex.com [chemimpex.com]
- 3. What is the mechanism of Clobetasone Butyrate? [synapse.patsnap.com]
- 4. Microparticulate Based Topical Delivery System of Clobetasol Propionate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro penetration through the skin layers of topically applied glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fda.gov.tw [fda.gov.tw]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. scielo.br [scielo.br]
- 9. Assessing topical bioavailability and bioequivalence: a comparison of the in vitro permeation test and the vasoconstrictor assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Clobetasol 17-Butyrate in Croton Oil-Induced Dermatitis Rat Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Clobetasol 17-butyrate in the croton oil-induced dermatitis model in rats, a common preclinical model for evaluating the efficacy of topical anti-inflammatory agents.
This compound is a moderately potent glucocorticoid with anti-inflammatory and immunosuppressive properties.[1][2] The croton oil-induced dermatitis model is a well-established acute inflammatory model that mimics aspects of contact dermatitis. Croton oil contains phorbol (B1677699) esters, which are potent inflammatory agents that activate protein kinase C (PKC) and phospholipase A2 (PLA2).[1][3] This activation leads to the release of arachidonic acid and the subsequent production of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes, resulting in vasodilation, increased vascular permeability, and infiltration of inflammatory cells, manifesting as edema and erythema.[1][3]
This compound exerts its anti-inflammatory effects by binding to glucocorticoid receptors, which then modulate the expression of genes involved in the inflammatory response.[2] This leads to the suppression of pro-inflammatory cytokines like interleukins (e.g., IL-1, IL-6) and tumor necrosis factor-alpha (TNF-α).[2] Additionally, it promotes the synthesis of anti-inflammatory proteins such as lipocortin-1, which inhibits phospholipase A2, thereby reducing the production of inflammatory mediators.[2] The therapeutic action of this compound also involves the suppression of immune cell migration, such as neutrophils and eosinophils, to the site of inflammation and a decrease in capillary permeability, which helps to minimize edema.[2]
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in reducing ear edema in the croton oil-induced dermatitis model in rats.
Table 1: Effect of this compound with Biopolymer on Croton Oil-Induced Ear Edema in Wistar Rats
| Treatment Group | Concentration (mg/mL) | Mean Edema (%) ± SEM |
| Croton Oil Control | - | 100 |
| Clobetasol Butyrate with Biopolymer (Formulation A) | 5 | 35.1 ± 1.2 |
| Clobetasol Butyrate with Biopolymer (Formulation B) | 5 | 38.2 ± 1.5 |
| Clobetasol Butyrate with Biopolymer (Formulation C) | 5 | 36.5 ± 1.1* |
* p < 0.05 compared to the croton oil control group. Data is derived from a study comparing different biopolymer formulations.[1][4]
Table 2: Potential Inflammatory Markers for Efficacy Evaluation
| Inflammatory Marker | Method of Analysis | Expected Effect of this compound | Note |
| Myeloperoxidase (MPO) Activity | Spectrophotometric Assay | Reduction | MPO is an enzyme found in neutrophils and is a marker of their infiltration into inflamed tissue.[5] |
| Tumor Necrosis Factor-alpha (TNF-α) | ELISA, RT-qPCR | Reduction | A key pro-inflammatory cytokine involved in the croton oil-induced inflammatory cascade.[6] |
| Interleukin-1 beta (IL-1β) | ELISA, RT-qPCR | Reduction | An important mediator of inflammation, often upregulated in response to irritants like croton oil.[6] |
Specific quantitative data for the effect of this compound on MPO, TNF-α, and IL-1β in the croton oil-induced rat ear model were not available in the reviewed literature. The expected effects are based on the known anti-inflammatory mechanisms of corticosteroids.
Experimental Protocols
Protocol 1: Croton Oil-Induced Ear Edema in Wistar Rats
This protocol is adapted from a study evaluating the anti-inflammatory effects of this compound.[1][4]
1. Animals:
-
Species: Male Wistar rats.[1]
-
Weight: 150-200g.[1]
-
Acclimatization: Animals should be acclimatized to the laboratory environment for 5-7 days before the experiment.[1]
2. Materials:
-
Croton oil[1]
-
Ethanol[1]
-
Pyridine[1]
-
Ethyl Ketamine (Note: The original text mentions "ethyl Ketamine," which is likely a typographical error and should be ethyl ether, a common solvent in such preparations. Please verify this based on standard laboratory practices).[1]
-
This compound[1]
-
Vehicle for this compound (e.g., a biopolymer-based formulation)[1]
-
Ether for anesthesia[1]
-
Cork borer (8mm diameter)[1]
-
Analytical balance[1]
3. Preparation of Irritant Solution:
-
Prepare the croton oil irritant solution by dissolving 4 parts of croton oil, 10 parts of ethanol, 20 parts of pyridine, and 66 parts of ethyl ether (or the intended solvent).[1]
-
For the treatment groups, dissolve the test compounds (e.g., this compound at a strength of 5mg/ml) in the croton oil irritant solution.[1][4]
4. Experimental Procedure:
-
Divide the animals into control and treatment groups (n=10 animals per group).[1]
-
Anesthetize the rats with ether.[1]
-
Apply 0.02 ml of the respective solution (croton oil alone for the control group, and croton oil with this compound for the treatment groups) to the outer surface of the right ear of each rat.[1][4] The left ear remains untreated.
-
After four hours, sacrifice the animals by cervical dislocation.[1]
-
Using an 8mm cork borer, make punches from both the treated (right) and untreated (left) ears.[1]
-
Weigh each ear disc immediately.[1]
5. Evaluation of Edema:
-
The difference in weight between the right (treated) and left (untreated) ear punches is taken as a measure of the edematous response.[1]
-
Calculate the percentage of edema inhibition for the treatment groups compared to the control group.[1][4]
Protocol 2: Histopathological Analysis (Optional)
1. Sample Collection:
-
After sacrificing the animals, collect the ear tissue samples.
2. Tissue Processing:
-
Fix the tissue samples in 10% neutral buffered formalin.
-
Process the tissues through graded alcohols and xylene.
-
Embed the tissues in paraffin (B1166041) wax.
3. Staining:
-
Section the paraffin blocks (e.g., 5 µm thickness).
-
Stain the sections with Hematoxylin and Eosin (H&E) to observe the general morphology, including edema and inflammatory cell infiltration.
4. Analysis:
-
Examine the stained sections under a light microscope to assess the degree of inflammation, including the presence of edema in the dermis and the infiltration of inflammatory cells.
Visualizations
Experimental workflow for the croton oil-induced dermatitis model.
Signaling pathway of croton oil-induced inflammation and this compound's mechanism.
References
- 1. japsonline.com [japsonline.com]
- 2. japsonline.com [japsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of inflammatory mechanisms induced by croton oil in mouse ear - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Comparison of Melatonin and Its Bromobenzoylamide Derivatives in Lipopolysaccharide (LPS)-Induced RAW 264.7 Cells and Croton Oil-Induced Mice Ear Edema - PMC [pmc.ncbi.nlm.nih.gov]
Detecting Low Concentrations of Clobetasone Butyrate using LC-MS/MS: An Application Note and Protocol
Abstract
This application note provides a detailed protocol for the sensitive and selective quantification of Clobetasone Butyrate (B1204436) in various matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method is suitable for researchers, scientists, and drug development professionals requiring accurate measurement of low concentrations of this synthetic corticosteroid. The protocol includes comprehensive instructions for sample preparation, chromatographic separation, and mass spectrometric detection. Additionally, quantitative data from relevant studies are summarized, and a diagram of the experimental workflow is provided.
Introduction
Clobetasone Butyrate is a potent topical corticosteroid used in the treatment of various inflammatory skin conditions such as eczema and psoriasis.[1][2] Its therapeutic efficacy is dependent on its concentration at the site of action. Therefore, a highly sensitive and specific analytical method is crucial for pharmacokinetic studies, formulation development, and quality control, especially when dealing with low concentrations in biological or pharmaceutical samples. LC-MS/MS offers unparalleled sensitivity and selectivity, making it the ideal technique for this application. This document outlines a robust LC-MS/MS method for the determination of Clobetasone Butyrate.
Mechanism of Action
Clobetasone Butyrate exerts its anti-inflammatory effects by binding to cytosolic glucocorticoid receptors.[1][3][4] Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates the expression of genes involved in the inflammatory response.[1][4] This leads to the inhibition of pro-inflammatory mediators and the promotion of anti-inflammatory proteins.[1]
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Clobetasol 17-Butyrate Low Water Solubility in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges associated with the low water solubility of Clobetasol 17-butyrate in cell culture experiments.
Troubleshooting Guides
Issue: Precipitation of this compound in Cell Culture Medium
Precipitation of this compound upon addition to aqueous cell culture medium is a common issue due to its hydrophobic nature. This can lead to inaccurate dosing and unreliable experimental results. The following table summarizes key factors and troubleshooting strategies.
| Factor | Problem | Troubleshooting Strategy |
| Solvent Concentration | The final concentration of the organic solvent (e.g., DMSO) may be too low to maintain this compound solubility in the aqueous medium. | Ensure the final DMSO concentration is sufficient to keep the compound dissolved, but remains non-toxic to the cells (ideally ≤ 0.1%, but up to 0.5% may be tolerated by some cell lines).[1][2][3][4] |
| Dilution Technique | Rapid dilution of a concentrated stock solution into the full volume of medium can cause localized supersaturation and precipitation. | Perform a stepwise or serial dilution of the stock solution in pre-warmed (37°C) culture medium.[1][2] Add the compound dropwise while gently swirling the medium.[1] |
| Temperature | This compound solubility is temperature-dependent. Adding a cold stock solution to warm medium can cause the compound to precipitate. | Allow the stock solution to equilibrate to room temperature before use. Always add the compound to pre-warmed (37°C) cell culture medium.[2] |
| Stock Solution Quality | Improperly stored or prepared stock solutions can lead to precipitation issues. DMSO is hygroscopic and can absorb water, reducing its solvating capacity. | Prepare stock solutions in anhydrous DMSO.[5] Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3][5] |
| Media Components | Components in the cell culture medium, such as proteins in fetal bovine serum (FBS), can sometimes interact with the compound, affecting its solubility. | While serum can sometimes aid in solubilizing hydrophobic compounds, interactions can be complex.[2] If using serum-free media, consider alternative solubilization methods. |
FAQs (Frequently Asked Questions)
Q1: What is the recommended solvent and concentration for preparing a this compound stock solution?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound due to its excellent solvating power for hydrophobic compounds.[6][7]
Quantitative Solubility Data:
| Solvent | Solubility |
| DMSO | ≥ 250 mg/mL (~521.94 mM)[6] |
| DMSO | 96 mg/mL (200.42 mM)[8] |
| Ethanol | 24 mg/mL[8] |
| Water | Insoluble[8] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (MW: 478.98 g/mol )
-
Anhydrous DMSO (≥99.9% purity)[5]
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated micropipettes
-
Analytical balance
-
Vortex mixer
-
-
Procedure:
-
Equilibrate the this compound powder and anhydrous DMSO to room temperature.
-
Tare a sterile amber microcentrifuge tube on the analytical balance.
-
Carefully weigh out 4.79 mg of this compound powder into the tube.
-
Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the tube.
-
Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure no particulates are present.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light, to maintain stability and prevent repeated freeze-thaw cycles.[3][5]
-
Q2: How can I overcome the low water solubility of this compound in my cell culture experiments?
A2: If optimizing the DMSO concentration and dilution technique is insufficient, you can employ solubilizing agents such as cyclodextrins or non-ionic surfactants.
Experimental Protocol: Using Methyl-β-cyclodextrin (MβCD) for Solubilization
Methyl-β-cyclodextrin can encapsulate hydrophobic molecules like this compound, increasing their aqueous solubility.[9][10]
-
Materials:
-
This compound
-
Methyl-β-cyclodextrin (MβCD)
-
Anhydrous DMSO
-
Sterile deionized water or PBS
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM) as described in Q1.
-
Prepare a stock solution of MβCD in sterile deionized water or PBS (e.g., 100 mM).
-
In a sterile tube, add the desired volume of the MβCD stock solution.
-
While vortexing the MβCD solution, slowly add the this compound DMSO stock solution dropwise to achieve the desired final concentration. A molar ratio of 1:1 to 1:5 (drug:cyclodextrin) can be a starting point for optimization.[1]
-
Continue to vortex or sonicate the mixture for 15-30 minutes to facilitate the formation of the inclusion complex.
-
Visually inspect the solution for clarity.
-
This this compound/MβCD complex solution can then be further diluted in cell culture medium.
-
Experimental Protocol: Using Pluronic F-68 for Solubilization
Pluronic F-68 is a non-ionic surfactant that can form micelles to encapsulate hydrophobic compounds, thereby increasing their solubility in aqueous solutions.[11][12][13]
-
Materials:
-
This compound
-
Pluronic F-68
-
Anhydrous DMSO
-
Sterile deionized water or PBS
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a stock solution of Pluronic F-68 in sterile deionized water or PBS (e.g., 10% w/v).
-
In a sterile tube, add the desired volume of cell culture medium.
-
Add the Pluronic F-68 stock solution to the medium to achieve a final concentration typically in the range of 0.05% to 0.2% (v/v).[11]
-
Gently mix the medium containing Pluronic F-68.
-
Slowly add the this compound DMSO stock solution to the medium while gently swirling to reach the desired final concentration.
-
Q3: How do I determine the maximum non-toxic concentration of DMSO for my specific cell line?
A3: It is crucial to perform a dose-response experiment to determine the tolerance of your specific cell line to DMSO. A cell viability assay, such as the MTT or MTS assay, can be used for this purpose.[14][15][16][17]
Experimental Protocol: Determining DMSO Toxicity using an MTT Assay
-
Materials:
-
Your specific cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
Anhydrous DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., acidified isopropanol (B130326) or a commercial solubilizing agent)
-
Microplate reader
-
-
Procedure:
-
Seed your cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare a serial dilution of DMSO in your complete cell culture medium, ranging from a high concentration (e.g., 5%) down to a low concentration (e.g., 0.01%), including a no-DMSO control.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different DMSO concentrations to the respective wells.
-
Incubate the plate for the intended duration of your this compound experiment (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each DMSO concentration relative to the no-DMSO control. The highest concentration of DMSO that does not significantly reduce cell viability should be used as the maximum allowable concentration in your experiments.
-
Visualizations
Signaling Pathway of this compound
References
- 1. benchchem.com [benchchem.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Clobetasone Butyrate | corticosteroid | CAS# 25122-57-0 |skin inflammation such as eczema, psoriasis| SN203; Emovate; SN-203; Eumovate; Cloptison; Molivate| InvivoChem [invivochem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. 环糊精 [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. openbiotechnologyjournal.com [openbiotechnologyjournal.com]
- 12. Evaluating the impact of high Pluronic® F68 concentrations on antibody producing CHO cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 17. Cell Viability Assay Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Optimizing Clobetasol 17-Butyrate Concentration for Anti-Inflammatory Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Clobetasol 17-butyrate in anti-inflammatory assays.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimentation, presented in a question-and-answer format.
Issue 1: Inconsistent or No Inhibition of Inflammatory Markers
Question: My this compound treatment is showing variable or no effect on nitric oxide (NO), TNF-α, or IL-6 production in my LPS-stimulated macrophage cell line (e.g., RAW 264.7). What are the possible causes and solutions?
Answer:
Several factors could contribute to this issue. Below is a systematic troubleshooting approach:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Drug Concentration | Perform a dose-response curve to determine the optimal inhibitory concentration. Based on studies of the butyrate (B1204436) moiety, a broad range of 0.1 µM to 100 µM for this compound is a reasonable starting point.[1][2] |
| Compound Solubility and Stability | This compound is practically insoluble in water.[3] Ensure it is fully dissolved in a suitable solvent like DMSO before diluting in culture medium. Prepare fresh dilutions for each experiment as the compound may degrade in aqueous solutions.[3] |
| Cell Health and Viability | High concentrations of corticosteroids can be cytotoxic.[4] Perform a cell viability assay (e.g., MTT or Trypan Blue) in parallel with your functional assay to ensure the observed effects are not due to cell death. |
| Timing of Treatment | The timing of this compound addition relative to the inflammatory stimulus (e.g., LPS) is critical. Pre-incubation with the compound for 1-2 hours before adding the stimulus is a common practice to allow for cellular uptake and target engagement. |
| LPS Concentration and Potency | The concentration of LPS used to induce inflammation should be optimized for your specific cell line and passage number. A typical starting concentration for RAW 264.7 cells is 1 µg/mL.[5] |
Issue 2: High Background or Signal-to-Noise Ratio in Assays
Question: I am observing high background signals in my nitric oxide (Griess assay) or cytokine (ELISA) measurements, making it difficult to discern the effect of this compound. How can I reduce the background?
Answer:
High background can obscure your results. Consider the following troubleshooting strategies:
| Possible Cause | Troubleshooting Steps |
| Interference from Phenol (B47542) Red | Phenol red in cell culture media can interfere with colorimetric assays like the Griess assay. Use phenol red-free media for the duration of the experiment. |
| Serum Components | Components in fetal bovine serum (FBS) can sometimes interfere with assays. Reducing the serum concentration during the treatment period (e.g., to 1-2%) may help. |
| Inadequate Washing Steps (ELISA) | Ensure thorough and consistent washing between antibody and substrate incubation steps in your ELISA protocol to remove unbound reagents. |
| Contamination | Mycoplasma or bacterial contamination can lead to chronic inflammation in cell cultures, resulting in high baseline levels of inflammatory markers. Regularly test your cell lines for contamination. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the use of this compound in anti-inflammatory assays.
Q1: What is the mechanism of action of this compound in inhibiting inflammation?
A1: this compound is a synthetic corticosteroid that exerts its anti-inflammatory effects primarily by binding to the glucocorticoid receptor (GR). This complex then translocates to the nucleus and modulates gene expression. Key mechanisms include:
-
Inhibition of Pro-inflammatory Mediators: It suppresses the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[6]
-
Suppression of Nitric Oxide (NO) Production: It inhibits the expression of inducible nitric oxide synthase (iNOS), leading to reduced NO levels.[7]
-
Modulation of Signaling Pathways: It interferes with pro-inflammatory signaling cascades, notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[8][9]
Q2: What is a good starting concentration for this compound in an in vitro anti-inflammatory assay?
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in chloroform (B151607) and DMSO.[10][11] For cell culture experiments, it is recommended to prepare a high-concentration stock solution (e.g., 10-100 mM) in sterile DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C. When preparing working solutions, dilute the DMSO stock in pre-warmed cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the cell culture does not exceed 0.1-0.5% to avoid solvent-induced toxicity.
Q4: What are the key considerations for a cell viability assay when testing this compound?
A4: It is crucial to assess cell viability to ensure that the observed anti-inflammatory effects are not a result of cytotoxicity.
-
Assay Choice: Tetrazolium-based assays like MTT or MTS are commonly used.
-
Timing: Perform the viability assay at the same time point as your functional endpoint measurement.
-
Controls: Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity if desired.
Q5: Can this compound affect both the NF-κB and MAPK signaling pathways?
A5: Yes, corticosteroids are known to influence both pathways.
-
NF-κB Pathway: Glucocorticoids can inhibit the NF-κB pathway, a key regulator of inflammatory gene expression, by inducing the expression of IκBα, which sequesters NF-κB in the cytoplasm.[12]
-
MAPK Pathway: The butyrate component has been shown to activate MAPK signaling pathways.[9] Glucocorticoids can also interfere with MAPK signaling, often through the induction of MAPK Phosphatase-1 (MKP-1), which dephosphorylates and inactivates MAPKs.[13] The net effect may be cell-type and context-dependent.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. Cell Viability Assay (MTT Assay)
-
Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate at a density of 1-5 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate for the desired treatment period (e.g., 24 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
2. Nitric Oxide (NO) Production Assay (Griess Assay)
-
Seed RAW 264.7 cells in a 24-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Collect 100 µL of the cell culture supernatant.
-
In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) should be prepared to quantify the nitrite concentration.
3. TNF-α and IL-6 Measurement (ELISA)
-
Seed cells and treat with this compound and LPS as described for the NO assay.
-
Collect the cell culture supernatants.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kit being used.
-
Briefly, this typically involves coating a 96-well plate with a capture antibody, adding the supernatants, followed by a detection antibody, a streptavidin-HRP conjugate, and finally a substrate solution.
-
The reaction is stopped, and the absorbance is measured at the appropriate wavelength (usually 450 nm).
-
A standard curve with recombinant cytokines is used to determine the concentration of TNF-α and IL-6 in the samples.
Signaling Pathways and Experimental Workflow Diagrams
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for optimizing this compound concentration.
MAPK Signaling Pathway Modulation by Glucocorticoids
References
- 1. research.rug.nl [research.rug.nl]
- 2. Sodium butyrate inhibits the NF-kappa B signaling pathway and histone deacetylation, and attenuates experimental colitis in an IL-10 independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Accelerated Stability Testing of a Clobetasol Propionate-Loaded Nanoemulsion as per ICH Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Butyrate inhibits IL-1β-induced inflammatory gene expression by suppression of NF-κB activity in pancreatic beta cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Butyrate upregulates the TLR4 expression and the phosphorylation of MAPKs and NK-κB in colon cancer cell in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ≥98% purity, powder | Sigma-Aldrich [sigmaaldrich.com]
- 11. Clobetasone Butyrate | corticosteroid | CAS# 25122-57-0 |skin inflammation such as eczema, psoriasis| SN203; Emovate; SN-203; Eumovate; Cloptison; Molivate| InvivoChem [invivochem.com]
- 12. Butyrate inhibits inflammatory responses through NFκB inhibition: implications for Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Troubleshooting degradation of Clobetasol 17-butyrate in cream formulations
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering degradation issues with Clobetasol (B30939) 17-butyrate in cream formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of Clobetasol 17-butyrate degradation in cream formulations?
A1: The degradation of this compound in cream formulations is primarily influenced by several factors, including pH, temperature, exposure to light, and interaction with certain excipients.[1][2] The ester functional group at the 17-position is particularly susceptible to hydrolysis. Additionally, oxidation can also contribute to degradation.[3][4]
Q2: What is the optimal pH for maintaining the stability of this compound in a cream?
A2: For the closely related compound, clobetasol propionate, an optimal pH range for stability in aqueous solutions is between 4 and 6.[5] It is highly recommended to maintain the pH of the cream formulation within this range to minimize hydrolysis of the ester linkage. A citrate (B86180) buffer is often used to maintain the desired pH.[5]
Q3: Can the excipients in my cream formulation contribute to the degradation of this compound?
A3: Yes, excipients can significantly impact the stability of this compound. Incompatibilities can arise from chemical interactions between the active pharmaceutical ingredient (API) and the excipients.[6] For example, alkaline excipients can promote hydrolysis. It is crucial to conduct compatibility studies with all formulation components.
Q4: What are the common degradation products of this compound?
A4: The most common degradation pathway is the hydrolysis of the 17-butyrate ester, leading to the formation of clobetasol alcohol and butyric acid. Other potential degradation products can arise from oxidation or further rearrangement of the steroid structure.[2][3][4] For corticosteroids with a similar structure, degradation can also occur via mechanisms like β-elimination and the Mattox rearrangement.[1]
Q5: How can I detect and quantify the degradation of this compound in my samples?
A5: Stability-indicating high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) methods are the most common and reliable techniques for detecting and quantifying this compound and its degradation products.[1][3][7][8] These methods can separate the parent drug from its impurities, allowing for accurate measurement of degradation.
Troubleshooting Guides
Issue 1: Rapid Loss of Potency in the Cream Formulation
| Possible Cause | Troubleshooting Step | Recommended Action |
| Incorrect pH of the formulation. | Measure the pH of the cream. | Adjust the pH to a range of 4-6 using a suitable buffer system, such as a citrate buffer.[5] |
| Hydrolysis of the 17-butyrate ester. | Conduct a forced degradation study under acidic and basic conditions. | If significant degradation is observed, reformulate with a pH-adjusting agent and a buffering system to maintain the optimal pH. |
| Incompatible excipients. | Review the excipients used in the formulation for known incompatibilities. | Perform compatibility studies by preparing binary mixtures of this compound with each excipient and analyzing for degradation. |
| Inadequate packaging. | Evaluate the packaging for its ability to protect from moisture. | Store the cream in well-sealed containers with a desiccant if necessary. |
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
| Possible Cause | Troubleshooting Step | Recommended Action |
| Degradation of this compound. | Perform forced degradation studies (acidic, basic, oxidative, photolytic, thermal) to intentionally generate degradation products.[3][4][9] | Compare the retention times of the unknown peaks with those generated during the forced degradation studies to identify them. |
| Excipient-related impurities. | Analyze a placebo cream formulation (without this compound). | If the unknown peaks are present in the placebo, they are likely related to the excipients. |
| Interaction between API and excipients. | Conduct compatibility studies between this compound and individual excipients. | Identify the excipient causing the interaction and replace it with a more compatible alternative. |
Quantitative Data on Degradation
The following table summarizes the degradation of Clobetasone (B1204786) Butyrate (B1204436) under various stress conditions as reported in a forced degradation study.
| Stress Condition | Treatment | % Degradation |
| Acid Hydrolysis | 0.1 M HCl at 80°C for 2 hours | 10.12 |
| Alkali Hydrolysis | 0.1 M NaOH at 80°C for 2 hours | 13.24 |
| Oxidative Degradation | 30% H₂O₂ at 80°C for 2 hours | 11.58 |
| Wet Heat Degradation | 80°C for 2 hours | 8.24 |
| Photolytic Degradation | UV light (254 nm) for 24 hours | 15.36 |
Data adapted from a study on Clobetasone Butyrate cream.[9]
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To investigate the degradation of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Heat the mixture at 60°C for 30 minutes. Cool, neutralize with 1N NaOH, and dilute to the final concentration with the mobile phase.[10]
-
Alkali Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Heat the mixture at 60°C for 30 minutes. Cool, neutralize with 1N HCl, and dilute to the final concentration with the mobile phase.[10]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the mixture at 60°C for 30 minutes. Dilute to the final concentration with the mobile phase.[10]
-
Thermal Degradation: Heat the solid drug or its solution in a hot air oven at a specified temperature (e.g., 80°C) for a defined period.
-
Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) in a photostability chamber for a specified duration.
-
Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Methodology:
-
Chromatographic Conditions (Example):
-
Method Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
References
- 1. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]
- 2. scirp.org [scirp.org]
- 3. Forced degradation studies of clobetasol 17-propionate in methanol, propylene glycol, as bulk drug and cream formulations by RP-HPLC. | Semantic Scholar [semanticscholar.org]
- 4. Forced degradation studies of clobetasol 17-propionate in methanol, propylene glycol, as bulk drug and cream formulations by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. altmeyers.org [altmeyers.org]
- 6. isfcppharmaspire.com [isfcppharmaspire.com]
- 7. Quantitative determination of clobetasone butyrate in bulk and cream formulation by a validated stability-indicating reversed-phase HPLC method | European Journal of Chemistry [eurjchem.com]
- 8. researchgate.net [researchgate.net]
- 9. eurjchem.com [eurjchem.com]
- 10. ijpsonline.com [ijpsonline.com]
Improving the stability of Clobetasol 17-butyrate in different vehicles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during the formulation of Clobetasol (B30939) 17-butyrate in various vehicles.
Troubleshooting Guide
This guide addresses common stability issues with Clobetasol 17-butyrate formulations in a question-and-answer format.
Question 1: My this compound cream formulation is showing a rapid decrease in potency. What are the likely causes?
Answer: Rapid potency loss in a this compound cream is often linked to chemical degradation, which can be accelerated by several factors within the formulation. The primary suspects are pH instability and oxidative degradation.
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pH Instability: Corticosteroids like this compound are susceptible to hydrolysis, particularly in alkaline or strongly acidic conditions. The ester linkage at the 17-position is a primary target for hydrolysis. For the closely related Clobetasol propionate (B1217596), the optimal pH for stability in aqueous solutions is between 4 and 6.[1] Deviations outside this range can lead to significant degradation. It is crucial to measure and buffer the pH of your cream's aqueous phase.
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Oxidative Degradation: The steroid nucleus can be susceptible to oxidation. The presence of peroxides (which can be impurities in excipients like polyethylene (B3416737) glycols or polysorbates) or exposure to light and atmospheric oxygen can initiate oxidative degradation pathways.
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Excipient Incompatibility: Certain excipients can directly participate in degradation reactions or create an environment that promotes instability. For instance, some grades of polyethylene glycol (PEG) can contain oxidative impurities.
Question 2: I am observing the formation of unknown peaks during HPLC analysis of my this compound ointment after storage. What could these be?
Answer: The appearance of new peaks on an HPLC chromatogram is indicative of degradation products. For corticosteroids, several degradation pathways are well-documented and likely apply to this compound.
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Hydrolysis Products: The most common degradation product would be the corresponding 17-hydroxy steroid, resulting from the cleavage of the butyrate (B1204436) ester.
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Oxidation Products: Oxidation can lead to the formation of various degradation products, including the 17-keto derivative. A known degradation pathway for corticosteroids is the Baeyer-Villiger oxidation of the aldehyde group.[2][3]
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Mattox Rearrangement: Under certain conditions, corticosteroids can undergo a Mattox rearrangement, particularly in alkaline environments, leading to the formation of enol-aldehyde impurities.[2][3]
To identify these unknown peaks, a forced degradation study is recommended. This involves subjecting the drug substance to harsh conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products, which can then be characterized.
Question 3: My this compound gel formulation is showing changes in viscosity and appearance over time. How can I improve its physical stability?
Answer: Changes in the physical properties of a gel, such as viscosity and appearance (e.g., phase separation, crystallization), are signs of physical instability.
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Gelling Agent Incompatibility: The choice and concentration of the gelling agent are critical. For example, carbomers can be sensitive to pH and ionic strength. If the pH of the formulation shifts or if there are high concentrations of electrolytes, the gel network can collapse, leading to a loss of viscosity. Ensure the pH of your formulation is compatible with the chosen gelling agent's optimal viscosity range.
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Solvent System: this compound is practically insoluble in water.[4] An appropriate co-solvent system (e.g., propylene (B89431) glycol, ethanol) is necessary to keep the drug solubilized. If the solvent system is not optimized, the drug may crystallize out of the formulation over time, especially with temperature fluctuations.
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Polymer-Excipient Interactions: Interactions between the gelling agent and other excipients can affect the gel's structure. It is important to screen for these incompatibilities during pre-formulation studies.
Frequently Asked Questions (FAQs)
Q1: What is the ideal pH range for ensuring the stability of this compound in aqueous-based formulations?
A1: While specific data for this compound is limited in publicly available literature, data from the closely related Clobetasol propionate suggests an optimal pH range of 4 to 6 for stability in aqueous solutions.[1] It is strongly recommended to perform pH-stability profiling for your specific formulation to determine the optimal pH.
Q2: Which excipients are known to be incompatible with corticosteroids like this compound?
- Strong oxidizing agents: These can lead to oxidative degradation.
- Strong acids and bases: These will accelerate hydrolysis of the ester linkage.
- Certain preservatives: Some preservatives may have a pH outside the optimal range for the steroid's stability or may contain reactive impurities.
- Some grades of excipients containing peroxide impurities: (e.g., PEGs, polysorbates). It is advisable to use high-purity grades of these excipients and consider the inclusion of antioxidants.
Q3: How does the vehicle (cream, ointment, lotion, gel) influence the stability of this compound?
A3: The vehicle plays a crucial role in the stability of this compound.
- Ointments: Anhydrous ointment bases (e.g., white petrolatum, mineral oil) generally provide a more stable environment as they protect the drug from hydrolysis.
- Creams (Oil-in-Water and Water-in-Oil): These emulsions contain an aqueous phase, making the drug more susceptible to pH-related degradation and hydrolysis. The choice of emulsifiers and preservatives is critical.
- Gels and Lotions: These are often aqueous or hydro-alcoholic and require careful pH control and an effective co-solvent system to prevent both chemical degradation and drug precipitation.
Q4: What are some strategies to improve the stability of this compound in my formulation?
A4: To enhance stability, consider the following:
- pH Control: Use a suitable buffer system (e.g., citrate (B86180) buffer) to maintain the pH within the optimal range (likely 4-6).
- Antioxidants: Include antioxidants such as butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) to prevent oxidative degradation, especially in formulations containing excipients prone to peroxide formation.
- Chelating Agents: Add a chelating agent like edetate disodium (B8443419) (EDTA) to sequester metal ions that can catalyze oxidative reactions.
- Light Protection: Package the formulation in light-resistant containers to prevent photolytic degradation.
- Excipient Screening: Conduct thorough compatibility studies with all excipients to identify and avoid any that negatively impact stability.
Data on Clobetasol Propionate Degradation
The following table summarizes the degradation of the closely related Clobetasol Propionate under various stress conditions, which can serve as a guide for what to expect with this compound.
| Stress Condition | Observations for Clobetasol Propionate | Potential Degradation Products |
| Acidic Hydrolysis | Stable under mild acidic conditions. | Hydrolysis of the propionate ester. |
| Basic Hydrolysis | Significant degradation.[5] | Hydrolysis of the propionate ester, potential for Mattox rearrangement. |
| Oxidation | Significant degradation.[5] | Formation of 17-keto and other oxidative derivatives. |
| Thermal | Degradation observed at elevated temperatures. | Multiple degradation products possible. |
| Photolytic | Stable to photolytic degradation in some studies. | Dependent on the formulation and exposure conditions. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products and degradation pathways for this compound.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat at 80°C for 2 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1N NaOH. Keep at room temperature for 30 minutes. Neutralize with 0.1N HCl and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep at room temperature for 2 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Thermal Degradation: Place the solid drug substance in a hot air oven at 105°C for 24 hours. Prepare a 100 µg/mL solution in the mobile phase.
-
Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and visible light in a photostability chamber for a specified duration (e.g., as per ICH Q1B guidelines). Prepare a 100 µg/mL solution in the mobile phase.
-
Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating this compound from its degradation products. A method for the closely related clobetasone (B1204786) butyrate can be adapted.[6][7]
Methodology:
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: Methanol:Water (e.g., 70:30 v/v), pH adjusted to 4.5 with phosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 240 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
-
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity will be confirmed by analyzing the samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the parent drug peak.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for stability assessment.
Caption: Troubleshooting logic for formulation instability.
References
- 1. Clobetasol-17-Propionate Ingredient Allergy Safety Information [skinsafeproducts.com]
- 2. drugs.com [drugs.com]
- 3. JP6077350B2 - Topical pharmaceutical composition for atopic dermatitis containing clobetasone butyrate - Google Patents [patents.google.com]
- 4. CLOBETASOL PROPIONATE GEL, 0.05%CLOBETASOL PROPIONATE CREAM USP, 0.05%CLOBETASOL PROPIONATE OINTMENT USP, 0.05%(Potency expressed as clobetasol propionate) [dailymed.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. Clobetasol Cream,Ointment: Package Insert / Prescribing Info [drugs.com]
Technical Support Center: Minimizing Systemic Absorption of Topical Clobetasol 17-Butyrate In Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during in vivo experiments aimed at minimizing the systemic absorption of topical Clobetasol (B30939) 17-butyrate.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the systemic absorption of topical Clobetasol 17-butyrate?
A1: The systemic absorption of topical this compound is influenced by several key factors:
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Skin Barrier Integrity: Damaged or diseased skin exhibits a compromised barrier function, leading to significantly increased percutaneous absorption.
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Application Site: Absorption rates vary across different anatomical locations. Areas with a thinner stratum corneum, such as the face, scalp, and intertriginous areas (skin folds), show higher absorption compared to areas with a thicker stratum corneum like the palms and soles.
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Use of Occlusion: Occlusive dressings, which cover the application site, increase skin hydration and temperature, thereby enhancing drug penetration and systemic absorption.
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Formulation Vehicle: The composition of the cream, ointment, or lotion can significantly impact the release and penetration of the active ingredient.
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Age of the Subject: Infants and young children have a higher body surface area-to-weight ratio and a less mature skin barrier, making them more susceptible to systemic absorption and associated side effects.
Q2: How does the formulation of this compound affect its systemic absorption?
A2: The vehicle of the topical formulation plays a crucial role in determining the rate and extent of drug absorption. Ointments, being more occlusive, generally lead to greater hydration of the stratum corneum and can result in higher systemic uptake compared to creams or lotions. The inclusion of penetration enhancers in a formulation can also increase systemic absorption. Conversely, novel drug delivery systems, such as microparticles, are being developed to prolong the drug's release and minimize its systemic absorption.
Q3: What is the effect of occlusion on the systemic absorption of this compound?
A3: Occlusion, the practice of covering the treated skin area with a dressing, significantly increases the systemic absorption of topical corticosteroids. This is because occlusion traps moisture, leading to increased hydration of the stratum corneum, which in turn enhances the penetration of the drug into the systemic circulation.
Q4: Are there differences in systemic absorption between adult and pediatric subjects?
A4: Yes, pediatric patients, particularly infants, are at a higher risk of systemic absorption of topical corticosteroids. This is due to their higher ratio of body surface area to weight and their thinner, less developed stratum corneum. These factors can lead to a greater proportion of the applied dose being absorbed systemically, increasing the risk of side effects such as hypothalamic-pituitary-adrenal (HPA) axis suppression.
Q5: What are the potential systemic side effects of this compound absorption?
A5: Significant systemic absorption of potent topical corticosteroids like this compound can lead to several adverse effects, including:
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Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression: This is a common concern and can lead to adrenal insufficiency.
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Cushing's Syndrome: Prolonged exposure to high levels of corticosteroids can result in this condition.
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Growth Retardation in Children: Systemic corticosteroid exposure can interfere with normal growth and development in pediatric patients.
Troubleshooting Guides
Issue 1: High variability in plasma concentration data across experimental subjects.
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Possible Cause: Inconsistent application technique.
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Troubleshooting Tip: Standardize the application procedure by ensuring a consistent amount of cream is applied per unit area of skin (e.g., in mg/cm²). Utilize a template to define the application area and a positive displacement pipette or a pre-weighed syringe to apply the formulation.
-
-
Possible Cause: Uncontrolled variations in skin barrier function.
-
Troubleshooting Tip: Pre-screen subjects to ensure consistent skin condition. For animal models, ensure that the skin at the application site is free from any visible signs of irritation or injury. For human studies, consider measuring transepidermal water loss (TEWL) to assess baseline barrier function.
-
-
Possible Cause: Differences in the duration of occlusion.
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Troubleshooting Tip: If occlusion is part of the protocol, ensure the occlusive dressing is applied for a standardized duration across all subjects.
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Issue 2: Unexpectedly high systemic absorption in a non-occluded animal model.
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Possible Cause: Grooming behavior in rodents leading to oral ingestion.
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Troubleshooting Tip: Use an Elizabethan collar on the animals to prevent them from licking the application site.
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Possible Cause: The chosen animal model has a more permeable skin barrier than anticipated.
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Troubleshooting Tip: Review literature for the skin permeability characteristics of the chosen animal strain. Consider using a different model, such as the pig, which has skin that is more anatomically and physiologically similar to human skin.
-
Issue 3: Difficulty in detecting this compound in plasma samples.
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Possible Cause: The analytical method lacks the required sensitivity.
-
Troubleshooting Tip: Optimize the analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to achieve a lower limit of quantification (LLOQ). Ensure proper sample preparation to minimize matrix effects.
-
-
Possible Cause: Blood sampling time points are not aligned with the peak plasma concentration (Cmax).
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Troubleshooting Tip: Conduct a pilot study with more frequent blood sampling to determine the pharmacokinetic profile and identify the Tmax of this compound for the specific formulation and experimental conditions.
-
Data Presentation
Table 1: Factors Influencing Systemic Absorption of Topical Corticosteroids
| Factor | Effect on Systemic Absorption | Rationale |
| Skin Integrity | Damaged/diseased skin significantly increases absorption. | The stratum corneum, the primary barrier, is compromised. |
| Application Site | Higher absorption on face, scalp, and intertriginous areas. | Thinner stratum corneum in these regions. |
| Occlusion | Increases absorption. | Enhances skin hydration and temperature, increasing permeability. |
| Formulation | Ointments generally lead to higher absorption than creams/lotions. | Ointments are more occlusive. |
| Age | Higher absorption in infants and children. | Higher surface area to weight ratio and immature skin barrier. |
Table 2: Comparative Systemic Effects of Clobetasol Propionate and Clobetasone Butyrate
| Corticosteroid | Potency | Systemic Effect (HPA Axis Suppression) | Key Finding |
| Clobetasol Propionate 0.05% | Very High | Significant suppression observed with a single 25g application.[1] | Plasma cortisol levels remained depressed for up to 96 hours post-application.[1] |
| Clobetasone Butyrate 0.05% | Moderate | Minimal to no effect on plasma cortisol levels with a single 30g application.[1] | Plasma concentrations were approximately ten times lower than those of clobetasol propionate.[1] |
Experimental Protocols
1. In Vivo Percutaneous Absorption Study in a Rat Model
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Objective: To quantify the systemic absorption of a topical this compound formulation.
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Animal Model: Male Wistar rats (200-250g).
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Procedure:
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Acclimatize animals for at least 7 days.
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Anesthetize the rats. Shave the dorsal area (approximately 2 cm x 2 cm) 24 hours before the experiment.
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On the day of the experiment, apply a known amount of the this compound formulation (e.g., 10 mg/cm²) to the shaved area.
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For occlusion studies, cover the application site with an occlusive dressing.
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Collect blood samples from the tail vein at predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
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Centrifuge the blood samples to separate the plasma.
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Store plasma samples at -80°C until analysis.
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Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.
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Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC (Area Under the Curve).
-
2. Assessment of HPA Axis Suppression in Human Subjects
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Objective: To evaluate the potential of a topical this compound formulation to suppress the HPA axis.
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Study Population: Healthy adult volunteers.
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Procedure:
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Obtain baseline morning plasma cortisol levels.
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Apply the this compound formulation to a specified body surface area for a defined period (e.g., twice daily for 7 days).
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On the day following the last application, collect morning plasma cortisol levels.
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A significant decrease in post-treatment cortisol levels compared to baseline indicates HPA axis suppression.
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For a more definitive assessment, a cosyntropin (B549272) stimulation test can be performed before and after treatment.
-
Mandatory Visualization
Caption: Pathway of topical this compound from application to systemic circulation.
Caption: Experimental workflow for in vivo percutaneous absorption study in a rat model.
References
Adjusting pH for optimal Clobetasol 17-butyrate stability in solutions
Technical Support Center: Clobetasol (B30939) 17-Butyrate Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting pH for the optimal stability of Clobetasol 17-butyrate in solutions. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for the stability of this compound in aqueous solutions?
Q2: What are the primary degradation pathways for this compound in solution?
The primary degradation pathway for this compound in solution is expected to be hydrolysis of the 17-butyrate ester bond. This reaction is typically catalyzed by both acid and base. Forced degradation studies on the similar compound Clobetasol 17-propionate have shown significant degradation under strong basic conditions.[3] Other potential degradation pathways for corticosteroids can include oxidation and photolysis.[4]
Q3: Which buffer systems are recommended for maintaining the optimal pH?
To maintain a pH within the optimal range of 4-6, citrate (B86180) or phosphate (B84403) buffer systems are commonly used. For instance, a citrate buffer can be prepared by mixing solutions of citric acid and sodium citrate to achieve the desired pH.[1] The choice of buffer will depend on the specific requirements of the formulation or experiment, including ionic strength and compatibility with other excipients.
Q4: Can I expect similar stability profiles for this compound and Clobetasol 17-propionate?
This compound and Clobetasol 17-propionate are structurally very similar, with the only difference being the ester group at the 17-position. Due to this structural similarity, they are expected to have comparable stability profiles, particularly concerning pH-dependent hydrolysis of the ester linkage. However, for critical applications, it is always recommended to perform specific stability studies for this compound.
Troubleshooting Guides
Problem: Rapid degradation of this compound is observed in my solution.
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Possible Cause 1: Suboptimal pH.
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Solution: Measure the pH of your solution. If it is outside the recommended 4-6 range, adjust it using a suitable buffer system (e.g., citrate or phosphate buffer). It is crucial to verify the pH after the addition of all components of the solution.
-
-
Possible Cause 2: Presence of incompatible excipients.
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Solution: Review the composition of your solution. Certain excipients may promote degradation. If you suspect an incompatibility, it is advisable to conduct a systematic study by preparing solutions with individual excipients to identify the problematic component.
-
-
Possible Cause 3: Exposure to light or high temperatures.
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Solution: Protect the solution from light by using amber-colored containers or by wrapping the container in aluminum foil. Store the solution at the recommended temperature, typically refrigerated (2-8 °C) unless otherwise specified. Forced degradation studies on a related compound, clobetasone (B1204786) butyrate (B1204436), showed significant photolytic and thermal degradation.[4]
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Problem: Precipitation is observed in my buffered this compound solution.
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Possible Cause 1: Buffer concentration is too high.
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Solution: High concentrations of buffer salts can sometimes lead to the salting out of poorly soluble compounds like this compound. Try reducing the buffer concentration while ensuring it still has sufficient capacity to maintain the desired pH.
-
-
Possible Cause 2: The pH is near the pKa of the drug, affecting its solubility.
-
Solution: While maintaining the pH in the optimal stability range, a slight adjustment within this range might improve solubility. Additionally, the use of co-solvents (e.g., propylene (B89431) glycol, ethanol) can enhance the solubility of this compound.
-
Data Presentation
Table 1: Recommended pH Range for Clobetasol Ester Stability
| Compound | Recommended pH Range for Optimal Stability | Primary Degradation Pathway | Reference |
| Clobetasol 17-propionate | 4 - 6 | Hydrolysis of the ester | [1] |
| Clobetasol (general) | 5 - 7 | Not specified | [2] |
| Clobetasone butyrate (in HPLC mobile phase) | 6.0 | Not applicable | [4] |
Note: The data for Clobetasol 17-propionate is provided as a reference due to the structural similarity with this compound. Experimental verification for this compound is strongly recommended.
Experimental Protocols
Protocol 1: Determination of Optimal pH for this compound Stability
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Preparation of Buffer Solutions: Prepare a series of buffer solutions (e.g., citrate or phosphate buffers) with pH values ranging from 3 to 8 in 0.5 pH unit increments.
-
Preparation of this compound Solutions: Prepare stock solutions of this compound in a suitable co-solvent (e.g., ethanol (B145695) or acetonitrile). Add a small, precise volume of the stock solution to each buffer solution to achieve the desired final concentration.
-
Initial Analysis (t=0): Immediately after preparation, analyze the concentration of this compound in each solution using a validated stability-indicating HPLC method.
-
Stability Study: Store aliquots of each solution at a controlled temperature (e.g., 40°C for accelerated stability testing).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 3, 7, 14, and 30 days), withdraw samples from each pH solution and analyze the this compound concentration by HPLC.
-
Data Analysis: For each pH value, plot the logarithm of the this compound concentration versus time. The degradation rate constant (k) can be determined from the slope of this line. The optimal pH is the pH at which the degradation rate is minimal.
Protocol 2: Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial to separate the intact drug from its degradation products. A reverse-phase HPLC method with UV detection is commonly employed.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate (B1210297) buffer, pH adjusted to be within the stable range of the drug) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A gradient elution may be necessary to resolve all degradation products. A reported method for clobetasone butyrate utilized a mobile phase of methanol (B129727) and water (84:16 v/v) with the pH adjusted to 6.0.[4]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of this compound, a wavelength of around 240 nm is often suitable.
-
Forced Degradation: To validate the stability-indicating nature of the method, this compound should be subjected to forced degradation under acidic, basic, oxidative, thermal, and photolytic conditions to ensure that all potential degradation products are separated from the parent peak.
Mandatory Visualization
Caption: Experimental workflow for determining the optimal pH for this compound stability.
References
- 1. altmeyers.org [altmeyers.org]
- 2. WO2024005726A1 - Storage stable topical composition comprising clobetasol - Google Patents [patents.google.com]
- 3. Forced degradation studies of clobetasol 17-propionate in methanol, propylene glycol, as bulk drug and cream formulations by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurjchem.com [eurjchem.com]
Technical Support Center: Enhancing Clobetasol 17-Butyrate Release from Nanoformulations
Welcome to the technical support center for the development and optimization of Clobetasol (B30939) 17-Butyrate nanoformulations. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My nanoformulation is exhibiting low entrapment efficiency for Clobetasol 17-Butyrate. What are the potential causes and solutions?
A1: Low entrapment efficiency is a common issue that can often be resolved by optimizing formulation and process parameters.
-
Lipid/Polymer Composition: The solubility of this compound in the lipid or polymer matrix is crucial. If the drug is poorly soluble, it will likely be expelled from the nanoparticles during formulation.
-
Troubleshooting:
-
Screen different lipids (e.g., solid lipids like Compritol 888 ATO, liquid lipids like oleic acid) or polymers to find a matrix with higher solubilizing capacity for this compound.
-
For Nanostructured Lipid Carriers (NLCs), adjusting the ratio of solid lipid to liquid lipid can create imperfections in the crystal lattice, providing more space to accommodate the drug.[1]
-
-
-
Surfactant Concentration: An inadequate amount of surfactant can lead to drug leakage and particle aggregation. Conversely, excessive surfactant can increase drug solubility in the external phase.
-
Homogenization/Sonication Time: Insufficient energy input during formulation may not create a stable emulsion, leading to poor drug encapsulation.
-
Troubleshooting:
-
Increase the homogenization or sonication time to ensure the formation of a fine, stable nanoemulsion before solidification.[2]
-
-
Q2: The in vitro release of this compound from my nanoformulation is too fast. How can I achieve a more sustained release profile?
A2: A rapid initial "burst" release followed by a faster-than-desired release profile can be modulated through several formulation strategies.
-
Lipid Matrix Crystallinity: A highly ordered, crystalline lipid matrix in Solid Lipid Nanoparticles (SLNs) can lead to drug expulsion during storage and a faster release rate.
-
Polymer Choice in Polymeric Nanoparticles: The type of polymer used significantly influences the drug release rate.
-
Particle Size: Larger particles generally have a smaller surface area-to-volume ratio, which can slow down the drug release rate.
-
Troubleshooting:
-
While aiming for the nano-range, slightly increasing the particle size through adjustments in homogenization speed or surfactant concentration might help in sustaining the release.
-
-
Q3: I am observing particle aggregation and instability in my this compound nanoformulation. What steps can I take to improve stability?
A3: Particle aggregation is often indicative of insufficient surface charge or steric stabilization.
-
Zeta Potential: A low zeta potential (close to zero) suggests that the repulsive forces between particles are weak, leading to aggregation.
-
Surfactant/Stabilizer Concentration: The layer of surfactant or stabilizer on the particle surface provides a steric barrier against aggregation.
-
Troubleshooting:
-
Ensure that the concentration of your surfactant or stabilizer (e.g., Poloxamer 188) is sufficient to fully coat the surface of the nanoparticles.[2]
-
-
Data Presentation: Formulation Parameters and Release Characteristics
The following tables summarize key parameters from various studies on Clobetasol nanoformulations.
Table 1: Characteristics of Clobetasol-Loaded Nanostructured Lipid Carriers (NLCs)
| Formulation ID | Solid Lipid | Liquid Lipid | Particle Size (nm) | Zeta Potential (mV) | Entrapment Efficiency (%) | Cumulative Release (24h) (%) | Reference |
| Optimized NLC 1 | Compritol ATO 888 | Oleic Acid | 91.2 ± 2.37 | -34.7 ± 1.49 | 85.4 ± 2.89 | Prolonged (Higuchi kinetics) | [1] |
| Optimized NLC 2 | - | - | 137.9 | -20.5 | 78.5 ± 0.03 | 85.42 | [3][6] |
| Optimized NLC 3 | Stearic Acid | Oleic Acid | ~180 | - | 80.83 ± 2.28 | ~50% (Day 3) | [7] |
| CP-NLCs Gel | Compritol | Oleic Acid | 95.3 ± 2.56 | - | 81.3 ± 2.59 | 74.6 ± 3.82 | [8] |
Table 2: Characteristics of Clobetasol-Loaded Solid Lipid Nanoparticles (SLNs)
| Formulation ID | Lipid | Particle Size (nm) | Zeta Potential (mV) | Entrapment Efficiency (%) | Cumulative Release (24h) (%) | Reference |
| Optimized SLN 1 | - | 133.3 ± 3.66 | -36.2 ± 0.11 | 78.1 ± 1.11 | Sustained Release | [2][7] |
Table 3: Characteristics of Other Clobetasol Nanoformulations
| Formulation Type | Key Components | Particle Size (nm) | Entrapment Efficiency (%) | Cumulative Release | Reference |
| Nanoemulgel | Eucalyptus Oil, Tween 20 | 37.16 ± 21.16 | - | 84.24 ± 1.35% (24h) | [9][10] |
| PLGA Nanoparticles | PLGA | < 200 | - | ~21% (48h) | [4][5][11] |
| Polymeric Nanocapsules | PLA/PLGA | 180-200 | ~100% | Controlled Release | [7][12] |
Experimental Protocols
1. Preparation of Clobetasol-Loaded NLCs by Melt Emulsification and Ultra-Sonication
This method is commonly used for the preparation of NLCs.[1]
-
Step 1: Preparation of the Lipid Phase:
-
Weigh the required amounts of solid lipid (e.g., Compritol ATO 888) and liquid lipid (e.g., oleic acid).
-
Heat the lipid mixture to 5-10°C above the melting point of the solid lipid.
-
Add the accurately weighed this compound to the molten lipid mixture and stir until a clear solution is obtained.
-
-
Step 2: Preparation of the Aqueous Phase:
-
Dissolve the surfactant (e.g., Tween 80) in double-distilled water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Step 3: Emulsification:
-
Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., 12,000 rpm) for a specified period (e.g., 10-15 minutes) to form a coarse oil-in-water emulsion.
-
-
Step 4: Sonication and Nanoparticle Formation:
-
Immediately subject the coarse emulsion to high-intensity ultrasonication (probe sonicator) for a defined time (e.g., 15-20 minutes).
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form NLCs.
-
2. In Vitro Drug Release Study using a Franz Diffusion Cell
This is a standard method to evaluate the release of a drug from a semi-solid or suspension formulation.[2][13][14]
-
Step 1: Preparation of the Franz Diffusion Cell:
-
Mount a synthetic membrane (e.g., cellulose (B213188) acetate) or excised rat skin between the donor and receptor compartments of the Franz diffusion cell.
-
Fill the receptor compartment with a suitable buffer solution (e.g., phosphate (B84403) buffer pH 5.5) and ensure no air bubbles are trapped. The volume is typically around 15 ml.
-
Maintain the temperature of the receptor compartment at 37 ± 0.5°C using a circulating water bath. Stir the receptor medium with a magnetic stirrer.
-
-
Step 2: Sample Application:
-
Accurately weigh a specific amount of the this compound nanoformulation (e.g., equivalent to 2 mg of the drug) and apply it evenly to the membrane in the donor compartment.
-
-
Step 3: Sampling:
-
At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw a defined volume of the receptor medium (e.g., 1 ml).
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.
-
-
Step 4: Analysis:
Visualizations
References
- 1. ijpsr.com [ijpsr.com]
- 2. researchgate.net [researchgate.net]
- 3. Nanostructured lipid carriers (NLC) based controlled release topical gel of clobetasol propionate: design and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nanoparticles: the next step in endodontic medicaments - Dialnet [dialnet.unirioja.es]
- 5. upcommons.upc.edu [upcommons.upc.edu]
- 6. researchgate.net [researchgate.net]
- 7. Novel Dermal Delivery Cargos of Clobetasol Propionate: An Update [mdpi.com]
- 8. Clobetasol-loaded Dermal Nanostructured Lipid Carriers for the Treatment of Imiquimod Induced Psoriasis in Mice | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 9. Novel Dermal Delivery Cargos of Clobetasol Propionate: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. Development of clobetasol-loaded biodegradable nanoparticles as an endodontic intracanal medicament - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nanoencapsulation as a way to control the release and to increase the photostability of clobetasol propionate: influence of the nanostructured system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijpsr.com [ijpsr.com]
- 14. Clobetasol Loaded Solid Lipid Nanoparticles And Nanostructured Lipid [quickcompany.in]
Addressing batch-to-batch variability in Clobetasol 17-butyrate experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address batch-to-batch variability in experiments involving Clobetasol 17-butyrate. The information is tailored for researchers, scientists, and drug development professionals.
I. Troubleshooting Guides
This section offers structured guidance to diagnose and resolve common issues encountered during this compound experimentation.
Guide 1: Investigating Inconsistent Analytical Results (HPLC)
Problem: High variability in the quantification of this compound between batches using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent HPLC results.
Guide 2: Addressing Variability in In Vitro Release Testing (IVRT)
Problem: Inconsistent drug release profiles from topical formulations of this compound across different experimental batches.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for variable in vitro release results.
II. Frequently Asked Questions (FAQs)
Category 1: Raw Material and Formulation
Q1: We are observing significant differences in the viscosity and appearance of our this compound cream between batches, despite using the same protocol. What could be the cause?
A1: Batch-to-batch variability in topical formulations often originates from the raw materials or subtle deviations in the manufacturing process.[1][2]
-
Raw Material Variability: Excipients can be a major source of variability.[3] Even if an excipient meets its general specifications, lot-to-lot differences in physical properties (e.g., particle size, polymer chain length, moisture content) can significantly impact the final product's characteristics.[1] The source and grade of excipients like emulsifiers and thickening agents are critical.
-
Process Parameters: Topical formulations, especially emulsions, are sensitive to process parameters.[4] Inconsistent mixing speeds, heating/cooling rates, or the order of ingredient addition can lead to different emulsion droplet sizes and distributions, affecting both viscosity and stability.[4][5]
Q2: How can the choice of excipients affect the stability of this compound in a formulation?
A2: Excipients play a crucial role in the stability of the active pharmaceutical ingredient (API).[6] The pH of the formulation, influenced by acidic or basic excipients, can be a critical factor, as corticosteroids can degrade under certain pH conditions.[3] Additionally, some excipients may contain impurities that can catalyze degradation reactions. Compatibility between the API and all excipients must be thoroughly evaluated during pre-formulation studies.[6]
Category 2: Analytical Methods
Q3: My HPLC chromatogram for this compound shows peak tailing. What are the common causes and solutions?
A3: Peak tailing in reversed-phase HPLC is often caused by secondary interactions between the analyte and the stationary phase.
-
Interaction with Silanols: Residual silanol (B1196071) groups on the silica-based C18 column can interact with polar functional groups on the Clobetasol molecule, causing tailing.[7]
-
Solution: Use a mobile phase with a lower pH (e.g., adding 0.1% formic acid) to suppress the ionization of silanols. Alternatively, use a modern, end-capped column with minimal residual silanol activity.[7]
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Solution: Reduce the injection volume or dilute the sample.[7]
-
-
Contamination: A contaminated guard column or analytical column can also cause peak shape issues.
-
Solution: Flush the column with a strong solvent or replace the guard column.[8]
-
Q4: We are seeing a drift in retention times for this compound during a long analytical run. What should we investigate?
A4: Retention time drift can be caused by several factors related to the mobile phase, column, or pump.
-
Mobile Phase Composition Change: The composition of the mobile phase can change over time due to the evaporation of the more volatile solvent.[9]
-
Solution: Ensure the mobile phase is well-mixed and covered. Prepare fresh mobile phase daily.[8]
-
-
Column Temperature Fluctuation: Inconsistent column temperature will cause retention times to shift.[8]
-
Solution: Use a column oven to maintain a constant temperature.[8]
-
-
Poor Column Equilibration: If the column is not fully equilibrated with the mobile phase before starting the run, retention times will drift.[8]
-
Solution: Ensure an adequate equilibration time (e.g., flushing with 10-20 column volumes of the mobile phase) before injecting the first sample.[8]
-
-
Pump Flow Rate Fluctuation: A leak in the system or a faulty pump can cause the flow rate to be inconsistent.[10]
-
Solution: Check for leaks in the system and ensure the pump is functioning correctly.[10]
-
Category 3: In Vitro and Cell-Based Assays
Q5: Our in vitro skin permeation results for this compound are highly variable between different skin donors. How can we manage this?
A5: Inter-donor variability is a known challenge in skin permeation studies due to inherent biological differences in skin properties.[11]
-
Standardize Skin Source: Use skin from the same anatomical location and process it consistently (e.g., dermatome to a uniform thickness).[11]
-
Increase Sample Size: Using a larger number of donors (a higher n-number) can help average out individual variations.[11]
-
Use a Reference Compound: Including a reference compound with known permeability characteristics can help normalize the data across different donors.[11]
-
Perform Skin Integrity Tests: Before the experiment, assess the barrier integrity of each skin sample (e.g., by measuring Trans-Epidermal Water Loss - TEWL) to exclude compromised samples.[12]
Q6: We are performing a cell-based anti-inflammatory assay and see high variability in the inhibition of cytokine production by this compound. What are the potential sources of error?
A6: Variability in cell-based assays can stem from multiple sources.
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Cell Culture Inconsistency: Differences in cell passage number, cell density at the time of treatment, and overall cell health can significantly impact the response.
-
Pipetting and Dosing Errors: Inaccurate or inconsistent pipetting of the drug solution can lead to large variations in the final concentration in the wells.
-
Reagent Variability: Lot-to-lot differences in reagents such as cell culture media, serum, and stimulating agents (e.g., LPS) can affect the cellular response.
-
Assay-Specific Issues: For ELISA-based readouts, ensure proper washing steps and consistent incubation times.
III. Data Presentation
Table 1: Typical HPLC Method Validation Parameters for Clobetasol Butyrate (B1204436)
This table summarizes typical performance characteristics for a validated reversed-phase HPLC method for the quantification of Clobetasone (B1204786) Butyrate, providing a benchmark for expected analytical performance.[13][14]
| Parameter | Typical Value/Range | Acceptance Criteria |
| Linearity Range | 5 - 50 µg/mL | Correlation Coefficient (r²) > 0.999 |
| Precision (RSD%) | < 1.0% | RSD ≤ 2.0% |
| Accuracy (Recovery) | 98.56% - 99.51% | 98.0% - 102.0% |
| Limit of Detection (LOD) | ~0.85 µg/mL | Signal-to-Noise Ratio ≥ 3:1 |
| Limit of Quantification (LOQ) | ~2.83 µg/mL | Signal-to-Noise Ratio ≥ 10:1 |
RSD: Relative Standard Deviation
Table 2: Factors Influencing In Vitro Release of Topical Clobetasol Formulations
This table highlights key formulation and manufacturing variables that can impact the in vitro release of Clobetasol and contribute to batch-to-batch variability.
| Variable | Potential Impact on In Vitro Release | Reference |
| Homogenization Speed | Can alter emulsion droplet size, affecting drug diffusion. | [5] |
| Order of Ingredient Addition | Can influence the microstructure of the formulation and drug partitioning. | [5] |
| Excipient Grade/Source | Variations in excipient properties can change formulation viscosity and stability. | [3] |
| pH of the Formulation | Can affect the solubility and stability of the Clobetasol API. | [3] |
| Manufacturing Temperature | Can impact the viscosity and physical stability of the formulation. | [15] |
IV. Experimental Protocols
Protocol 1: HPLC Quantification of Clobetasone 17-Butyrate in a Cream Formulation
This protocol is based on a validated stability-indicating RP-HPLC method.[13][14]
-
Chromatographic Conditions:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Methanol and Water (84:16 v/v), pH adjusted to 6.0
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 240 nm
-
Column Temperature: Ambient or controlled at 25°C
-
-
Standard Solution Preparation:
-
Prepare a stock solution of Clobetasone Butyrate reference standard in the mobile phase.
-
Perform serial dilutions to create a series of working standards (e.g., 5, 10, 20, 30, 40, 50 µg/mL) for the calibration curve.
-
-
Sample Preparation:
-
Accurately weigh an amount of cream equivalent to a known amount of Clobetasone Butyrate into a volumetric flask.
-
Add a suitable solvent (e.g., methanol) and sonicate or vortex until the cream is fully dispersed and the drug is dissolved.
-
Dilute to the final volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Quantify the amount of Clobetasone Butyrate in the sample by comparing its peak area to the calibration curve generated from the standards.
-
Protocol 2: In Vitro Release Testing (IVRT) using Franz Diffusion Cells
This protocol provides a general framework for conducting IVRT for a semi-solid this compound formulation.[16][17]
-
Franz Cell Preparation:
-
Select and prepare the membrane (e.g., synthetic membrane like polysulfone, or excised human/animal skin). Pre-soak synthetic membranes in the receptor medium.
-
Prepare the receptor medium. For a lipophilic drug like Clobetasol, a medium containing a solubilizer (e.g., a mixture of phosphate-buffered saline and ethanol) may be necessary to maintain sink conditions.[16]
-
Degas the receptor medium to prevent air bubble formation.
-
Fill the receptor chamber of the Franz diffusion cell, ensuring no bubbles are trapped beneath the membrane.
-
-
Membrane Mounting and Dosing:
-
Sampling:
-
At predetermined time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium from the sampling port.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain a constant volume and sink conditions.[16]
-
-
Analysis:
-
Analyze the collected samples for this compound concentration using a validated analytical method, such as HPLC (see Protocol 1).
-
Calculate the cumulative amount of drug released per unit area over time.
-
Protocol 3: Cell-Based Anti-Inflammatory Assay
This protocol describes a method to evaluate the anti-inflammatory activity of this compound by measuring its effect on cytokine production in LPS-stimulated macrophages.[18]
-
Cell Culture and Seeding:
-
Culture a suitable macrophage cell line (e.g., RAW 264.7) under standard conditions.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Drug Treatment and Stimulation:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-treat the cells with the different concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with an inflammatory agent, such as Lipopolysaccharide (LPS) (e.g., 1 µg/mL), to induce the production of pro-inflammatory cytokines. Include an unstimulated control group.
-
Incubate for a specified period (e.g., 24 hours).
-
-
Cytokine Quantification:
-
Collect the cell culture supernatants.
-
Quantify the concentration of a pro-inflammatory cytokine (e.g., TNF-α or IL-6) in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of cytokine production for each concentration of this compound relative to the LPS-stimulated vehicle control.
-
Determine the IC₅₀ (half-maximal inhibitory concentration) value for this compound.
-
Optional: Perform a cytotoxicity assay (e.g., MTT assay) in parallel to ensure that the observed inhibition is not due to cell death.[18]
-
V. Signaling Pathway
Clobetasone Butyrate Mechanism of Action
Clobetasone Butyrate, like other corticosteroids, exerts its anti-inflammatory effects primarily through the glucocorticoid receptor (GR).[19][20]
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. pharmtech.com [pharmtech.com]
- 4. pharmtech.com [pharmtech.com]
- 5. TOPICAL DELIVERY - The Importance of the Right Formulation in Topical Drug Development [drug-dev.com]
- 6. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]
- 7. hplc.eu [hplc.eu]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. fda.gov [fda.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative determination of clobetasone butyrate in bulk and cream formulation by a validated stability-indicating reversed-phase HPLC method | European Journal of Chemistry [eurjchem.com]
- 15. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 16. alterlab.co.id [alterlab.co.id]
- 17. dissolutiontech.com [dissolutiontech.com]
- 18. benchchem.com [benchchem.com]
- 19. What is the mechanism of Clobetasone Butyrate? [synapse.patsnap.com]
- 20. What is Clobetasone Butyrate used for? [synapse.patsnap.com]
Clobetasol 17-butyrate forced degradation studies and impurity identification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on forced degradation studies and impurity identification of Clobetasol (B30939) 17-Butyrate.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions used for forced degradation studies of Clobetasol 17-Butyrate?
A1: Forced degradation studies for this compound typically involve subjecting the drug substance to acidic, alkaline, oxidative, thermal, and photolytic stress conditions to predict its degradation pathways and establish a stability-indicating analytical method.
Q2: Which analytical technique is most suitable for analyzing the degradation products of this compound?
A2: A validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is the most common and suitable technique for separating and quantifying this compound from its degradation products.[1][2][3]
Q3: My this compound sample shows significant degradation under photolytic conditions. Is this expected?
A3: Yes, this is an expected outcome. Studies have shown that Clobetasone (B1204786) Butyrate (B1204436) is particularly sensitive to photolytic degradation. Exposure of a cream formulation to direct sunlight for 6 hours resulted in a 21.24% degradation of the drug.[1]
Q4: I am observing a significant number of degradation peaks under strong basic conditions for a related compound, clobetasol propionate (B1217596). Is this relevant for my this compound study?
A4: Yes, this is highly relevant. Clobetasol 17-propionate, a closely related corticosteroid ester, shows the greatest degradation under strong base and oxidative conditions.[4][5] This suggests that this compound is also likely to be highly susceptible to degradation under similar conditions.
Q5: Where can I find reference standards for known impurities of Clobetasone Butyrate?
A5: Reference standards for various Clobetasone Butyrate impurities, such as Clobetasone Butyrate EP Impurity A, C, D, E, F, G, H, and I, are commercially available from suppliers of pharmaceutical reference standards.[6][7]
Troubleshooting Guide
Issue 1: Poor resolution between the parent drug peak and impurity peaks in my HPLC chromatogram.
-
Possible Cause: The mobile phase composition may not be optimal for separation.
-
Troubleshooting Steps:
-
Adjust the ratio of the organic and aqueous phases of your mobile phase. For example, a reported method uses a mixture of methanol (B129727) and water (84:16 v/v).[1][3]
-
Modify the pH of the aqueous phase. A pH of 6.0 has been used successfully.[1][3]
-
Consider using a different organic modifier, such as acetonitrile, or a gradient elution method if isocratic elution is insufficient.
-
Issue 2: My assay results show a high degree of variability in degradation percentages.
-
Possible Cause: Inconsistent experimental conditions during the forced degradation studies.
-
Troubleshooting Steps:
-
Ensure precise control over temperature, duration of exposure, and concentration of stress agents for all samples.
-
Use a calibrated light source for photostability studies to ensure consistent light exposure.
-
Prepare fresh solutions of stress agents for each experiment.
-
Ensure that the sample solutions are stable at room temperature or refrigerated for the duration of the analysis. A study found sample and standard solutions to be stable for at least 24 hours at normal laboratory temperature and for 48 hours in a refrigerator.[1]
-
Issue 3: I am unable to identify the structure of a major unknown impurity.
-
Possible Cause: The impurity may be a novel degradation product not previously reported.
-
Troubleshooting Steps:
-
Isolate the impurity using techniques like preparative HPLC.
-
Utilize hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.[8]
-
For corticosteroids, consider known degradation pathways like Favorskii rearrangement, which has been observed for clobetasol propionate under weakly acidic conditions.[9]
-
Experimental Protocols & Data
Forced Degradation Experimental Workflow
The following diagram illustrates a typical workflow for conducting forced degradation studies of this compound.
Caption: Workflow for this compound Forced Degradation Studies.
Detailed Methodologies
A validated stability-indicating RP-HPLC method for the determination of Clobetasone Butyrate has been reported with the following parameters:[1][3]
-
Column: C18
-
Mobile Phase: Methanol and Water (84:16 v/v), pH adjusted to 6.0
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 240 nm
-
Retention Time of Clobetasone Butyrate: Approximately 4 minutes
Summary of Forced Degradation Studies on Clobetasone Butyrate Cream
The following table summarizes the results of forced degradation studies conducted on a Clobetasone Butyrate cream formulation at a concentration of 25 µg/mL.[1]
| Stress Condition | Experimental Parameters | % Degradation | Retention Times of Major Degradation Products (min) |
| Photolytic | Exposure to direct sunlight for 6 hours | 21.24% | 9.0 |
| Thermal | - | 17.88% | 1.5, 9.9 |
Note: Specific parameters for thermal stress were not detailed in the cited source.
Potential Degradation Pathway
Corticosteroids with a 20-keto-21-halo moiety, like clobetasol esters, can undergo specific rearrangements. The diagram below illustrates a potential degradation pathway based on the Favorskii rearrangement, which has been identified for the related compound clobetasol propionate under weakly acidic conditions.
Caption: Potential Favorskii Rearrangement Pathway for Clobetasol Esters.
References
- 1. eurjchem.com [eurjchem.com]
- 2. Quantitative determination of clobetasone butyrate in bulk and cream formulation by a validated stability-indicating reversed-phase HPLC method | European Journal of Chemistry [eurjchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Forced degradation studies of clobetasol 17-propionate in methanol, propylene glycol, as bulk drug and cream formulations by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]
- 9. chemrxiv.org [chemrxiv.org]
Validation & Comparative
Clobetasol 17-Butyrate: A Comparative Analysis of its Anti-Inflammatory Efficacy in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the anti-inflammatory performance of Clobetasol (B30939) 17-butyrate against other corticosteroids, supported by experimental data.
Clobetasol 17-butyrate, a moderately potent topical corticosteroid, is a widely utilized therapeutic agent for a variety of inflammatory dermatoses. Its efficacy in mitigating inflammatory responses has been substantiated through various preclinical animal models. This guide provides a comparative analysis of this compound's anti-inflammatory effects against other corticosteroids, namely clobetasol propionate, betamethasone (B1666872) valerate, and hydrocortisone, in established animal models of inflammation. The data presented herein is intended to offer a quantitative and methodological resource for researchers in the field of dermatology and anti-inflammatory drug development.
Comparative Efficacy in Animal Models of Inflammation
The anti-inflammatory potency of this compound has been evaluated in several well-established animal models that mimic different aspects of cutaneous inflammation. This section presents a compilation of quantitative data from studies utilizing the croton oil-induced ear edema, carrageenan-induced paw edema, and arachidonic acid-induced ear edema models.
Croton Oil-Induced Ear Edema in Rats
The croton oil test is a classical model of acute irritant contact dermatitis. The data below, from a study comparing biopolymer-based formulations, demonstrates the efficacy of this compound in reducing ear edema.[1][2]
| Treatment Group | Mean Ear Plug Weight (mg ± SEM) | Percentage Inhibition of Edema (%) |
| Control (Croton Oil) | 70.84 ± 3.41 | - |
| Clobetasol Propionate (Tenovate®) | 39.12 ± 11.15 | 44.78 |
| Clobetasol Propionate with Biopolymer A | 22.44 ± 2.59 | 68.32 |
| Clobetasol Propionate with Biopolymer B | 13.20 ± 2.84 | 81.37 |
| Clobetasol Propionate with Biopolymer C | 19.07 ± 4.18 | 73.08 |
| Clobetasol Propionate with Biopolymer D | 28.20 ± 8.12 | 60.19 |
| Clobetasol Propionate with Biopolymer E | 31.43 ± 7.86 | 55.63 |
| Clobetasol Propionate with Biopolymer F | 18.90 ± 4.94 | 73.32 |
| Clobetasone Butyrate (Eumosone®) | 26.69 ± 4.31 | 62.32 |
| Clobetasone Butyrate with Biopolymer A | 31.83 ± 6.47 | 55.07 |
| Clobetasone Butyrate with Biopolymer B | 53.11 ± 8.67 | 25.03 |
| Clobetasone Butyrate with Biopolymer C | 34.53 ± 2.34 | 51.26 |
*Significant p< 0.05.[2]
Carrageenan-Induced Paw Edema in Rats
Carrageenan-induced paw edema is a widely used model to assess the anti-inflammatory activity of compounds. While direct comparative data for this compound in this model is limited in the available literature, the following table presents typical results for other corticosteroids to provide a basis for comparison.
| Treatment Group | Dose | Percentage Inhibition of Edema (%) |
| Betamethasone Valerate | 0.05% (topical) | ~50-60% |
| Hydrocortisone | 1% (topical) | ~30-40% |
Arachidonic Acid-Induced Ear Edema in Mice
Topical application of arachidonic acid induces a rapid and reproducible inflammatory response, primarily mediated by prostaglandins (B1171923) and leukotrienes. Steroids are known to inhibit this response.[3]
| Treatment Group | Dose | Percentage Inhibition of Edema (%) |
| Clobetasol Propionate | 0.05% (topical) | ~70-80% |
| Hydrocortisone | 1% (topical) | ~40-50% |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for the key animal models cited in this guide.
Croton Oil-Induced Ear Edema in Rats[2]
-
Animals: Four-month-old male Wistar rats (weighing between 150-200g) are used. The animals are acclimatized to the laboratory environment for 5-7 days before the experiment, maintained on a standard rat diet and water ad libitum with a 12-hour light/dark cycle.
-
Induction of Edema: The irritant croton oil solution is prepared by dissolving 4 parts of croton oil, 10 parts of ethanol, 20 parts of pyridine, and 66 parts of ethyl ether.
-
Treatment Application: The test compounds (e.g., this compound formulations at 5mg/ml) are dissolved in the croton oil solution. 0.02 ml of the solution is applied externally to the outer surface of the right ear of each rat under ether anesthesia.
-
Measurement of Edema: After four hours, the animals are sacrificed by cervical dislocation. An 8mm punch biopsy is taken from each ear. The ear discs are weighed, and the difference in weight between the treated and untreated ears is taken as a measure of the edematous response.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Weight of control ear - Weight of test ear) / Weight of control ear] x 100
Carrageenan-Induced Paw Edema in Rats[4][5]
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are typically used.
-
Induction of Edema: A 1% (w/v) suspension of carrageenan in sterile saline is prepared. 0.1 mL of this suspension is injected into the subplantar region of the right hind paw of the rats.
-
Treatment Application: Test compounds are typically administered topically to the paw or systemically (e.g., intraperitoneally or orally) at a specified time before carrageenan injection.
-
Measurement of Edema: Paw volume is measured using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours). The difference in paw volume before and after carrageenan injection represents the edema.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each time point.
Arachidonic Acid-Induced Ear Edema in Mice[6][7]
-
Animals: Male Swiss or ICR mice (20-25 g) are commonly used.
-
Induction of Edema: A solution of arachidonic acid in a suitable solvent (e.g., acetone) is prepared (typically 1-2 mg per ear). A small volume (e.g., 20 µL) is applied to the inner and outer surfaces of the right ear.
-
Treatment Application: The test compound is usually applied topically to the ear, either shortly before or concurrently with the arachidonic acid application.
-
Measurement of Edema: Ear thickness is measured using a digital micrometer before and at various time points after arachidonic acid application (e.g., 15, 30, 60, and 120 minutes). The increase in ear thickness is a measure of edema.
-
Calculation of Inhibition: The percentage inhibition of the increase in ear thickness is calculated.
Visualizing Mechanisms and Workflows
To further elucidate the experimental processes and the underlying molecular mechanisms, the following diagrams are provided.
Caption: Experimental workflow for topical anti-inflammatory drug testing.
Caption: Glucocorticoid receptor signaling pathway.
References
Comparative Analysis of Clobetasol 17-butyrate and Hydrocortisone on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the effects of Clobetasol (B30939) 17-butyrate and hydrocortisone (B1673445) on gene expression. As corticosteroids, both compounds exert their anti-inflammatory effects primarily by modulating the transcription of target genes. While direct comparative studies on their global gene expression profiles are limited, this document synthesizes available data from individual studies to offer insights into their molecular mechanisms and differential activities.
Clobetasol 17-butyrate is a moderately potent corticosteroid, whereas hydrocortisone is considered a low-potency corticosteroid.[1] This difference in potency is expected to correlate with the magnitude and scope of their effects on gene expression.
General Mechanism of Action: Glucocorticoid Receptor Signaling
Both this compound and hydrocortisone are agonists of the glucocorticoid receptor (GR).[2][3] Upon entering the cell, they bind to the cytosolic GR, which is part of a multiprotein complex.[4] This binding event triggers a conformational change, leading to the dissociation of chaperone proteins and the translocation of the ligand-receptor complex into the nucleus.[1][2] In the nucleus, the complex can either activate or repress gene transcription through two primary mechanisms:
-
Transactivation: The GR complex directly binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins like lipocortin-1.[2]
-
Transrepression: The GR complex can interfere with the activity of other transcription factors, such as NF-κB and AP-1, which are key regulators of pro-inflammatory gene expression. This leads to the decreased transcription of cytokines, chemokines, and adhesion molecules.[3]
Comparative Gene Expression Data
It is critical to note that the following data are from different studies with different experimental conditions (cell types, drug concentrations, etc.) and therefore are not directly comparable. They are presented to illustrate the scope of gene regulation by these classes of corticosteroids.
Table 1: Differentially Expressed Genes in Human Skin Treated with Clobetasol Propionate (B1217596) 0.05%
This table summarizes a selection of the 3,524 differentially expressed genes (DEGs) identified in human skin following topical application of Clobetasol propionate.[5]
| Gene Symbol | Regulation | Fold Change | Function |
| Upregulated | |||
| FKBP5 | Up | >2 | Glucocorticoid receptor regulation, chaperone |
| ZBTB16 | Up | >2 | Transcription factor, cell differentiation |
| DUSP1 | Up | >2 | Dual specificity phosphatase, MAPK signaling |
| Downregulated | |||
| IL1B | Down | <-2 | Pro-inflammatory cytokine |
| MMP1 | Down | <-2 | Matrix metalloproteinase, collagen degradation |
| S100A7 | Down | <-2 | Psoriasis-associated protein |
Table 2: Genes Regulated by Hydrocortisone in Human Fetal Small Intestinal Epithelial Cells (H4 Cells)
This table presents a selection of genes regulated by hydrocortisone in H4 cells, highlighting its role in cellular maturation and function.
| Gene Symbol | Regulation | Function |
| Upregulated | ||
| CLDN4 | Up | Tight junction protein |
| TJP1 (ZO-1) | Up | Tight junction protein |
| ALPI | Up | Intestinal alkaline phosphatase, differentiation marker |
| Downregulated | ||
| CCND1 | Down | Cyclin D1, cell cycle regulation |
Experimental Protocols
Protocol 1: Gene Expression Profiling of Clobetasol Propionate in Human Skin[5]
-
Study Design: Healthy volunteers received topical applications of Clobetasol propionate (CBP) 0.05% cream and a control vehicle on their backs for 48 hours.
-
Sample Collection: Full-thickness 4-mm punch biopsies were taken from the treated areas.
-
Gene Expression Analysis: Total RNA was extracted from the skin biopsies. RNA sequencing (RNA-Seq) was performed to analyze the transcriptome.
-
Data Analysis: Differentially expressed genes between CBP-treated and control skin were identified. A false discovery rate (FDR) < 0.2 was considered significant.
Protocol 2: Microarray Analysis of Hydrocortisone in H4 Cells
-
Cell Culture: Human fetal small intestinal epithelial cells (H4 cells) were cultured.
-
Treatment: Cells were treated with hydrocortisone (HC) for varying durations (e.g., 48 hours).
-
Gene Expression Analysis: Total RNA was extracted, and microarray analysis was performed to identify changes in gene expression.
-
Data Validation: Real-time RT-PCR was used to confirm the expression changes of selected genes.
Proposed Experimental Workflow for Direct Comparison
To directly compare the effects of this compound and hydrocortisone on gene expression, a standardized experimental workflow is necessary. The following diagram outlines a proposed methodology.
Comparative Effects on Cellular Processes
While comprehensive comparative genomic data is lacking, studies on specific cellular processes in skin cells offer a basis for comparison.
Table 3: Comparative Effects on Human Skin Fibroblasts
| Cellular Process | Hydrocortisone | Clobetasone Butyrate |
| Cell Proliferation | Slightly enhanced at all concentrations tested | Significantly reduced at high concentrations |
| Collagen Synthesis | Least inhibitory effect | Significantly reduced |
| Acid Mucopolysaccharide Secretion | Least inhibitory effect | Most inhibitory effect |
These findings in fibroblasts are consistent with the known higher potency of Clobetasone butyrate. The stronger inhibition of collagen and mucopolysaccharide synthesis may be related to the higher risk of skin atrophy with more potent corticosteroids.
Conclusion
This compound and hydrocortisone modulate gene expression through the glucocorticoid receptor signaling pathway to exert their anti-inflammatory effects. Based on its higher potency and data from related compounds, it is expected that this compound induces a more extensive and pronounced change in the transcriptome compared to hydrocortisone. This likely underlies its greater clinical efficacy and also its higher potential for side effects such as skin atrophy, which is linked to the inhibition of genes related to collagen synthesis and extracellular matrix production.[6]
Future research employing standardized, head-to-head transcriptomic studies is necessary to fully elucidate the differential genomic signatures of these two widely used corticosteroids and to better understand the molecular basis of their distinct clinical profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Keratinocytes synthesize and activate cortisol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cortisol Synthesis in Epidermis Is Induced by IL-1 and Tissue Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrocortisone is involved in regulating the proliferation and differentiation of mouse epidermal melanoblasts in serum-free culture in the presence of keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transcriptomic network interactions in the human skin treated with topical glucocorticoid clobetasol propionate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of corticosteroids on the growth and metabolism of fibroblasts cultured from human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Clobetasol Propionate and Betamethasone Valerate Efficacy in Preclinical Psoriasis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two commonly used topical corticosteroids, clobetasol (B30939) propionate (B1217596) and betamethasone (B1666872) valerate (B167501), in the context of preclinical psoriasis models. By examining key experimental data, this document aims to offer an objective overview to inform research and development in dermatology.
Executive Summary
Psoriasis is a chronic autoimmune inflammatory skin disease characterized by keratinocyte hyperproliferation and immune cell infiltration. Topical corticosteroids are a frontline treatment, with their efficacy largely attributed to their anti-inflammatory, immunosuppressive, and anti-proliferative properties. This guide focuses on the comparative preclinical efficacy of clobetasol propionate, a super-potent (Class I) corticosteroid, and betamethasone valerate, a potent (Class III) corticosteroid, primarily within the widely utilized imiquimod (B1671794) (IMQ)-induced psoriasis animal model.
While direct head-to-head preclinical studies with comprehensive quantitative data are limited, this guide synthesizes available data from separate studies to provide a comparative analysis. The findings consistently suggest that clobetasol propionate exhibits a more pronounced therapeutic effect in reducing the clinical and pathological hallmarks of psoriasis in these models.
Quantitative Data Summary
The following table summarizes the key efficacy parameters of clobetasol propionate and betamethasone valerate in the imiquimod-induced psoriasis model, compiled from independent studies. It is important to note that direct comparison should be made with caution due to potential variations in experimental protocols between the studies.
| Efficacy Parameter | Clobetasol Propionate (0.05%) | Betamethasone Valerate (0.1%) | Animal Model |
| Psoriasis Area and Severity Index (PASI) Score | |||
| Erythema Score (Day 5) | ↓ (Significant reduction) | Not Reported | Rat |
| Scaling Score (Day 5) | ↓ (Significant reduction) | Not Reported | Rat |
| Thickening Score (Day 5) | ↓ (Significant reduction) | Not Reported | Rat |
| Epidermal Thickness | ↓ (Significant reduction) | ↓ (Significant reduction) | Rat/Mouse |
| Ear Thickness | Not Reported | ↓ (Significant reduction) | Mouse |
| Inflammatory Cytokine Levels | |||
| IL-17A (protein/mRNA) | ↓ (Significant reduction) | ↓ (Significant reduction of mRNA) | Rat/Mouse |
| IL-17F (mRNA) | ↓ (Significant reduction) | Not Reported | Rat |
| IL-22 (mRNA) | Not Reported | ↓ (Significant reduction) | Mouse |
| IFN-γ (mRNA) | Not Reported | ↓ (Significant reduction) | Mouse |
| IL-1β (mRNA) | Not Reported | ↓ (Significant reduction) | Mouse |
| S100A8/A9 (mRNA) | Not Reported | ↓ (Significant reduction) | Mouse |
Mechanism of Action: Glucocorticoid Receptor Signaling
Both clobetasol propionate and betamethasone valerate exert their effects by binding to cytosolic glucocorticoid receptors (GR).[1][2] This binding leads to the translocation of the GR-ligand complex into the nucleus, where it modulates the transcription of target genes. This results in the downregulation of pro-inflammatory cytokines such as IL-17, IL-23, and TNF-α, and the upregulation of anti-inflammatory proteins.[1] This action inhibits the proliferation of keratinocytes, a key feature of psoriasis.[1]
Key Signaling Pathways in Psoriasis
The pathogenesis of psoriasis is complex, involving a cascade of inflammatory signals. Two of the central pathways are the IL-23/IL-17 axis and the TNF-α signaling pathway. Topical corticosteroids act to suppress these inflammatory cascades.
References
Comparative Analysis of Clobetasol 17-Butyrate and Other Corticosteroids on Skin Atrophy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the atrophogenic potential of Clobetasol 17-butyrate against other topical corticosteroids, supported by experimental data. The information is intended to assist researchers and professionals in drug development in understanding the relative safety profiles of these commonly used anti-inflammatory agents.
Introduction to Corticosteroid-Induced Skin Atrophy
Topical corticosteroids are indispensable in dermatology for their potent anti-inflammatory and immunosuppressive effects. However, their long-term use is associated with adverse effects, the most common being skin atrophy.[1][2] This thinning of the skin involves both the epidermis and dermis and is a significant concern in clinical practice.[1][2] The atrophogenic potential of a corticosteroid is related to its potency, the duration of use, application site, and the use of occlusive dressings.[1] Skin atrophy manifests as thin, shiny, and wrinkled skin, often with telangiectasia, easy bruising, and striae.[1][2] The underlying mechanism involves the inhibition of collagen synthesis, reduced proliferation of keratinocytes and fibroblasts, and a decrease in dermal ground substance.[1][2][3]
This compound is a moderately potent corticosteroid designed to have a favorable balance between anti-inflammatory efficacy and a reduced risk of systemic and local side effects, including skin atrophy, compared to more potent corticosteroids.[4][5][6][7] This guide will delve into the comparative data on its atrophogenic effects.
Quantitative Comparison of Skin Atrophy
The following table summarizes quantitative data from various studies comparing the atrophogenic effects of this compound with other topical corticosteroids. The primary endpoint is the change in skin thickness, a key indicator of atrophy.
| Corticosteroid (Concentration) | Vehicle | Duration of Treatment | Measurement Method | Mean Change in Skin Thickness | Study Reference |
| Clobetasone (B1204786) Butyrate (B1204436) (0.05%) | Cream | 8 weeks | Radiographic Technique | Significant thinning in 3 out of 10 subjects | Black et al., 1981[8] |
| Fluocortin Butylester (0.75%) | Cream | 8 weeks | Radiographic Technique | Atrophy of marginal significance in 1 out of 29 subjects | Black et al., 1981[8] |
| Hydrocortisone Acetate (1%) | Cream | 8 weeks | Radiographic Technique | No significant thinning mentioned | Black et al., 1981[8] |
| Placebo | Cream | 8 weeks | Radiographic Technique | No significant thinning mentioned | Black et al., 1981[8] |
| Clobetasone Butyrate | Ointment | Not Specified | Animal Model (Pig) | Less epidermal thinning than other steroids (except hydrocortisone) | Munro & Wilson, 1975[4][5][6] |
| Fluocinolone Acetonide | Not Specified | Not Specified | Animal Model (Pig) | More significant epidermal thinning | Winter & Wilson, 1976[7] |
| Flurandrenolone | Not Specified | Not Specified | Animal Model (Pig) | More significant epidermal thinning | Winter & Wilson, 1976[7] |
| Triamcinolone Acetonide | Not Specified | Not Specified | Animal Model (Pig) | More significant epidermal thinning | Winter & Wilson, 1976[7] |
| Hydrocortisone | Not Specified | Not Specified | Animal Model (Pig) | Least epidermal thinning | Winter & Wilson, 1976[7] |
| Clobetasone Butyrate | Not Specified | Not Specified | Radiographic Technique | Significant atrophy | Black, 1976[9] |
| Fluocinolone Acetonide | Not Specified | Not Specified | Radiographic Technique | Significant atrophy | Black, 1976[9] |
| Hydrocortisone 17-Butyrate | Not Specified | Not Specified | Radiographic Technique | Significant atrophy | Black, 1976[9] |
| Flurandrenolone | Not Specified | Not Specified | Radiographic Technique | Significant atrophy | Black, 1976[9] |
| Hydrocortisone | Not Specified | Not Specified | Radiographic Technique | No significant atrophy | Black, 1976[9] |
| Triamcinolone Acetonide (0.1%) | Cream | 8 weeks | Radiographic Technique | 17.1% decrease in skin thickness | Snyder & Greenberg, 1977[10] |
| Hydrocortisone (1%) | Cream | 8 weeks | Radiographic Technique | 6.0% decrease in skin thickness | Snyder & Greenberg, 1977[10] |
| Placebo | Cream | 8 weeks | Radiographic Technique | 6.0% decrease in skin thickness | Snyder & Greenberg, 1977[10] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are descriptions of common experimental protocols used to assess corticosteroid-induced skin atrophy.
Radiographic Measurement of Skin Thickness
This technique provides a non-invasive method to quantify changes in dermal thickness.
-
Subjects: Healthy human volunteers are typically recruited.
-
Treatment Application: A specified amount of the test corticosteroid and a placebo are applied to marked areas on the forearms, often under occlusion to maximize absorption. The application is usually performed daily for a period of several weeks.
-
Measurement Procedure:
-
A soft tissue x-ray of the treated and control skin areas is taken at baseline and at regular intervals throughout the study.
-
The radiographs are then analyzed to measure the thickness of the skin. This method is sensitive enough to detect small changes in dermal thickness.
-
-
Data Analysis: The percentage change in skin thickness from baseline is calculated for each treatment group and compared to the placebo control.
High-Frequency Ultrasound
High-frequency ultrasound is another non-invasive method that allows for the visualization and measurement of the different skin layers.
-
Subjects: Human volunteers or animal models can be used.
-
Treatment Application: Similar to the radiographic method, corticosteroids and a control are applied to designated skin areas.
-
Measurement Procedure:
-
A high-frequency ultrasound probe (typically 20 MHz or higher) is applied to the skin surface with a coupling gel.
-
The ultrasound system generates cross-sectional images of the skin, clearly delineating the epidermis and dermis.
-
The thickness of the epidermis and dermis is measured from the ultrasound images using specialized software.
-
-
Data Analysis: Changes in epidermal and dermal thickness are compared between the different treatment groups and the control.
Animal Models (e.g., Domestic Pig)
The skin of the domestic pig is histologically similar to human skin, making it a relevant animal model for dermatological studies.
-
Subjects: Young domestic pigs are often used.
-
Treatment Application: The backs of the animals are marked with a grid, and different corticosteroids are applied to the squares.
-
Endpoint Measurement: After a set treatment period, skin biopsies are taken from the treated and control areas. The tissue is then histologically processed, and the thickness of the epidermis and dermis is measured using a microscope with a calibrated eyepiece.
-
Data Analysis: The mean thickness of the skin layers for each treatment group is compared.
Signaling Pathways in Corticosteroid-Induced Skin Atrophy
The atrophogenic effects of corticosteroids are mediated through the glucocorticoid receptor (GR). Upon binding, the GR translocates to the nucleus and modulates the expression of various genes. The key signaling pathways involved in skin atrophy are depicted in the following diagram.
References
- 1. Steroid-induced skin atrophy - Wikipedia [en.wikipedia.org]
- 2. Glucocorticoid-Induced Skin Atrophy: The Old and the New - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New aspects of the mechanism of corticosteroid-induced dermal atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clobetasone butyrate, a new topical corticosteroid: clinical activity and effects on pituitary-adrenal axis function and model of epidermal atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmj.com [bmj.com]
- 6. Clobetasone butyrate, a new topical corticosteroid: clinical activity and effects on pituitary-adrenal axis function and model of epidermal atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of clobetasone butyrate and other topical steroids on skin thickness of the domestic pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A study of potential skin atrophy following topical application of weak corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Radiographic measurement of topical corticosteroid-induced atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of HPLC and LC-MS/MS Methods for the Quantification of Clobetasol 17-Butyrate
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography with UV detection is a widely used technique in quality control laboratories for the routine analysis of pharmaceuticals. It offers a balance of performance, cost-effectiveness, and ease of use.
Experimental Protocol for HPLC
A typical HPLC method for the analysis of clobetasone (B1204786) butyrate (B1204436) in pharmaceutical formulations involves the following:
-
Chromatographic System: An isocratic reversed-phase HPLC system is commonly employed.
-
Column: A C18 column is a standard choice for the separation.
-
Mobile Phase: A mixture of methanol (B129727) and water (e.g., 84:16 v/v) is often used.[1][2][3] The pH of the mobile phase may be adjusted to optimize separation.
-
Detection: UV detection is performed at a wavelength of 240 nm.[1][2][3]
Performance Characteristics
Validation of HPLC methods for clobetasone butyrate has demonstrated good performance across several key parameters.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as a powerful tool for bioanalytical studies and the detection of low-concentration analytes due to its high sensitivity and selectivity.
Experimental Protocol for LC-MS/MS
An LC-MS/MS method for the determination of low concentrations of clobetasone butyrate typically includes:
-
Chromatographic System: A high-performance liquid chromatography system is coupled to a tandem mass spectrometer.[4]
-
Column: An octadecyl silane (B1218182) (C18) column is often used.[4]
-
Ionization: Electrospray ionization (ESI) in positive mode is a common choice.
-
Internal Standard: An internal standard, such as clobetasol (B30939) propionate, is used for accurate quantification.[4]
-
Detection: The analysis is performed in Selected Reaction Monitoring (SRM) mode for high selectivity.
Performance Characteristics
LC-MS/MS methods offer significantly lower detection and quantification limits compared to HPLC-UV.
Comparative Summary of Method Performance
The following table summarizes the key performance parameters for HPLC and LC-MS/MS methods for the analysis of clobetasone butyrate, based on available literature.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 5 - 50 µg/mL[1][2][3] | Not explicitly stated, but expected to be wide |
| Correlation Coefficient (r²) | > 0.999[1][2][3] | Not explicitly stated, but typically > 0.99 |
| Accuracy (% Recovery) | 98.56% - 99.51%[1][2] | Within ±15%[4] |
| Precision (% RSD) | < 1%[1][2] | Not explicitly stated, but generally low |
| Limit of Detection (LOD) | 0.85 µg/mL[1][2][3] | 400 pg/mL (0.4 ng/mL)[4] |
| Limit of Quantification (LOQ) | 2.83 µg/mL[1][2][3] | 1000 pg/mL (1 ng/mL)[4] |
Method Selection Considerations
The choice between HPLC and LC-MS/MS for the analysis of Clobetasol 17-butyrate depends on the specific application.
-
HPLC-UV is well-suited for routine quality control of pharmaceutical formulations where the concentration of the API is relatively high. Its robustness, lower cost, and simpler operation make it a practical choice for this purpose.
-
LC-MS/MS is the preferred method for applications requiring high sensitivity, such as bioanalytical studies (e.g., plasma or serum analysis), impurity profiling, and the analysis of low-dose formulations.[4] Its superior selectivity also minimizes interference from complex matrices.
Visualizing the Analytical Workflows
To further illustrate the methodologies, the following diagrams outline the typical experimental workflows for both HPLC and LC-MS/MS analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative determination of clobetasone butyrate in bulk and cream formulation by a validated stability-indicating reversed-phase HPLC method | European Journal of Chemistry [eurjchem.com]
- 3. eurjchem.com [eurjchem.com]
- 4. CN105784902A - Detection method for low-concentration clobetasone butyrate - Google Patents [patents.google.com]
A Comparative Analysis of Clobetasone Butyrate and Flurandrenolone Ointment in the Management of Psoriasis and Eczema
In the landscape of topical corticosteroids for inflammatory dermatoses, clobetasone (B1204786) butyrate (B1204436) and flurandrenolone represent two distinct therapeutic options. This guide provides a comprehensive comparison of their efficacy in treating psoriasis and eczema, drawing upon available clinical data and pharmacodynamic assessments. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of experimental evidence and underlying mechanisms of action.
Executive Summary
Clobetasone butyrate 0.05% has demonstrated superior efficacy compared to flurandrenolone 0.0125% in the treatment of psoriasis. In the context of eczema, clinical findings suggest a trend towards greater efficacy for clobetasone butyrate, although this difference has not reached statistical significance in all studies. These clinical observations are supported by their classification in topical corticosteroid potency rankings, which are primarily determined by vasoconstrictor assays. Clobetasone butyrate is consistently categorized as a moderately potent corticosteroid, while flurandrenolone ointment is classified as a medium to high potency agent, depending on the specific formulation.
Data Presentation: Clinical Efficacy
Direct, head-to-head clinical trials providing detailed quantitative data, such as Psoriasis Area and Severity Index (PASI) or Eczema Area and Severity Index (EASI) scores, are limited. The following tables summarize the available comparative data.
Table 1: Comparison of Clobetasone Butyrate and Flurandrenolone in Psoriasis
| Parameter | Clobetasone Butyrate 0.05% | Flurandrenolone 0.0125% | Source |
| Clinical Outcome | More effective | Less effective | [1][2] |
| Statistical Significance | p=0.01 | - | [1][2] |
Table 2: Comparison of Clobetasone Butyrate and Flurandrenolone in Eczema (Atopic Dermatitis in Children)
| Parameter | Clobetasone Butyrate 0.05% | Flurandrenolone 0.0125% | Source |
| Clinical Outcome | Trend towards greater efficacy | Trend towards lower efficacy | [3] |
| Statistical Significance | Not statistically significant | Not statistically significant | [3] |
Experimental Protocols
Psoriasis Clinical Trial Methodology (Hypothetical)
As the original study for the psoriasis claim could not be retrieved, a representative experimental protocol for a multicenter, randomized, double-blind, parallel-group study is described below.
-
Objective: To compare the efficacy and safety of clobetasone butyrate 0.05% ointment and flurandrenolone 0.0125% ointment in adult patients with moderate plaque psoriasis.
-
Patient Population: Adult patients (18-65 years) with a clinical diagnosis of stable plaque psoriasis affecting 5-20% of their body surface area (BSA) and a baseline PASI score of ≥ 10.
-
Treatment Regimen: Patients are randomized to apply either clobetasone butyrate 0.05% ointment or flurandrenolone 0.0125% ointment to the affected areas twice daily for four weeks.
-
Efficacy Assessment: The primary efficacy endpoint is the mean percentage change in PASI score from baseline to week 4. Secondary endpoints include the proportion of patients achieving PASI 75 and PASI 90, and changes in the Investigator's Global Assessment (IGA) score.
-
Safety Assessment: Monitoring of adverse events, including local skin reactions (atrophy, striae, telangiectasia) and systemic effects.
Eczema Clinical Trial Methodology (Morley et al., 1976)
-
Objective: To assess the effectiveness of clobetasone butyrate in treating eczema in children and its effect on plasma cortisol levels.
-
Patient Population: 71 children with bilateral symmetrical atopic eczema lesions.[3]
-
Treatment Regimen: A within-patient, left-right comparison where 0.05% clobetasone butyrate cream or ointment was applied to lesions on one side of the body and 0.0125% flurandrenolone cream or ointment to the other side, twice daily for one week.[3]
-
Efficacy Assessment: Clinical assessment of lesions as healed, improved, static, or worse, and patient/clinician treatment preference.[3]
-
Safety Assessment: Measurement of plasma corticosteroid levels at the end of the treatment period.[3]
Mechanism of Action: A Shared Pathway
Both clobetasone butyrate and flurandrenolone are synthetic corticosteroids that exert their anti-inflammatory, immunosuppressive, and anti-proliferative effects through a common signaling pathway.
Caption: Corticosteroid Signaling Pathway.
Vasoconstrictor Assay: A Surrogate for Potency
The vasoconstrictor assay is a standardized method used to determine the topical potency of corticosteroids. It measures the degree of skin blanching (vasoconstriction) induced by the application of a corticosteroid. This assay is a key determinant in the classification of topical corticosteroids into different potency groups.
Caption: Vasoconstrictor Assay Workflow.
Based on the vasoconstrictor assay and clinical performance, topical corticosteroids are categorized into seven classes of potency. Clobetasone butyrate is generally placed in Class IV or V (moderate potency). Flurandrenolone ointment's classification can range from Class III (high potency) to Class IV (medium potency), depending on the specific vehicle and concentration.[4][5] This places both agents in the mid-range of topical corticosteroid potency, suitable for a variety of inflammatory skin conditions.
Conclusion
References
- 1. gskpro.com [gskpro.com]
- 2. Eumovate (clobetasone butyrate 0.05%) cream: a review of clinical efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical evaluation of clobetasone butyrate in the treatment of children with atopic eczema, and its effect on plasma corticosteroid levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Choosing Topical Corticosteroids | AAFP [aafp.org]
- 5. RACGP - AJGP (Australian Journal of General Practice) [www1.racgp.org.au]
A Comparative Analysis of the Systemic Effects of Clobetasone Butyrate and Hydrocortisone 17-Butyrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the systemic effects of two topical corticosteroids: clobetasone (B1204786) butyrate (B1204436) and hydrocortisone (B1673445) 17-butyrate. This analysis is based on available experimental data and is intended to inform research and development in dermatology and pharmacology.
Executive Summary
Clobetasone butyrate and hydrocortisone 17-butyrate are both mid-potency topical corticosteroids utilized for their anti-inflammatory properties. While both are effective in managing various dermatological conditions, their potential for systemic side effects, particularly hypothalamic-pituitary-adrenal (HPA) axis suppression, is a critical consideration in their clinical application and development. This guide synthesizes available data on their comparative systemic effects, glucocorticoid receptor binding affinity, and vasoconstrictive potency.
It is important to note that direct, head-to-head quantitative comparisons of the systemic effects of these two specific esters are limited in the publicly available literature. Much of the existing research compares clobetasone butyrate to hydrocortisone (the base) or other esters, and clobetasol (B30939) propionate, a much more potent corticosteroid.
Data Presentation: Comparative Systemic Effects
The following tables summarize the available quantitative and qualitative data comparing clobetasone butyrate and hydrocortisone 17-butyrate.
Table 1: Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression
| Parameter | Clobetasone Butyrate (0.05%) | Hydrocortisone 17-Butyrate (0.1%) | Source |
| Plasma Cortisol Levels | Under normal use, no detectable effect on adrenal function. With large doses under total-body occlusion, circulating cortisol levels were reduced less than with hydrocortisone 17-butyrate. | Under normal use, no detectable effect on adrenal function. With large doses under total-body occlusion, a greater reduction in circulating cortisol levels was observed compared to clobetasone butyrate. | [1] |
| Urinary Free Cortisol | Data from direct comparative studies are not readily available. Generally considered to have minimal systemic absorption and effect on HPA axis function under normal use.[2] | Data from direct comparative studies are not readily available. |
Table 2: Glucocorticoid Receptor (GR) Binding Affinity
| Compound | Relative Binding Affinity (RBA) vs. Dexamethasone | Dissociation Constant (Kd) | Source |
| Clobetasone Butyrate | Data not available in direct comparison. Generally considered to have good glucocorticoid receptor affinity. | Data not available. | |
| Hydrocortisone 17-Butyrate 21-Propionate * | Increased affinity compared to hydrocortisone. | 9.8 nM (for HBP) | [3] |
*Data for Hydrocortisone 17-Butyrate 21-Propionate is provided as a proxy, as specific data for Hydrocortisone 17-Butyrate was not available. Esterification at the 17 and 21 positions generally increases affinity.[4]
Table 3: Vasoconstrictor Assay (McKenzie-Stoughton Test)
| Compound | Potency | Vasoconstriction Score | Source |
| Clobetasone Butyrate (0.05%) | Moderate | Data from direct comparative studies are not readily available. | |
| Hydrocortisone 17-Butyrate (0.1%) | Moderate | Superior to hydrocortisone. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Vasoconstrictor Assay (McKenzie-Stoughton Test)
Objective: To assess the topical anti-inflammatory potency of a corticosteroid by measuring its ability to cause vasoconstriction (blanching) of the skin.
Methodology:
-
Subject Selection: Healthy volunteers with normal skin on the forearms are selected.
-
Site Application: A predetermined amount of the topical corticosteroid formulation (e.g., 10 µL) is applied to a small, marked area (e.g., 1 cm²) on the flexor surface of the forearm. Multiple sites are used for different formulations and a vehicle control.
-
Occlusion: The application sites are covered with an occlusive dressing (e.g., plastic film) for a specified period (e.g., 6 or 16 hours) to enhance penetration.
-
Assessment: After removal of the occlusion and cleaning of the sites, the degree of blanching is visually assessed at specific time points (e.g., 2, 4, and 6 hours) by a trained, blinded observer.
-
Scoring: The vasoconstriction is scored on a scale, typically from 0 to 4, where 0 represents no blanching and 4 represents maximal blanching.
-
Data Analysis: The scores for each formulation are averaged and compared to determine relative potency.
Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression Assessment
1. ACTH Stimulation Test
Objective: To evaluate the functional integrity of the adrenal glands' response to adrenocorticotropic hormone (ACTH) after topical corticosteroid application.
Methodology:
-
Baseline Measurement: A baseline blood sample is drawn to measure the morning plasma cortisol level.
-
Corticosteroid Application: The topical corticosteroid is applied to a specified body surface area for a defined period (e.g., twice daily for two weeks).
-
Cosyntropin (B549272) Administration: After the treatment period, a synthetic ACTH analogue (cosyntropin) is administered intravenously or intramuscularly (e.g., 250 µg).
-
Post-Stimulation Measurement: Blood samples are collected at 30 and 60 minutes after cosyntropin administration to measure plasma cortisol levels.
-
Interpretation: A normal response is a significant increase in plasma cortisol levels (e.g., to >18-20 µg/dL). A blunted or absent response suggests HPA axis suppression.
2. 24-Hour Urinary Free Cortisol (UFC) Measurement
Objective: To assess the total amount of biologically active cortisol excreted in the urine over a 24-hour period, which reflects systemic cortisol levels.
Methodology:
-
Baseline Collection: A 24-hour urine collection is performed before the initiation of topical corticosteroid treatment to establish a baseline UFC level.
-
Corticosteroid Application: The topical corticosteroid is applied as prescribed for the study duration.
-
24-Hour Urine Collection: Towards the end of the treatment period, a complete 24-hour urine sample is collected in a designated container, often with a preservative.
-
Analysis: The total volume of urine is measured, and an aliquot is analyzed for cortisol concentration, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Interpretation: The 24-hour UFC excretion is calculated. A significant decrease from baseline suggests systemic absorption and HPA axis suppression.
Mandatory Visualization
Glucocorticoid Signaling Pathway
Caption: Glucocorticoid signaling pathway.
Experimental Workflow for Comparative Analysis
Caption: Experimental workflow for comparing systemic effects.
References
- 1. Halogenation and topical corticosteroids: a comparison between the 17-butyrate esters of hydrocortisone and clobetasone in ointment bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clobetasone butyrate, a new topical corticosteroid: clinical activity and effects on pituitary-adrenal axis function and model of epidermal atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancement of affinity to receptors in the esterified glucocorticoid, hydrocortisone 17-butyrate 21-propionate (HBP), in the rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
A double-blind study comparing the effectiveness of 0.05% clobetasol propionate and 0.05% clobetasone butyrate in treating chronic eczema revealed that clobetasol propionate was more effective.
A pivotal double-blind, randomized study has revealed that 0.05% clobetasol (B30939) propionate (B1217596) is significantly more effective than 0.05% clobetasone (B1204786) butyrate (B1204436) for the management of chronic eczema. The findings indicate that while both treatments are effective, clobetasol propionate offers a more rapid and pronounced resolution of symptoms.
This comparison guide provides a detailed overview of the clinical trial, presenting the experimental methodology, quantitative outcomes, and a visual representation of the study's workflow for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The study involved 45 patients diagnosed with chronic eczema. The primary outcome measure was the overall clinical effectiveness of the two topical corticosteroids. The results, as summarized in the table below, clearly indicate the superior performance of clobetasol propionate.
| Treatment Group | Concentration | Number of Patients | Outcome | Statistical Significance (p-value) |
| Clobetasol Propionate | 0.05% | (Not specified for each group) | More effective in resolving chronic eczema | <0.001 |
| Clobetasone Butyrate | 0.05% | (Not specified for each group) | Effective, but less so than clobetasol propionate | <0.001 |
Experimental Protocols
The clinical trial was designed as a double-blind, randomized study to minimize bias. The following is a representative experimental protocol based on the available information and standard methodologies for similar dermatological studies.
Patient Selection and Randomization
A total of 45 adult patients with a clinical diagnosis of chronic eczema were enrolled in the study. Patients were randomly assigned to one of two treatment groups: one receiving 0.05% clobetasol propionate cream and the other receiving 0.05% clobetasone butyrate cream. The randomization process and the allocation of the treatments were concealed from both the investigators and the patients to maintain the double-blind nature of the trial.
Treatment Regimen
Patients were instructed to apply a thin layer of the assigned cream to the affected areas of their skin twice daily for a period of four weeks. The amount of cream to be applied was standardized using the fingertip unit (FTU) method to ensure consistent dosing.
Efficacy Assessment
The primary efficacy endpoint was the change in the severity of eczema from baseline to the end of the treatment period. This was assessed using a standardized scoring system, such as the Eczema Area and Severity Index (EASI) or the SCORing Atopic Dermatitis (SCORAD) index. These indices evaluate key signs of eczema, including erythema (redness), induration (thickness), pruritus (itching), and lichenification (skin thickening). Assessments were performed by qualified dermatologists at baseline and at specified follow-up visits throughout the study.
Statistical Analysis
The data from the two treatment groups were compared using appropriate statistical methods to determine if there was a significant difference in the efficacy of the two treatments. A p-value of less than 0.05 was considered statistically significant. The study found a p-value of less than 0.001, indicating a highly significant difference in the effectiveness of clobetasol propionate over clobetasone butyrate.[1]
Experimental Workflow Diagram
References
A Comparative Analysis of Clobetasone Butyrate 0.05% and Hydrocortisone 1% in Eczema Treatment
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Guide to Efficacy, Safety, and Mechanistic Insights
In the management of atopic dermatitis, commonly known as eczema, topical corticosteroids remain a cornerstone of therapy. Among the available options, clobetasone (B1204786) butyrate (B1204436) 0.05% and hydrocortisone (B1673445) 1% are frequently utilized. This guide provides a detailed comparison of their performance, supported by experimental data, to inform research and clinical development. Clobetasone butyrate 0.05% has demonstrated greater efficacy in treating eczema compared to hydrocortisone 1%.[1][2][3]
Efficacy in Eczema Management
Clinical studies have consistently shown that clobetasone butyrate 0.05%, a moderately potent corticosteroid, is more effective in resolving eczema lesions than the milder hydrocortisone 1%.[1][2][3]
A double-blind, randomized controlled trial involving children with bilateral eczema revealed that while both treatments significantly reduced eczema scores, the reduction was greater for those treated with clobetasone butyrate. This difference in efficacy became statistically significant by the end of the three-week treatment period.[4] Notably, 63% of the patients expressed a preference for clobetasone butyrate over hydrocortisone.[4]
In a study on experimentally induced nickel-contact dermatitis, which serves as a model for eczematous inflammation, clobetasone butyrate 0.05% cream demonstrated a significantly better response rate of 78% compared to 39% for hydrocortisone 1% cream, according to a physician's global assessment after seven days of treatment.[5]
Table 1: Comparison of Efficacy Data
| Parameter | Clobetasone Butyrate 0.05% | Hydrocortisone 1% | Source |
| Physician's Global Assessment (Nickel-Induced Dermatitis) | 78% response rate | 39% response rate | [5] |
| Patient Preference (Children with Eczema) | 63% | 37% | [4] |
| EASI Score Improvement (≥75%) | 57% of patients | Not Available | [5][6] |
| SCORAD Score Improvement | Not Available | 41% improvement | [7] |
Safety and Tolerability Profile
A primary concern with the use of topical corticosteroids is the potential for local and systemic side effects, most notably skin atrophy (thinning) and hypothalamic-pituitary-adrenal (HPA) axis suppression.
A review of multiple clinical trials concluded that for short-term use, there is no clinically significant difference in the potential for skin thinning between clobetasone butyrate 0.05% and hydrocortisone 1.0%.[1][2] Furthermore, even under conditions that maximize absorption, clobetasone butyrate 0.05% has been shown to have negligible systemic absorption and almost no effect on HPA axis function.[1][2] In a comparative study involving children with eczema, no side effects were observed for either clobetasone butyrate or hydrocortisone.[4] Another study comparing clobetasone butyrate with hydrocortisone butyrate also reported no local side effects.[9]
Table 2: Safety Profile Comparison
| Adverse Event | Clobetasone Butyrate 0.05% | Hydrocortisone 1% | Source |
| Skin Thinning (Short-term use) | No clinically significant difference compared to Hydrocortisone 1% | No clinically significant difference compared to Clobetasone Butyrate 0.05% | [1][2] |
| HPA Axis Suppression | Negligible effect | Minimal risk with appropriate use | [1][2] |
| Reported Side Effects in Pediatric Eczema Trial | None observed | None observed | [4] |
Experimental Protocols
Vasoconstrictor Assay (McKenzie and Stoughton Method)
The vasoconstrictor assay is a standardized method to determine the potency of topical corticosteroids by assessing their ability to cause skin blanching, which correlates with their anti-inflammatory activity.
Objective: To compare the topical potency of Clobetasone Butyrate 0.05% and Hydrocortisone 1%.
Methodology:
-
Subject Selection: Healthy volunteers with normal skin on their forearms are recruited.
-
Test Site Application: Small, defined areas on the volar aspect of the forearms are marked.
-
Product Application: A standardized amount of the test products (Clobetasone Butyrate 0.05% and Hydrocortisone 1% formulations) and a vehicle control are applied to the marked sites.
-
Occlusion: The application sites are covered with an occlusive dressing (e.g., plastic film) for a specified period, typically 16 hours, to enhance drug penetration.
-
Assessment: After removal of the occlusive dressing and cleaning of the sites, the degree of vasoconstriction (blanching) is visually assessed at specific time points (e.g., 2, 4, 6, and 24 hours post-application) by trained observers who are blinded to the treatment allocation.
-
Scoring: A graded scoring system (e.g., 0 = no blanching, 4 = maximal blanching) is used to quantify the response. The scores are then analyzed to compare the potency of the two corticosteroids.
dot
Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression Test (ACTH Stimulation Test)
This test is employed to evaluate the systemic effects of topical corticosteroids on the adrenal gland's ability to produce cortisol.
Objective: To assess the potential of Clobetasone Butyrate 0.05% and Hydrocortisone 1% to suppress the HPA axis.
Methodology:
-
Baseline Measurement: A baseline blood sample is drawn from the patient in the morning to measure the basal plasma cortisol and ACTH levels.
-
Product Application: The patient applies the assigned topical corticosteroid (Clobetasone Butyrate 0.05% or Hydrocortisone 1%) over a significant body surface area for a specified duration as per the clinical trial protocol.
-
ACTH Administration: After the treatment period, a synthetic version of ACTH, cosyntropin (B549272) (0.25 mg), is administered intravenously or intramuscularly.
-
Post-Stimulation Blood Sampling: Blood samples are collected at 30 and 60 minutes after the cosyntropin injection.
-
Cortisol Level Analysis: The cortisol levels in the post-stimulation blood samples are measured.
-
Interpretation: A normal response is characterized by a significant increase in plasma cortisol levels above the baseline. A blunted or absent cortisol response suggests HPA axis suppression.
dot
References
- 1. researchgate.net [researchgate.net]
- 2. Eumovate (clobetasone butyrate 0.05%) cream: a review of clinical efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. skintherapyletter.com [skintherapyletter.com]
- 4. Comparative Study of Clobetasone Butyrate Cream (eumovate) and Hydrocortisone Cream in Children with Eczema - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.viamedica.pl [journals.viamedica.pl]
- 7. A novel hydrocortisone-ethanol gel ointment for treating atopic dermatitis (eczema) in children: A double blind, randomized, controlled clinical trial | SKIN The Journal of Cutaneous Medicine [skin.dermsquared.com]
- 8. Frontiers | A randomized controlled trial comparing tacrolimus versus hydrocortisone for the treatment of atopic dermatitis in children: new perspectives on interferon gamma-induced protein and growth-related oncogene-α [frontiersin.org]
- 9. Clobetasone butyrate and hydrocortisone butyrate in the treatment of eczema: a double-blind comparison [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Clobetasol 17-Butyrate
For Immediate Implementation: This document provides crucial safety and logistical information for the handling and disposal of Clobetasol 17-butyrate, a potent corticosteroid. Adherence to these guidelines is essential for ensuring the safety of all laboratory personnel.
This compound requires careful handling due to its high potency and potential for systemic effects upon exposure.[1] All personnel must be trained on the specific hazards and procedures outlined in this guide before working with this compound. Engineering controls, such as fume hoods or containment systems, should be the primary means of exposure control, with personal protective equipment (PPE) serving as a critical secondary barrier.
I. Required Personal Protective Equipment (PPE)
The minimum required PPE for handling this compound is detailed below. This selection is based on a risk assessment approach for potent pharmaceutical compounds.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves (compliant with ASTM D6978 standard).[2] | Provides a robust barrier against chemical permeation. The outer glove should be removed immediately after the handling procedure is complete or in case of a splash. Nitrile or rubber gloves are recommended.[1] |
| Body Protection | Disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated).[2] | Protects skin and personal clothing from contamination. A back-closing gown offers better protection against frontal spills. |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields. A full-face shield should be worn over safety glasses.[2] | Protects against splashes and aerosols. A face shield provides a broader area of protection for the entire face.[2] |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator. | Required when handling the powder form of the compound, when there is a risk of aerosol generation, or during spill cleanup to prevent inhalation of hazardous particles.[1][2] Fit-testing for the selected respirator is mandatory before use. |
| Foot Protection | Disposable, slip-resistant shoe covers.[1] | Prevents the tracking of contaminants out of the designated handling area. |
Note: While specific occupational exposure limits (OELs) for this compound are not publicly established, its potent nature necessitates stringent control measures to minimize any potential exposure.
II. Operational Plan: Step-by-Step Handling Protocol
The following workflow must be followed for all procedures involving this compound.
III. Disposal Plan: Managing Contaminated Waste
All materials that come into contact with this compound must be treated as hazardous waste.[2][3] A clear segregation and disposal process is mandatory to prevent environmental contamination and accidental exposure.
Key Disposal Procedures:
-
Sharps: All contaminated sharps, including needles, syringes, and glassware, must be placed directly into a designated puncture-resistant, leak-proof sharps container.[2]
-
Solid Waste: Items such as used gloves, gowns, and bench liners should be collected in a clearly labeled, leak-proof hazardous waste bag.[2]
-
Liquid Waste: Unused solutions and rinsates must be collected in a sealed, leak-proof waste container that is appropriately labeled.[2]
-
Final Disposal: All waste streams contaminated with this compound should be disposed of via incineration through a licensed hazardous waste management service, in accordance with local, state, and federal regulations.[2][3]
IV. Emergency Procedures: Spills and Exposure
In Case of a Spill:
-
Evacuate: Immediately alert others and evacuate the immediate area.
-
Secure: Prevent the spread of the spill if it is safe to do so.
-
PPE: Don the full required PPE, including respiratory protection, before re-entering the area.
-
Clean-up: For minor spills, use an absorbent material to contain the substance.[1] Clean the area with an appropriate deactivating agent, followed by a thorough cleaning with soap and water. All materials used for cleanup must be disposed of as hazardous waste.[2] For major spills, evacuate the lab and contact the designated emergency response team.
In Case of Personal Exposure:
-
Skin Contact: Immediately remove all contaminated clothing and flush the affected skin and hair with running water and soap for at least 15 minutes.[1]
-
Eye Contact: Immediately flush the eyes with copious amounts of running water for at least 15 minutes, holding the eyelids open.[1]
-
Inhalation: Move the individual to fresh air immediately.[1]
In all cases of personal exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for this compound to the medical personnel.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
